molecular formula C10H9NO3S B1297235 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid CAS No. 883-50-1

3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid

货号: B1297235
CAS 编号: 883-50-1
分子量: 223.25 g/mol
InChI 键: MNJIHLQXWFMJRV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid is a useful research compound. Its molecular formula is C10H9NO3S and its molecular weight is 223.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

3-(2-oxo-1,3-benzothiazol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c12-9(13)5-6-11-7-3-1-2-4-8(7)15-10(11)14/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJIHLQXWFMJRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)S2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349537
Record name 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883-50-1
Record name 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathway for 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid, a molecule of interest in medicinal chemistry and materials science. The synthesis is presented as a robust two-step process, beginning with the formation of the core benzothiazolin-2-one heterocycle, followed by its N-alkylation to introduce the propanoic acid side chain. This document is designed to offer both theoretical understanding and practical, field-proven insights into the experimental execution of this synthesis.

Introduction

The benzothiazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities. The incorporation of a propanoic acid moiety at the N-3 position of the 2-oxo-1,3-benzothiazole core can modulate the molecule's physicochemical properties, such as solubility and polarity, which are critical for its pharmacokinetic and pharmacodynamic profiles. This guide will detail a reliable and reproducible synthetic route to this compound, providing researchers with the necessary information to produce this compound for further investigation.

Overall Synthetic Pathway

The synthesis of this compound is efficiently achieved in two primary steps. The first step involves the cyclization of 2-aminothiophenol with urea to form the benzothiazolin-2-one core. The second step is the N-alkylation of this intermediate with a suitable three-carbon electrophile, such as 3-chloropropanoic acid or acrylic acid.

Overall Synthesis Pathway 2-Aminothiophenol 2-Aminothiophenol Benzothiazolin-2-one Benzothiazolin-2-one 2-Aminothiophenol->Benzothiazolin-2-one Step 1: Cyclization Urea Urea Urea->Benzothiazolin-2-one Target Molecule This compound Benzothiazolin-2-one->Target Molecule Step 2: N-Alkylation 3-Halopropanoic Acid / Acrylic Acid 3-Halopropanoic Acid / Acrylic Acid 3-Halopropanoic Acid / Acrylic Acid->Target Molecule

Caption: Overall two-step synthesis of the target molecule.

Step 1: Synthesis of Benzothiazolin-2-one

The formation of the benzothiazolin-2-one core is a critical first step. The reaction between 2-aminothiophenol and urea is a well-established and cost-effective method.[1][2]

Reaction Mechanism

The reaction proceeds through a nucleophilic attack of the amino group of 2-aminothiophenol on a carbonyl carbon of urea, followed by an intramolecular cyclization with the elimination of ammonia. The thiol group then attacks the newly formed imine, leading to the stable benzothiazolin-2-one ring system.

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Aminothiophenol125.1912.5 g0.1
Urea60.0612.0 g0.2
Polyphosphoric Acid (PPA)-~50 g-

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 2-aminothiophenol and urea.

  • Slowly add polyphosphoric acid to the mixture with stirring. The mixture will become thick.

  • Heat the reaction mixture to 120-130 °C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice (~200 g).

  • Stir the mixture until the PPA is fully hydrolyzed. The crude product will precipitate out.

  • Filter the solid product and wash it thoroughly with cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol to afford pure benzothiazolin-2-one as a white to off-white solid.

Step 2: N-Alkylation of Benzothiazolin-2-one

The introduction of the propanoic acid side chain is achieved through the N-alkylation of the benzothiazolin-2-one intermediate. Two primary approaches are presented here: reaction with a 3-halopropanoic acid and a Michael addition to acrylic acid.

Method A: N-Alkylation with 3-Chloropropanoic Acid

This method involves the direct alkylation of the nitrogen atom of benzothiazolin-2-one with 3-chloropropanoic acid in the presence of a base.[3]

Reaction Mechanism:

The base deprotonates the nitrogen of the benzothiazolin-2-one, forming a nucleophilic anion. This anion then attacks the electrophilic carbon of 3-chloropropanoic acid in an SN2 reaction, displacing the chloride ion and forming the N-C bond.

Experimental Protocol:

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Benzothiazolin-2-one151.197.55 g0.05
3-Chloropropanoic Acid108.525.97 g0.055
Potassium Carbonate (K₂CO₃)138.2110.37 g0.075
Dimethylformamide (DMF)-50 mL-

Procedure:

  • To a 100 mL round-bottom flask, add benzothiazolin-2-one, potassium carbonate, and dimethylformamide.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add 3-chloropropanoic acid to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-cold water (200 mL).

  • Acidify the aqueous solution to pH 2-3 with dilute hydrochloric acid. The product will precipitate.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.

Method B: Michael Addition to Acrylic Acid

An alternative, atom-economical approach is the Michael addition of benzothiazolin-2-one to acrylic acid.[4][5][6] This reaction is typically base-catalyzed.

Reaction Mechanism:

The base facilitates the formation of the nucleophilic benzothiazolin-2-one anion, which then undergoes a conjugate addition to the electron-deficient double bond of acrylic acid. Subsequent protonation yields the final product.

Experimental Protocol:

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Benzothiazolin-2-one151.197.55 g0.05
Acrylic Acid72.063.96 g (3.8 mL)0.055
Triethylamine (Et₃N)101.191.01 g (1.4 mL)0.01
Acetonitrile-50 mL-

Procedure:

  • In a 100 mL round-bottom flask, dissolve benzothiazolin-2-one in acetonitrile.

  • Add triethylamine to the solution and stir.

  • Add acrylic acid dropwise to the reaction mixture at room temperature.

  • Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in a dilute aqueous solution of sodium bicarbonate.

  • Wash the aqueous solution with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry to yield the final product.

  • Recrystallization from ethanol/water can be performed for further purification.

Experimental Workflow cluster_step1 Step 1: Benzothiazolin-2-one Synthesis cluster_step2 Step 2: N-Alkylation S1_Reactants Mix 2-Aminothiophenol and Urea S1_PPA Add Polyphosphoric Acid S1_Reactants->S1_PPA S1_Heat Heat at 120-130°C S1_PPA->S1_Heat S1_Quench Pour into Ice Water S1_Heat->S1_Quench S1_Filter Filter and Wash Solid S1_Quench->S1_Filter S1_Recrystallize Recrystallize from Ethanol S1_Filter->S1_Recrystallize S1_Product Pure Benzothiazolin-2-one S1_Recrystallize->S1_Product S2_Reactants Mix Benzothiazolin-2-one, Base, and Solvent S1_Product->S2_Reactants Use in next step S2_Add_Electrophile Add 3-Halopropanoic Acid or Acrylic Acid S2_Reactants->S2_Add_Electrophile S2_Heat Heat Reaction Mixture S2_Add_Electrophile->S2_Heat S2_Workup Aqueous Workup and Acidification S2_Heat->S2_Workup S2_Filter Filter and Wash Product S2_Workup->S2_Filter S2_Recrystallize Recrystallize S2_Filter->S2_Recrystallize S2_Product Final Product S2_Recrystallize->S2_Product

Caption: Step-by-step experimental workflow for the synthesis.

Characterization of this compound

While a dedicated publication with the complete spectral data for the title compound was not identified during the literature survey, the expected characterization data can be inferred from closely related structures and general principles of spectroscopy.

Physicochemical Properties:

PropertyValue
Molecular Formula C₁₀H₉NO₃S
Molecular Weight 223.25 g/mol [7]
Appearance Expected to be a white to off-white solid
CAS Number 883-50-1[7]

Expected Spectroscopic Data:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 12.5-13.0 (br s, 1H, -COOH)

    • δ 7.2-7.8 (m, 4H, Ar-H)

    • δ 4.2-4.4 (t, 2H, N-CH₂)

    • δ 2.7-2.9 (t, 2H, -CH₂-COOH)

    • Note: The chemical shifts are estimations based on similar structures. For example, in 3-[2-oxoquinolin-1(2H)-yl]propanamide, the NCH₂ and CH₂CO protons appear as triplets at approximately 4.41 ppm and 2.54 ppm, respectively, in DMSO-d₆.[8]

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • δ ~172 (-COOH)

    • δ ~170 (C=O, benzothiazole)

    • δ ~138 (Ar-C)

    • δ ~128 (Ar-C)

    • δ ~125 (Ar-CH)

    • δ ~123 (Ar-CH)

    • δ ~115 (Ar-CH)

    • δ ~110 (Ar-CH)

    • δ ~40 (N-CH₂)

    • δ ~32 (-CH₂-COOH)

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹):

    • ~3300-2500 (broad, O-H stretch of carboxylic acid)

    • ~1710 (C=O stretch of carboxylic acid)

    • ~1680 (C=O stretch of benzothiazolinone)

    • ~1600, 1480 (C=C aromatic stretch)

    • ~1300 (C-N stretch)

  • Mass Spectrometry (MS):

    • Expected [M+H]⁺ at m/z 224.0376

    • Expected [M-H]⁻ at m/z 222.0225

    • Key fragmentation would likely involve the loss of the propanoic acid side chain.

Conclusion

The synthesis of this compound is a straightforward and reproducible process that can be accomplished in two main steps. The formation of the benzothiazolin-2-one core followed by N-alkylation provides a reliable route to this valuable compound. The protocols outlined in this guide are based on established chemical principles and analogous reactions found in the literature, offering a solid foundation for researchers in the field. The provided characterization data, while inferred, serves as a useful guide for the verification of the synthesized product.

References

3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid CAS 883-50-1

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid (CAS 883-50-1) and the Broader Potential of the 2-Oxobenzothiazole Scaffold

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating Scarcity in Scientific Data

In the landscape of chemical and pharmaceutical research, it is not uncommon to encounter compounds that, despite being cataloged and assigned a CAS number, lack extensive characterization in publicly available literature. Such is the case with This compound (CAS 883-50-1) . While this specific molecule is available from commercial suppliers, a deep dive into scientific databases reveals a scarcity of published research on its synthesis, biological activity, and mechanism of action.

This guide, therefore, adopts a dual approach. It will first present the available data for the specified compound. Subsequently, it will broaden the scope to the core chemical scaffold, the 2-oxobenzothiazole moiety, a structure of considerable interest in medicinal chemistry. By examining the synthesis, biological activities, and therapeutic potential of related N-substituted 2-oxobenzothiazole derivatives, this document aims to provide a valuable technical resource for researchers working with or considering this important heterocyclic system.

Section 1: The Subject Compound - this compound

This compound belongs to the class of N-substituted 2-oxobenzothiazoles. The propanoic acid side chain at the N-3 position introduces a carboxylic acid functional group, which can significantly influence its physicochemical properties, such as solubility and potential for further chemical modification.

Chemical and Physical Properties

A summary of the fundamental properties of this compound is presented in the table below. This data is compiled from various chemical supplier databases.

PropertyValue
CAS Number 883-50-1[1]
Molecular Formula C₁₀H₉NO₃S[2]
Molecular Weight 223.25 g/mol
Appearance Solid
pKa (Predicted) 4.30 ± 0.10[1]
Safety and Handling

Safety data sheets for this compound indicate that it should be handled with care in a laboratory setting. The following is a summary of the key safety information:

  • Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[1]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P330 (Rinse mouth), P363 (Wash contaminated clothing before reuse), P501 (Dispose of contents/container to an approved waste disposal plant).[1]

Section 2: The 2-Oxobenzothiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The benzothiazole ring system is a prominent heterocyclic scaffold found in a variety of biologically active compounds.[3] The 2-oxo derivative, in particular, has attracted significant attention from medicinal chemists due to its synthetic accessibility and the diverse pharmacological activities exhibited by its derivatives.

General Synthesis Strategies

The synthesis of N-substituted 2-oxobenzothiazoles typically involves a two-step process: formation of the 2-oxobenzothiazole core, followed by N-alkylation.

A common route to the 2-oxobenzothiazole core is the reaction of 2-aminophenol with a thiocarbonyl source, such as potassium ethyl xanthate or carbon disulfide, followed by cyclization. Alternatively, intramolecular cyclization of 2-mercaptobenzamides can be employed.[4]

Once the 2-oxobenzothiazole core is obtained, the introduction of a substituent at the nitrogen atom can be achieved through various N-alkylation reactions. For the synthesis of the title compound, this would involve the reaction of 2-oxobenzothiazole with a suitable three-carbon electrophile bearing a carboxylic acid or a precursor group.

G A 2-Aminophenol C 2-Oxobenzothiazole Core A->C Cyclization B Thiocarbonyl Source (e.g., CS2, Potassium Ethyl Xanthate) B->C E N-Substituted 2-Oxobenzothiazole (e.g., this compound) C->E N-Alkylation D N-Alkylation Reagent (e.g., 3-halopropanoic acid derivative) D->E G cluster_activities Biological Activities 2-Oxobenzothiazole Scaffold 2-Oxobenzothiazole Scaffold Antimicrobial Antimicrobial 2-Oxobenzothiazole Scaffold->Antimicrobial Anticancer Anticancer 2-Oxobenzothiazole Scaffold->Anticancer Anti-inflammatory Anti-inflammatory 2-Oxobenzothiazole Scaffold->Anti-inflammatory Enzyme Inhibition Enzyme Inhibition 2-Oxobenzothiazole Scaffold->Enzyme Inhibition G A Prepare Compound Stock Solution B Serial Dilutions in 96-well Plate A->B D Inoculate Wells B->D C Prepare Microbial Inoculum C->D E Incubate Plate D->E F Determine MIC E->F

References

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a diverse array of pharmacologically active agents.[1][2][3] From the neuroprotective effects of Riluzole to the dopaminergic activity of Pramipexole, this privileged structure consistently demonstrates the ability to interact with critical biological targets.[1][4] This guide focuses on a specific, yet under-characterized derivative, 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid. While extensive research into its direct mechanism of action is not yet prevalent in published literature, the known activities of its chemical class provide a strong foundation for postulating and investigating its biological function. This document serves as an in-depth technical roadmap, outlining plausible mechanisms of action and providing a comprehensive, step-by-step experimental framework for their validation. Our objective is to equip researchers with the necessary intellectual and practical tools to systematically elucidate the molecular intricacies of this promising compound.

The Benzothiazole Core: A Privileged Scaffold in Drug Discovery

The benzothiazole moiety, a fusion of a benzene and a thiazole ring, is a recurring motif in a multitude of clinically relevant and investigational drugs.[1][3] Its planarity and rich electronic nature allow it to participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding, and π-π stacking. This versatility has led to the development of benzothiazole-containing compounds with a wide spectrum of therapeutic applications, including:

  • Anticancer: Targeting critical pathways like EGFR, VEGFR, and PI3K.[1]

  • Antimicrobial: Exhibiting activity against a range of bacteria and fungi.[2][3]

  • Anti-inflammatory: Modulating inflammatory cascades.[2]

  • Neuroprotective: Including glutamate modulators and dopamine agonists.[1][4]

Given this well-established precedent, it is highly probable that this compound leverages this core structure to exert a specific biological effect. The propanoic acid side chain introduces a carboxylic acid group, which at physiological pH, will be deprotonated, providing a negative charge that could be critical for interactions with target proteins, such as engaging with positively charged amino acid residues in a binding pocket.

Postulated Mechanisms of Action: An Evidence-Based Approach

Based on the activities of structurally related benzothiazole derivatives, we can propose several plausible mechanisms of action for this compound. These hypotheses form the basis of the experimental workflows detailed in the subsequent sections.

Hypothesis A: Inhibition of a Key Kinase

The benzothiazole core is a known hinge-binding motif in many kinase inhibitors. The planarity of the fused ring system can effectively mimic the adenine region of ATP, leading to competitive inhibition.

Hypothesis B: Modulation of a Nuclear Receptor

Certain benzothiazole derivatives have been shown to interact with nuclear receptors. The overall shape and hydrophobicity of the molecule could allow it to function as either an agonist or antagonist of a specific receptor, thereby modulating gene transcription.

Hypothesis C: Disruption of Protein-Protein Interactions

The compound could position itself at the interface of a protein-protein interaction, disrupting a critical signaling complex. The propanoic acid moiety could play a key role in anchoring the molecule to one of the protein partners.

Experimental Validation: A Step-by-Step Guide

To systematically investigate the mechanism of action of this compound, a multi-pronged approach is essential. The following experimental workflows are designed to be self-validating and provide a clear path from broad screening to specific target identification.

Initial Phenotypic Screening

The first step is to perform a broad phenotypic screen to identify the primary biological effect of the compound. This will guide the subsequent, more focused mechanistic studies.

Protocol 1: Cell Viability and Proliferation Assays

  • Cell Line Selection: Choose a panel of cell lines representing different tissue types (e.g., cancer cell lines from various origins, normal cell lines).

  • Compound Treatment: Plate cells at a suitable density and treat with a range of concentrations of this compound (e.g., from 1 nM to 100 µM).

  • Viability Assessment: After a predetermined incubation period (e.g., 24, 48, 72 hours), assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line to determine the compound's potency and selectivity.

Cell LineTissue of OriginIC50 (µM) after 48h
MCF-7Breast CancerExperimental Data
A549Lung CancerExperimental Data
HCT116Colon CancerExperimental Data
HEK293Normal KidneyExperimental Data

Causality: A significant difference in IC50 values between cell lines can suggest a target or pathway that is particularly important for a specific cell type. For example, high potency in cancer cell lines but not in normal cell lines would suggest a potential therapeutic window.

Target Identification and Validation

Assuming the phenotypic screen reveals a specific activity (e.g., anti-proliferative effects in cancer cells), the next phase is to identify the molecular target.

Protocol 2: Kinase Profiling

  • Assay Platform: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega) to screen the compound against a large panel of kinases (e.g., >400).

  • Compound Concentration: Submit the compound at one or two fixed concentrations (e.g., 1 µM and 10 µM).

  • Data Analysis: The service will provide data on the percent inhibition for each kinase. Identify "hits" that show significant inhibition (e.g., >50% at 1 µM).

Workflow for Kinase Hit Validation

Kinase_Validation_Workflow A Kinase Profiling Screen B Identify Primary Hits (>50% Inhibition) A->B C Dose-Response Assay (IC50 Determination) B->C D In-Cell Target Engagement Assay (e.g., CETSA) C->D E Downstream Pathway Analysis (Western Blot) D->E F Validated Target E->F

Caption: Workflow for validating kinase inhibitor hits.

Protocol 3: In-Cell Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

  • Cell Treatment: Treat intact cells with the compound or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Precipitation: Centrifuge to pellet precipitated proteins.

  • Western Blot Analysis: Analyze the soluble fraction by Western blotting for the target kinase identified in the profiling screen.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

Causality: CETSA provides evidence of target engagement within the complex cellular environment, confirming that the compound can access and bind to its intended target in a living system.

Elucidation of Downstream Signaling Pathways

Once a direct target is validated, the next step is to understand how the compound's interaction with this target affects cellular signaling.

Protocol 4: Western Blot Analysis of Downstream Pathways

  • Cell Lysis: Treat cells with the compound for various times and at different concentrations, then lyse the cells.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate proteins by size and transfer them to a membrane. Probe with antibodies against the target kinase, its phosphorylated form, and key downstream substrates.

  • Data Analysis: Quantify changes in protein phosphorylation to map the affected signaling pathway.

Signaling Pathway Diagram (Hypothetical)

Signaling_Pathway Compound This compound TargetKinase Target Kinase Compound->TargetKinase Inhibition PhosphoSubstrate Phosphorylated Substrate TargetKinase->PhosphoSubstrate Phosphorylation Substrate Downstream Substrate CellularResponse Cellular Response (e.g., Apoptosis) PhosphoSubstrate->CellularResponse

Caption: Hypothetical signaling pathway inhibited by the compound.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be definitively elucidated, its benzothiazole core strongly suggests a high potential for specific biological activity. The experimental framework presented in this guide provides a robust and logical progression for its investigation, from broad phenotypic screening to the validation of a specific molecular target and the mapping of its downstream signaling consequences. The insights gained from these studies will be crucial for understanding the therapeutic potential of this compound and for guiding its future development as a potential drug candidate. Further investigations could also include structural biology studies (e.g., X-ray crystallography) to determine the exact binding mode of the compound to its target, as well as in vivo studies in relevant disease models to assess its efficacy and safety.

References

spectroscopic analysis of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid (CAS 883-50-1) is a heterocyclic compound featuring a benzothiazole core N-substituted with a propanoic acid moiety. The structural elucidation and purity assessment of such molecules are fundamental in drug discovery and development, where unambiguous characterization is paramount. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a composite and definitive fingerprint of the molecular architecture.

This guide offers an in-depth analysis of the expected spectroscopic data for this compound. In the absence of directly published experimental spectra, this paper synthesizes a predicted data set based on established principles of spectroscopy and data from structurally analogous compounds. This approach not only provides a benchmark for researchers working with this molecule but also illustrates the deductive processes central to spectroscopic interpretation.

Molecular Structure and Spectroscopic Overview

The molecule, with the chemical formula C₁₀H₉NO₃S, integrates two key functional systems: the rigid, aromatic 2-oxobenzothiazole ring and the flexible propanoic acid side chain. This combination dictates the expected spectral features:

  • NMR Spectroscopy will reveal the distinct electronic environments of the four aromatic protons and the two aliphatic methylene groups, along with the labile carboxylic acid proton. The number of signals, their chemical shifts, and their coupling patterns will be definitive.

  • IR Spectroscopy will identify the characteristic vibrational frequencies of the key functional groups, most notably the dual carbonyl absorptions from the cyclic amide (lactam) and the carboxylic acid, as well as the broad O-H stretch of the acid.

  • Mass Spectrometry will confirm the molecular weight and provide insight into the compound's fragmentation pattern, revealing the most stable ions and common cleavage pathways under ionization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. For this compound, both ¹H and ¹³C NMR are essential.

Experimental Protocol (¹H and ¹³C NMR)
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it readily dissolves carboxylic acids and does not exchange with the acidic proton, allowing for its observation.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition (¹H NMR): Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical spectral width would be 0-15 ppm.

  • Acquisition (¹³C NMR): Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C. Typical spectral width would be 0-200 ppm.

  • 2D NMR (Optional but Recommended): Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed to unambiguously assign all proton and carbon signals.

¹H NMR Spectral Analysis (Predicted)

The proton spectrum is predicted to show signals in both the aromatic and aliphatic regions. The propanoic acid chain will exhibit an A₂B₂ system, appearing as two triplets. The aromatic region will show four distinct signals corresponding to the ABCD spin system of the asymmetrically substituted benzene ring.

Diagram 1: Molecular Structure and ¹H NMR Assignments

A representation of the molecule with predicted proton assignments.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities (400 MHz, DMSO-d₆)

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale & Comparative Data
H-a (-NCH₂-)~ 4.3 - 4.5Triplet (t)~ 7 HzAdjacent to the electron-withdrawing benzothiazole nitrogen. Similar N-CH₂ groups in related structures like methyl 3-[2-oxoquinolin-1(2H)-yl]propanoate appear at δ 4.49 ppm.[1]
H-b (-CH₂COO-)~ 2.8 - 3.0Triplet (t)~ 7 HzDeshielded by the adjacent carbonyl group. The corresponding protons in methyl 3-[2-oxoquinolin-1(2H)-yl]propanoate appear at δ 2.67 ppm.[1]
H-4, H-5, H-6, H-7~ 7.2 - 7.9Multiplets (m)ortho: ~7-8 Hz, meta: ~1-2 HzThese four aromatic protons will form a complex multiplet pattern. The proton adjacent to the sulfur (H-7) and the one adjacent to the nitrogen-bearing carbon (H-4) are expected to be the most deshielded, appearing furthest downfield.[2]
-COOH~ 12.0 - 12.5Broad Singlet (br s)N/ACarboxylic acid protons are typically very deshielded and broad, readily exchanging with trace water.
¹³C NMR Spectral Analysis (Predicted)

The proton-decoupled ¹³C NMR spectrum should display 10 distinct signals, corresponding to each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (100 MHz, DMSO-d₆)

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale & Comparative Data
C=O (Lactam)~ 168 - 170The cyclic amide carbonyl is expected in this region. The C=O in the related (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid is predicted at 168.1 ppm.[3]
C=O (Acid)~ 171 - 173The carboxylic acid carbonyl is typically slightly further downfield than an amide carbonyl.
C-3a, C-7a (bridgehead)~ 128 - 135Aromatic carbons involved in ring fusion. The predicted values for the acetic acid analog are 128.9 and 132.0 ppm.[3]
C-4, C-5, C-6, C-7~ 115 - 128Aromatic CH carbons. Predicted values for the acetic acid analog range from 114.7 to 127.3 ppm.[3]
-NCH₂-~ 38 - 40Aliphatic carbon attached to nitrogen. The N-CH₂ in methyl 3-[2-oxoquinolin-1(2H)-yl]propanoate is at δ 38.2 ppm.[1]
-CH₂COO-~ 32 - 34Aliphatic carbon adjacent to the carboxylic acid carbonyl. The corresponding carbon in methyl 3-[2-oxoquinolin-1(2H)-yl]propanoate is at δ 32.2 ppm.[1]

Diagram 2: Key Predicted HMBC Correlations

HMBC_Correlations cluster_mol Predicted Key HMBC (H→C) Correlations Ha Ha (~4.4 ppm) C_CH2_CO C-b (~33 ppm) Ha->C_CH2_CO C_lactam C=O (lactam, ~169 ppm) Ha->C_lactam C7a C-7a (~132 ppm) Ha->C7a Hb Hb (~2.9 ppm) C_N_CH2 C-a (~39 ppm) Hb->C_N_CH2 C_acid C=O (acid, ~172 ppm) Hb->C_acid H7 H7 (~7.8 ppm) H7->C7a C7 C-7 (~127 ppm) MS_Fragmentation cluster_path1 Loss of H₂O cluster_path2 Loss of COOH radical cluster_path3 Cleavage of side chain M_H [M+H]⁺ m/z = 224.04 Frag1 m/z = 206.03 M_H->Frag1 - H₂O Frag2 m/z = 179.05 M_H->Frag2 - •COOH Frag3 Benzothiazolone Cation m/z = 152.01 M_H->Frag3 - C₃H₅O₂

References

solubility and stability of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid

Introduction

In the landscape of pharmaceutical development, the journey from a promising chemical entity to a viable drug candidate is paved with rigorous scientific evaluation. Among the most fundamental of these evaluations are the characterization of solubility and stability. These intrinsic properties govern a molecule's behavior from initial in vitro screening to formulation and eventual in vivo efficacy. This guide provides a comprehensive technical framework for the thorough investigation of This compound (CAS: 883-50-1; Formula: C₁₀H₉NO₃S), a heterocyclic compound with potential applications as a pharmaceutical intermediate.[1][2]

This document is designed for researchers, chemists, and drug development professionals. It eschews a rigid template in favor of a logical, science-driven narrative that explains not just how to conduct experiments, but why specific methodologies are chosen. We will proceed from foundational solubility profiling to a comprehensive stability assessment, providing field-proven protocols and the rationale behind them, grounded in authoritative industry standards.

Part 1: Comprehensive Solubility Profiling

The bioavailability of an orally administered drug is fundamentally linked to its ability to dissolve in the gastrointestinal tract. Poor aqueous solubility is a primary hurdle in drug development, often leading to erratic absorption and suboptimal therapeutic outcomes.[3] For an ionizable molecule like this compound, which contains a carboxylic acid moiety, solubility is intricately dependent on pH.[4][5] Therefore, a multi-faceted approach to solubility determination is not just recommended; it is essential.

Scientific Rationale: Kinetic vs. Thermodynamic Solubility

We distinguish between two key types of solubility measurements:

  • Kinetic Solubility: This is a high-throughput assessment of how quickly a compound precipitates from a supersaturated solution, typically generated by diluting a concentrated DMSO stock into an aqueous buffer.[6][7] This method is invaluable in early discovery to quickly flag compounds that may have solubility issues in biological assays, which often use similar dosing methods.[3]

  • Thermodynamic Solubility: Considered the "gold standard," this is the true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with the solid material after an extended incubation period (typically 24 hours or more).[8][9] This measurement is critical for pre-formulation development and provides the definitive solubility value under specific conditions.[3]

Experimental Protocol: Kinetic Solubility Determination

This protocol is designed for rapid assessment in a 96-well plate format.

Causality: The use of a DMSO stock solution mimics the conditions of high-throughput screening, providing an early warning of potential precipitation in in vitro assays.[10]

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Preparation: Add 198 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the wells of a 96-well microplate.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer, resulting in a final compound concentration of 100 µM and a final DMSO concentration of 1%. Mix vigorously for 1 minute.

  • Incubation: Incubate the plate at room temperature (approx. 25°C) for 2 hours with gentle shaking.[6]

  • Analysis: Analyze the plate using a nephelometer to measure the turbidity caused by precipitated compound.[11] Alternatively, use a plate reader to measure absorbance at a wavelength where the compound absorbs but the buffer does not, after filtering through a solubility filter plate to remove precipitate.[1][6]

  • Data Interpretation: The concentration at which significant precipitation is observed is reported as the kinetic solubility.

Experimental Protocol: Thermodynamic (Shake-Flask) pH-Solubility Profile

This protocol determines the equilibrium solubility across a range of physiologically relevant pH values.

Causality: As a weak acid, the compound's ionization state—and thus its solubility—will change dramatically with pH. Mapping this relationship is crucial for predicting its behavior in different sections of the GI tract.[5] This method uses the solid compound to ensure true equilibrium is reached.[8]

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a pH range of 2.0 to 10.0 (e.g., citrate, phosphate, borate buffers).

  • Sample Preparation: Add an excess of solid this compound (e.g., 1-2 mg) to 1 mL of each buffer in separate glass vials. An excess is confirmed by visually observing undissolved solid.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[12]

  • Phase Separation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant. For rigorous separation of undissolved solids, centrifuge the samples at high speed (e.g., >10,000 rpm) or filter through a 0.22 µm PVDF filter.

    • Self-Validating Insight: Pre-saturating the filter by passing a small amount of the solution through it first can mitigate potential compound loss due to adsorption to the filter material.[13]

  • pH Measurement: Measure the final pH of the saturated solution, as it may differ slightly from the initial buffer pH.[4]

  • Quantification: Dilute the clear supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated stability-indicating HPLC-UV method (see Section 1.4).

Analytical Quantification: HPLC-UV Method

A robust analytical method is the cornerstone of accurate solubility and stability data.

Methodology:

  • Instrument: High-Performance Liquid Chromatography system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Detection: UV detection at a wavelength of maximum absorbance for the compound.

  • Quantification: Generate a calibration curve using standards of known concentration prepared in the mobile phase. The concentration of the unknown samples is determined by interpolation from this curve. LC-MS/MS can also be used for enhanced sensitivity and selectivity.[14]

Data Presentation and Visualization

Summarize all solubility data in a clear, structured format.

Table 1: Solubility Profile of this compound

Solubility Type Solvent/Buffer pH (Final) Temperature (°C) Solubility (µg/mL) Solubility (µM)
Kinetic PBS 7.4 25 [Data] [Data]
Thermodynamic Citrate Buffer 2.1 25 [Data] [Data]
Thermodynamic Phosphate Buffer 6.5 25 [Data] [Data]
Thermodynamic Phosphate Buffer 7.4 25 [Data] [Data]

| Thermodynamic | Borate Buffer | 9.0 | 25 | [Data] | [Data] |

G cluster_0 Solubility Determination Workflow A Compound (Solid or DMSO Stock) B Add to Aqueous Buffer (Varying pH) A->B C Equilibrate (Shake/Incubate) B->C D Separate Solid & Liquid Phases (Centrifuge/Filter) C->D E Measure Final pH of Supernatant D->E F Quantify Concentration in Supernatant (HPLC-UV) D->F Clear Supernatant G Calculate Solubility (µg/mL, µM) E->G F->G

Caption: General workflow for determining thermodynamic solubility.

Part 2: Comprehensive Stability Assessment

Understanding a compound's stability is mandated by regulatory bodies like the ICH and is fundamental to ensuring safety and efficacy.[15] Stability studies reveal how a molecule's quality changes over time under the influence of environmental factors like pH, temperature, light, and oxygen.

Scientific Rationale: Forced Degradation and ICH Stability
  • Forced Degradation (Stress Testing): This involves exposing the compound to conditions more severe than those it would typically encounter during storage.[16] The primary goals are to identify likely degradation products, elucidate degradation pathways, and, crucially, to develop and validate a "stability-indicating" analytical method—one that can separate the intact parent drug from all its degradation products.[17][18]

  • ICH-Compliant Stability Studies: These are long-term studies conducted under specific temperature and humidity conditions defined by the International Council for Harmonisation (ICH).[2][15] They are designed to establish the re-test period for a drug substance and the shelf-life for a drug product.

Experimental Protocol: Forced Degradation Studies

These studies should be performed on the solid compound and in solution. The target degradation is typically 5-20%; conditions should be adjusted (time, temperature, reagent concentration) to achieve this level without completely degrading the compound.[19]

Methodology:

  • Stock Solution: Prepare a solution of the compound in a suitable solvent (e.g., 1 mg/mL in a 50:50 acetonitrile:water mixture).

  • Acid Hydrolysis: Mix the stock solution with 1N HCl. Incubate at 60°C. Withdraw samples at time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of base, and analyze by HPLC.

  • Base Hydrolysis: Mix the stock solution with 1N NaOH. Incubate at room temperature. Withdraw samples at time points, neutralize with an equivalent amount of acid, and analyze. Causality: Base hydrolysis is often faster than acid hydrolysis, hence the lower temperature.

  • Oxidative Degradation: Mix the stock solution with 3-30% hydrogen peroxide (H₂O₂). Incubate at room temperature, protected from light. Withdraw samples at time points and analyze.

  • Thermal Degradation (Solution): Heat the stock solution at 60-80°C. Withdraw samples at time points, cool, and analyze.

  • Thermal Degradation (Solid State): Store the solid compound in a controlled oven at an elevated temperature (e.g., 80°C).[20] At specified time points, withdraw a sample, dissolve it to a known concentration, and analyze.

  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter of near UV energy, as specified in ICH Q1B.[2] A dark control sample, wrapped in aluminum foil, must be stored under the same conditions to differentiate between light-induced and thermal degradation.[2]

  • Analysis: All samples are analyzed using the validated stability-indicating HPLC method. The peak purity of the parent compound should be assessed, and a mass balance calculation should be performed to account for the parent compound and all degradation products.

Experimental Protocol: ICH-Compliant Solid-State Stability Study

This protocol outlines a formal stability study for the active pharmaceutical ingredient (API).

Causality: This study simulates the long-term storage and accelerated (shipping) conditions the API might experience, providing the data needed to set a re-test date as required for regulatory submissions.[15]

Methodology:

  • Batch Selection: Use at least one representative batch of the solid this compound. The container closure system should be the same as that proposed for long-term storage.[21]

  • Storage Conditions: Place samples into validated stability chambers set to the following ICH conditions:[22]

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Time Points: Pull samples for analysis at specified intervals.[23]

    • Long-Term: 0, 3, 6, 9, 12, 18, 24 months.

    • Accelerated: 0, 3, 6 months.

  • Tests to be Performed: At each time point, the samples should be tested for key attributes, including:

    • Appearance (visual inspection)

    • Assay (% of initial concentration)

    • Degradation products/impurities (quantification by HPLC)

    • Solid-state characterization (e.g., XRPD, DSC) to detect any changes in crystal form.[24][25]

Data Presentation and Visualization

Organize stability data logically to track trends over time.

Table 2: Forced Degradation Summary

Stress Condition Time (hours) Assay (%) Total Degradants (%) Mass Balance (%) Observations
1N HCl, 60°C 24 [Data] [Data] [Data] e.g., 2 new peaks observed
1N NaOH, RT 8 [Data] [Data] [Data] e.g., Rapid degradation
3% H₂O₂, RT 24 [Data] [Data] [Data] [Data]
Heat (Solid, 80°C) 48 [Data] [Data] [Data] [Data]

| Light (ICH Q1B) | - | [Data] | [Data] | [Data] | e.g., No significant change |

G cluster_1 Forced Degradation Workflow cluster_stress Stress Conditions Start Compound (Solid & Solution) Acid Acid/Heat Start->Acid Base Base/RT Start->Base Oxidation H₂O₂ Start->Oxidation Heat Thermal Start->Heat Light Photolytic (ICH Q1B) + Dark Control Start->Light Analyze Analyze Samples at Timepoints (Stability-Indicating HPLC) Acid->Analyze Base->Analyze Oxidation->Analyze Heat->Analyze Light->Analyze Evaluate Evaluate Data Analyze->Evaluate Pathway Identify Degradation Pathways Evaluate->Pathway Method Validate Analytical Method Evaluate->Method

Caption: Workflow for forced degradation studies.

Conclusion

The comprehensive characterization of this compound, or any new chemical entity, is a systematic and multi-faceted endeavor. By diligently applying the principles and protocols outlined in this guide—from kinetic and thermodynamic solubility profiling to forced degradation and formal stability studies—researchers can build a robust data package. This data is not merely a collection of numbers; it is the foundation upon which informed decisions are made, enabling the efficient progression of promising molecules through the development pipeline while ensuring the highest standards of scientific integrity, quality, and safety.

References

A Prospective Technical Guide: Synthesis and Biological Evaluation of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Untapped Potential of a Privileged Scaffold

The benzothiazole core is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and presence in a multitude of biologically active compounds.[1][2][3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][4][5] Within this esteemed class of molecules, 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid (CAS No. 883-50-1) represents a molecule of significant interest, yet its specific biological activities and therapeutic potential remain largely unexplored in publicly available scientific literature.[6]

This technical guide serves as a comprehensive literature review and a prospective roadmap for researchers venturing into the synthesis and biological evaluation of this intriguing compound. By leveraging established synthetic methodologies for related benzothiazolone derivatives and drawing parallels from their known biological profiles, we provide a robust framework for its investigation. This document is designed to empower researchers with the foundational knowledge and detailed experimental protocols necessary to unlock the potential of this compound as a novel therapeutic agent.

The Benzothiazole Core: A Privileged Structure in Drug Discovery

The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a prominent pharmacophore in numerous FDA-approved drugs and clinical candidates.[1] Its rigid, planar structure and the presence of heteroatoms (nitrogen and sulfur) facilitate diverse interactions with biological targets, including enzymes and receptors.[2] The 2-oxo-1,3-benzothiazole moiety, in particular, has been identified as a key structural motif in compounds with significant therapeutic applications.

Known Biological Activities of Benzothiazole Derivatives:

The benzothiazole scaffold is associated with a broad range of biological activities, making it a fertile ground for drug discovery. Key activities include:

  • Anticancer: Many benzothiazole derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of kinases and tubulin polymerization.[3]

  • Antimicrobial: The benzothiazole nucleus is a common feature in compounds with antibacterial and antifungal properties.[7]

  • Anti-inflammatory: Derivatives have been shown to possess anti-inflammatory effects, often through the inhibition of key inflammatory mediators.[3]

  • Neuroprotective: Certain benzothiazoles have demonstrated potential in the treatment of neurodegenerative diseases.[2]

The propanoic acid side chain in the target molecule provides a handle for further chemical modification and can influence the compound's pharmacokinetic properties, such as solubility and cell permeability.

Proposed Synthesis of this compound

The proposed synthesis involves a two-step process starting from the commercially available 2-mercaptobenzothiazole.

Step 1: Synthesis of 2(3H)-Benzothiazolone

The first step involves the conversion of 2-mercaptobenzothiazole to 2(3H)-benzothiazolone. This can be achieved through hydrolysis of a 2-chlorobenzothiazole intermediate, which is generated via diazotization of a 2-aminobenzothiazole.[8] A more direct laboratory-scale preparation often involves the reaction of 2-mercaptophenol with urea.

Step 2: N-Alkylation with 3-Bromopropanoic Acid

The second step is the N-alkylation of the synthesized 2(3H)-benzothiazolone with 3-bromopropanoic acid in the presence of a suitable base.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

  • 2(3H)-Benzothiazolone

  • 3-Bromopropanoic acid

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Hydrochloric acid (HCl), 1 M

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 2(3H)-benzothiazolone (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 3-bromopropanoic acid (1.2 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Characterization:

The structure of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the functional groups.

  • Melting Point: To assess purity.

Prospective Biological Evaluation

Given the broad spectrum of activities exhibited by benzothiazole derivatives, a systematic biological evaluation of this compound is warranted. The following is a proposed workflow for screening its potential therapeutic applications.

Biological_Evaluation_Workflow start Synthesized Compound cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) start->cytotoxicity antimicrobial Antimicrobial Screening (Bacteria & Fungi) start->antimicrobial anticancer Anticancer Screening (Various Cell Lines) start->anticancer anti_inflammatory Anti-inflammatory Assays (e.g., COX, LOX inhibition) start->anti_inflammatory hit_identification Hit Identification antimicrobial->hit_identification anticancer->hit_identification anti_inflammatory->hit_identification moa Mechanism of Action Studies hit_identification->moa in_vivo In Vivo Efficacy & Toxicity moa->in_vivo lead_optimization Lead Optimization in_vivo->lead_optimization Apoptosis_Signaling_Pathway compound This compound receptor Cell Surface Receptor (e.g., EGFR) compound->receptor Inhibition bcl2 Bcl-2 Family (Anti-apoptotic) compound->bcl2 Inhibition (Hypothesized) cell Cancer Cell pi3k PI3K/Akt Pathway receptor->pi3k Activation pi3k->bcl2 Activation caspases Caspase Cascade bcl2->caspases Inhibition apoptosis Apoptosis caspases->apoptosis Execution

References

3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid safety and toxicity profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safety and Toxicity Profile of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid

Executive Summary

This document provides a comprehensive analysis of the safety and toxicity profile of this compound (CAS 883-50-1). Due to a significant lack of direct experimental data for this specific molecule, this guide employs a scientifically rigorous approach based on toxicological data from structural analogs, particularly the core moiety 2(3H)-benzothiazolone, and the broader benzothiazole chemical class. The assessment concludes that the compound is likely to present hazards including skin, eye, and respiratory irritation, with potential for cytotoxicity and mutagenicity. This guide outlines the evidence for these potential hazards, details necessary experimental protocols to generate definitive data, and provides a framework for risk assessment and safe handling.

Chemical Identity and Physicochemical Properties

  • Chemical Name: this compound

  • CAS Number: 883-50-1[1][2]

  • Molecular Formula: C₁₀H₉NO₃S

  • Molecular Weight: 223.25 g/mol

  • Structure:

    Caption: Chemical structure of the title compound.

Toxicological Profile: A Read-Across Approach

Direct toxicological studies on this compound are not available in the public domain. Therefore, a read-across approach, grounded in data from the parent benzothiazole class and its key structural analog, 2-hydroxybenzothiazole (the tautomeric form of the 2-oxo-1,3-benzothiazole core), is necessary.

General Toxicity of the Benzothiazole Class

Benzothiazole and its derivatives are high-production-volume chemicals used in various industrial and consumer products[3]. This widespread use has led to significant research into their environmental fate and toxicological impact. The class is generally associated with several hazards:

  • Dermal and Respiratory Sensitization: Many benzothiazoles are known skin sensitizers and respiratory irritants[3][4][5].

  • Genotoxicity and Carcinogenicity: Certain derivatives have demonstrated mutagenic potential. For instance, benzothiazole itself was positive in a Salmonella genetic toxicity assay with metabolic activation[5]. Its metabolism is thought to involve ring-opening to form aromatic hydroxylamines, which are metabolites with known mutagenic and carcinogenic potential[5]. Epidemiological studies have suggested links between exposure to specific benzothiazoles, like 2-mercaptobenzothiazole, and an increased risk of certain cancers in industrial settings[3][5].

  • Endocrine Disruption: Some benzothiazole derivatives have been reported as potential endocrine disruptors[3].

Toxicology of the Core Structure: 2-Hydroxybenzothiazole / 2(3H)-Benzothiazolone

The core of the target molecule is 2(3H)-benzothiazolone. This analog provides the most direct insight into the potential toxicity of the N-substituted propanoic acid derivative.

  • Irritation and Acute Toxicity: Safety data for 2-hydroxybenzothiazole indicates it may cause skin, eye, and respiratory tract irritation, although its toxicological properties have not been fully investigated[6]. It is classified under GHS as Acute Toxicity Category 4 for oral, dermal, and inhalation routes[7].

  • Cellular Toxicity: A significant study identified 2-hydroxybenzothiazole as a predominant and high-risk benzothiazole contaminant in urban particulate matter (PM2.5)[8]. In this study, exposure of mouse embryonic stem cells (mESCs) to 2-hydroxybenzothiazole led to:

    • Significant increases in intracellular reactive oxygen species (ROS).

    • Induction of DNA damage.

    • Apoptosis (programmed cell death) via activation of the p53 pathway[8].

  • Developmental Toxicity: The same study also demonstrated that 2-hydroxybenzothiazole adversely affected the growth and development of zebrafish embryos, indicating a potential for developmental toxicity[8].

Read-Across from Other N-Substituted Analogs

Data from other substituted benzothiazolinones further informs the potential hazard profile. 3-Methyl-2-benzothiazolinone hydrazone (MBTH), an N-methylated derivative, has been shown to have:

  • Moderately high acute oral toxicity , with LD50 values in rats ranging from 149 to 308 mg/kg[9].

  • A positive result in the Ames bacterial mutagenicity assay , suggesting a potential for genotoxicity[9].

  • Classification as a mild to moderate skin and eye irritant [9][10].

Predicted Hazard Profile and GHS Classification

Based on the consolidated data from structural analogs, a predicted hazard profile for this compound is summarized below. It must be emphasized that this is a presumptive classification pending experimental verification.

Hazard ClassCategoryGHS CodeSignal WordHazard StatementBasis for Classification (Read-Across From)
Acute Toxicity, OralCategory 4H302WarningHarmful if swallowed.2-Hydroxybenzothiazole[7], MBTH[9]
Skin Corrosion/IrritationCategory 2H315WarningCauses skin irritation.2-Hydroxybenzothiazole[6], MBTH[9]
Serious Eye Damage/IrritationCategory 2AH319WarningCauses serious eye irritation.2-Hydroxybenzothiazole[6], MBTH[9]
Specific Target Organ ToxicityCategory 3H335WarningMay cause respiratory irritation.2-Hydroxybenzothiazole[6]
Germ Cell MutagenicityCategory 2H341WarningSuspected of causing genetic defects.MBTH[9], Benzothiazole Metabolism[5]
Hazardous to the Aquatic Environment, AcuteCategory 3H402-Harmful to aquatic life.General class data, 2-Hydroxybenzothiazole[8]

Addressing Data Gaps: A Call for Experimental and In Silico Assessment

The current safety profile is based entirely on inference. To move beyond prediction, a structured approach combining computational and experimental methods is essential.

In Silico Toxicological Assessment Workflow

Computational toxicology offers a rapid, cost-effective method to predict a compound's ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity profile, helping to prioritize experimental studies. Numerous studies have validated the use of in silico models for benzothiazole derivatives[11][12][13][14][15].

cluster_0 In Silico Assessment Workflow cluster_1 Key Outputs A Input: Compound Structure (CAS 883-50-1) B ADME Prediction (e.g., SwissADME, admetSAR) A->B Physicochemical Properties C Toxicity Endpoint Prediction (e.g., DEREK, TOPKAT) A->C Structural Alerts D Metabolite Prediction B->D Phase I/II Metabolism E Data Analysis & Reporting B->E C->E D->C Toxicity of Metabolites F Predicted Bioavailability Blood-Brain Barrier Permeation E->F G Predicted Toxicity: - Mutagenicity (Ames) - Carcinogenicity - Skin Sensitization - Hepatotoxicity E->G H Prioritized List of Experimental Assays E->H

Caption: Proposed in silico workflow for initial hazard assessment.

Mandatory Experimental Protocol: In Vitro Cytotoxicity Assay

An in vitro cytotoxicity assay is the foundational experiment required to determine the compound's baseline toxicity to living cells. The MTT assay is a standard, colorimetric method for assessing cell metabolic activity.

Protocol: MTT Assay for Cytotoxicity Assessment

  • Cell Culture:

    • Culture a relevant human cell line (e.g., HepG2 for hepatotoxicity, HaCaT for skin cytotoxicity) in appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.

    • Seed 1 x 10⁴ cells per well in a 96-well microplate. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100, 500 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for 24 or 48 hours.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO or an appropriate solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the concentration-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Risk Assessment and Safe Handling Procedures

Given the predicted hazards, stringent safety protocols are mandatory when handling this compound.

Engineering Controls:

  • Handle exclusively in a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Ensure an eyewash station and safety shower are immediately accessible.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and/or a full-face shield.

  • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use and dispose of them properly.

  • Respiratory Protection: If working outside a fume hood or if dust generation is likely, use a NIOSH-approved N95 dust mask or a higher-level respirator.

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid dust generation and accumulation.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents.

Conclusion and Future Directions

While this compound is a compound of interest in research and development, it currently represents a significant data gap in toxicological understanding. Based on a robust read-across analysis from its structural analogs, it should be treated as a potentially hazardous substance that is irritating to the skin, eyes, and respiratory system, with a plausible risk of cytotoxicity and mutagenicity.

The immediate priority for any research program involving this compound must be the generation of empirical safety data. We strongly recommend the following tiered testing strategy:

  • In Vitro Assays:

    • Cytotoxicity testing in multiple cell lines (as described above).

    • A bacterial reverse mutation assay (Ames test) to confirm or refute the predicted mutagenicity.

  • Acute Toxicity:

    • An acute oral toxicity study (e.g., OECD Guideline 423) to determine its LD50 and systemic effects.

  • Further Studies (if warranted):

    • Depending on the intended use and results from initial tests, further studies such as repeated dose toxicity, developmental toxicity, and ecotoxicity may be required.

Until such data is available, all personnel must handle this compound with the utmost caution, adhering strictly to the safety procedures outlined in this guide.

References

An In-depth Technical Guide to Investigating the Antimicrobial Spectrum of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating an urgent and sustained effort in the discovery and development of new therapeutic agents.[1] Benzothiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including notable antimicrobial properties.[1][2][3] This guide provides a comprehensive framework for the systematic investigation of the antimicrobial spectrum of a specific benzothiazole derivative, 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid. While specific data for this compound is not yet widely published, the methodologies detailed herein represent the gold standard for characterizing the potential of novel antimicrobial candidates. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical protocols required for a thorough evaluation.

Introduction to this compound: A Compound of Interest

The benzothiazole scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets.[1][4] Derivatives of this core structure have been shown to inhibit essential microbial enzymes such as DNA gyrase, dihydroorotase, and others, leading to their antibacterial effects.[1][4] The subject of this guide, this compound, possesses the characteristic benzothiazole ring system, suggesting its potential as an antimicrobial agent. A systematic investigation into its spectrum of activity is the critical first step in assessing its therapeutic potential.

Foundational Principles of Antimicrobial Spectrum Investigation

A comprehensive understanding of a compound's antimicrobial spectrum involves determining its efficacy against a wide range of clinically relevant microorganisms. This is primarily achieved through the determination of two key parameters: the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[5][6][7] This is the standard measure of antibiotic activity.[8]

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[9][10][11]

The relationship between the MIC and MBC is crucial; a small difference between the two suggests a bactericidal (killing) effect, while a large difference indicates a bacteriostatic (inhibitory) effect.

Experimental Workflow: A Step-by-Step Guide

The following sections detail the essential protocols for a robust investigation of the antimicrobial spectrum of this compound.

Preparation of the Test Compound

The synthesis of this compound can be achieved through established methods of heterocyclic chemistry. For the purpose of antimicrobial testing, the compound must be of high purity, typically >95%, to ensure that the observed activity is not due to contaminants. The compound's identity and purity should be confirmed using analytical techniques such as NMR, mass spectrometry, and HPLC.

Selection of Microbial Strains

A representative panel of microorganisms should be selected to determine the breadth of the antimicrobial spectrum. This panel should include:

  • Gram-positive bacteria: Staphylococcus aureus (including MRSA strains), Bacillus subtilis, Enterococcus faecalis.

  • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae.

  • Fungal strains: Candida albicans, Aspergillus niger.

Reference strains from recognized culture collections (e.g., ATCC) should be used to ensure reproducibility.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely accepted and efficient technique for MIC determination.[5][12][13]

Protocol for Broth Microdilution MIC Assay:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.[6] The final volume in each well should be 100 µL.

  • Preparation of Inoculum: Prepare a standardized inoculum of each test microorganism equivalent to 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[5]

  • Inoculation and Incubation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only). Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[5]

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[5]

Diagram of MIC Determination Workflow:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis Compound Prepare Stock Solution of Test Compound SerialDilution Perform Serial Dilutions of Compound in 96-Well Plate Compound->SerialDilution Media Prepare Growth Media (e.g., CAMHB) Media->SerialDilution Inoculum Prepare Standardized Microbial Inoculum Inoculate Inoculate Wells with Microbial Suspension Inoculum->Inoculate SerialDilution->Inoculate Incubate Incubate Plate at Appropriate Temperature and Duration Inoculate->Incubate Read Visually Inspect for Growth (Turbidity) Incubate->Read DetermineMIC Determine MIC as Lowest Concentration with No Growth Read->DetermineMIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Determination of Minimum Bactericidal Concentration (MBC)

Following the MIC determination, the MBC is ascertained to differentiate between bacteriostatic and bactericidal activity.[9][10]

Protocol for MBC Assay:

  • Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Determination of MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.[10][11]

MBC_Workflow MIC_Plate MIC Plate with No Visible Growth Subculture Subculture Aliquots onto Agar Plates MIC_Plate->Subculture Incubate Incubate Agar Plates Subculture->Incubate Count Count Colonies Incubate->Count Determine_MBC Determine MBC as ≥99.9% Kill Count->Determine_MBC

Caption: Workflow for LDH cytotoxicity assay.

Concluding Remarks and Future Directions

This guide has outlined a systematic and robust approach to investigating the antimicrobial spectrum of this compound. The described methodologies, from MIC and MBC determination to preliminary cytotoxicity assessment, provide the foundational data necessary to evaluate its potential as a novel antimicrobial agent. Should the compound demonstrate promising activity and low toxicity, further studies, including mechanism of action elucidation, in vivo efficacy testing, and structure-activity relationship (SAR) studies, would be warranted to advance its development. The journey from a promising scaffold to a clinically useful drug is long and challenging, but it begins with the rigorous and comprehensive in vitro characterization detailed herein.

References

Unlocking Plant Potential: A Technical Guide to the Growth-Promoting Effects of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the putative plant growth-promoting effects of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid. While direct studies on this specific molecule are nascent, a substantial body of evidence on structurally related benzothiazole derivatives suggests a strong potential for auxin-like activity. This document synthesizes the existing knowledge, offering a scientifically grounded framework for researchers, agronomists, and drug development professionals. We will delve into the theoretical underpinnings of its bioactivity, present detailed protocols for its evaluation, and propose a likely mechanism of action centered on the canonical auxin signaling pathway.

Introduction: The Promise of Benzothiazole Derivatives in Agriculture

The quest for novel plant growth regulators is a cornerstone of modern agriculture, aimed at enhancing crop yield, improving stress tolerance, and optimizing developmental processes. Benzothiazole derivatives have emerged as a promising class of heterocyclic compounds with a wide range of biological activities, including significant potential as plant growth regulators.[1][2][3] Research has demonstrated that various substituted benzothiazoles can elicit physiological responses in plants that are characteristic of natural phytohormones, particularly auxins.[1][4] These responses include the stimulation of cell elongation, induction of adventitious root formation, and an increase in overall biomass.[1]

This compound, the subject of this guide, possesses a structural motif—a benzothiazole core with a propanoic acid side chain—that is reminiscent of known auxin-like molecules. This structural similarity provides a strong rationale for investigating its potential as a novel plant growth promoter. This guide will provide the necessary technical details to systematically explore and validate the efficacy of this compound.

Evaluating Bioactivity: A Suite of Validated Bioassays

To rigorously assess the plant growth-promoting effects of this compound, a series of established bioassays are recommended. These assays are designed to quantify specific physiological responses that are indicative of auxin and cytokinin activity.

Auxin-like Activity Bioassays

Auxins are central to plant development, primarily influencing cell elongation and root formation. The following bioassays are industry standards for quantifying auxin-like effects.

This classic bioassay measures the ability of a substance to induce cell elongation in the coleoptiles of wheat (Triticum aestivum).[1][5]

Protocol:

  • Seed Germination: Germinate wheat seeds in the dark at 25°C on moist filter paper for 72 hours.

  • Coleoptile Excision: Under a dim green light, select seedlings with straight coleoptiles. Cut 10 mm segments from the region 3 mm below the apical tip.

  • Incubation: Transfer the coleoptile segments to petri dishes containing a buffered solution (e.g., 2% sucrose, 10 mM potassium phosphate buffer, pH 6.0) and a range of concentrations of this compound (typically 10⁻⁷ to 10⁻³ M). A control with no test compound and a positive control with indole-3-acetic acid (IAA) should be included.

  • Measurement: Incubate the petri dishes in the dark at 25°C for 24 hours. Measure the final length of the coleoptile segments.

  • Data Analysis: Calculate the percentage elongation over the initial length for each concentration and compare it to the controls.

This assay is highly effective for determining a compound's ability to induce the formation of adventitious roots, a process strongly promoted by auxins.[1][6][7]

Protocol:

  • Seedling Preparation: Grow mung bean (Vigna radiata) seeds in the light for 7-10 days until the primary leaves are fully expanded.

  • Cutting Preparation: Excise the seedlings below the cotyledonary node to create hypocotyl cuttings.

  • Treatment: Place the cuttings in vials containing solutions of this compound at various concentrations. Include a control with distilled water and a positive control with indole-3-butyric acid (IBA).

  • Incubation: Maintain the cuttings under controlled light and temperature conditions (e.g., 16-hour photoperiod at 25°C) for 5-7 days.

  • Root Counting: After the incubation period, count the number of adventitious roots that have emerged from the base of each hypocotyl cutting.

This bioassay is particularly sensitive for detecting auxin-like substances and is based on the elongation of cucumber (Cucumis sativus) hypocotyls.[1][8]

Protocol:

  • Seedling Growth: Grow cucumber seeds in the dark at 28°C for 5 days.

  • Segment Excision: Under a dim green light, cut 5 mm segments from the upper region of the hypocotyls.

  • Incubation: Float the segments in petri dishes containing a buffered solution with a range of test compound concentrations, alongside appropriate controls.

  • Measurement: Incubate in the dark at 28°C for 24 hours and then measure the final length of the segments.

Cytokinin-like Activity Bioassay

While the primary hypothesis is auxin-like activity, it is prudent to also assess for cytokinin-like effects, such as the delay of senescence.

This assay measures a compound's ability to delay the degradation of chlorophyll in detached leaves, a hallmark of cytokinin activity.[1][9]

Protocol:

  • Leaf Excision: Use fully expanded primary leaves from 8-10 day old barley (Hordeum vulgare) seedlings. Cut 2 cm segments from the middle of the leaves.

  • Treatment: Float the leaf segments on solutions of this compound at various concentrations. Include a water control and a positive control with a cytokinin like 6-benzylaminopurine (BAP).

  • Incubation: Place the petri dishes in the dark at 25°C for 72-96 hours to induce senescence.

  • Chlorophyll Extraction and Measurement: Extract chlorophyll from the leaf segments using a solvent like 80% ethanol or acetone. Measure the absorbance of the extract at 663 nm and 645 nm using a spectrophotometer to determine the chlorophyll concentration.

  • Data Analysis: Compare the chlorophyll content of the treated leaf segments to the controls. Higher chlorophyll content indicates a delay in senescence.

Proposed Mechanism of Action: An Auxin-Mimic

The structural characteristics of this compound strongly suggest that it may function as an auxin mimic, interacting with the core components of the auxin signaling pathway.[10][11] Synthetic auxins typically exert their effects by binding to the TIR1/AFB family of F-box proteins, which act as auxin receptors.[1][4][12]

The TIR1/AFB Signaling Pathway

The canonical auxin signaling pathway is a well-elucidated mechanism that leads to changes in gene expression.[2][3][13][14]

  • Auxin Perception: In the presence of auxin (or an auxin mimic), the hormone binds to the TIR1/AFB receptor protein.

  • Co-receptor Complex Formation: This binding event stabilizes the interaction between the TIR1/AFB protein and an Aux/IAA transcriptional repressor protein.

  • Ubiquitination and Degradation: The formation of this co-receptor complex targets the Aux/IAA repressor for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex. The ubiquitinated Aux/IAA protein is then degraded by the 26S proteasome.

  • Gene Activation: The degradation of the Aux/IAA repressor relieves the repression of Auxin Response Factors (ARFs), which are transcription factors. The now-active ARFs can bind to auxin-responsive elements in the promoters of target genes, leading to their transcription and the subsequent physiological responses associated with auxin.

Diagram of the Proposed TIR1/AFB Signaling Pathway for this compound

AuxinSignaling cluster_nucleus Nucleus Compound This compound TIR1_AFB TIR1/AFB Receptor Compound->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Stabilizes Interaction with SCF SCF Complex Aux_IAA->SCF Recruited to Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by SCF->Aux_IAA Ubiquitinates ARF ARF (Inactive) ARF_active ARF (Active) ARF->ARF_active Released AuxRE Auxin Response Element ARF_active->AuxRE Binds to Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression Initiates Transcription Plant_Response Plant Growth Promotion (Elongation, Rooting) Gene_Expression->Plant_Response Leads to

Caption: Proposed mechanism of action via the TIR1/AFB pathway.

Metabolism and Detoxification in Plants

When a synthetic compound like this compound is introduced into a plant system, it is recognized as a xenobiotic and is subject to metabolic processes aimed at detoxification and elimination.[15][16] These processes typically occur in three phases:

  • Phase I: Modification: The initial step often involves the introduction or exposure of functional groups (e.g., hydroxyl groups) through oxidation, reduction, or hydrolysis. Cytochrome P450 monooxygenases (CYPs) are key enzymes in these oxidative reactions.[17]

  • Phase II: Conjugation: The modified compound is then conjugated with endogenous molecules such as sugars, amino acids, or glutathione. This increases the water solubility of the xenobiotic. Sulfotransferases (SULTs) can also be involved in this phase, catalyzing the transfer of a sulfonate group to the molecule.[18][19]

  • Phase III: Compartmentation: The conjugated xenobiotic is transported and sequestered in cellular compartments, typically the vacuole, or incorporated into cell wall components, effectively removing it from active metabolic pathways.

Understanding the metabolic fate of this compound in target plant species is crucial for determining its persistence, bioavailability, and overall efficacy as a plant growth regulator.

Data Presentation and Interpretation

To facilitate the analysis and comparison of experimental results, all quantitative data should be summarized in a clear and structured format.

Table 1: Hypothetical Data Summary for Bioassays of this compound

Concentration (M)Wheat Coleoptile Elongation (%)Mung Bean Adventitious Roots (Number)Cucumber Hypocotyl Elongation (%)Barley Leaf Chlorophyll Retention (%)
Control15.2 ± 1.83.1 ± 0.912.5 ± 2.135.7 ± 4.2
IAA (10⁻⁵ M)45.8 ± 3.525.4 ± 2.142.1 ± 3.8-
IBA (10⁻⁵ M)-30.2 ± 2.5--
BAP (10⁻⁵ M)---85.3 ± 5.1
Test Compound
10⁻⁷20.1 ± 2.08.7 ± 1.218.9 ± 2.538.2 ± 4.5
10⁻⁶32.5 ± 2.815.3 ± 1.829.7 ± 3.140.1 ± 4.8
10⁻⁵42.3 ± 3.122.8 ± 2.038.5 ± 3.541.5 ± 4.9
10⁻⁴35.6 ± 2.918.1 ± 1.931.2 ± 3.339.8 ± 4.6
10⁻³18.9 ± 1.99.5 ± 1.315.8 ± 2.337.4 ± 4.3

Data are presented as mean ± standard deviation.

Conclusion and Future Directions

This compound represents a compelling candidate for a novel plant growth regulator with potential auxin-like activity. The scientific rationale, grounded in the known bioactivity of related benzothiazole derivatives, provides a solid foundation for its investigation. The detailed experimental protocols and the proposed mechanism of action outlined in this guide offer a clear roadmap for researchers to systematically evaluate its efficacy and elucidate its mode of action at the molecular level.

Future research should focus on dose-response studies in a variety of agronomically important plant species, both monocots and dicots. Furthermore, transcriptomic and proteomic analyses of treated plants will be invaluable in confirming the activation of the auxin signaling pathway and identifying other potential molecular targets. Ultimately, a thorough understanding of the metabolism, transport, and physiological effects of this compound will be essential for its potential development and application in agriculture.

References

Methodological & Application

Synthesis of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and a detailed protocol for the synthesis of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid, a molecule of interest in medicinal chemistry and drug development. The benzothiazole core is a prominent scaffold in a variety of biologically active compounds.[1][2] This document offers a scientifically grounded, step-by-step approach to its synthesis, emphasizing the rationale behind the procedural choices and ensuring a self-validating experimental design.

Introduction

Benzothiazole derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in the pharmaceutical industry due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] The incorporation of a propanoic acid side chain at the N-3 position of the 2-oxobenzothiazole nucleus can modulate the compound's physicochemical properties, such as solubility and bioavailability, and can also serve as a handle for further chemical modifications. This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

The synthesis of this target molecule is most effectively achieved through the N-alkylation of 2-benzothiazolinone. This reaction involves the deprotonation of the nitrogen atom of the benzothiazolinone ring, followed by nucleophilic attack on an appropriate three-carbon electrophile.

Synthesis Pathway Overview

The selected and most direct synthetic route for this compound is the N-alkylation of 2-hydroxybenzothiazole (which exists in tautomeric equilibrium with 2-benzothiazolinone) with a suitable 3-carbon alkylating agent bearing a carboxylic acid or a precursor group. The following protocol details the reaction using 3-bromopropanoic acid.

Synthesis_Pathway 2-Benzothiazolinone 2-Benzothiazolinone Reaction N-Alkylation 2-Benzothiazolinone->Reaction 3-Bromopropanoic_Acid 3-Bromopropanoic_Acid 3-Bromopropanoic_Acid->Reaction Base_Solvent Base (NaH) Solvent (DMF) Base_Solvent->Reaction Product This compound Reaction->Product Workup Aqueous Work-up & Acidification Product->Workup Purification Recrystallization Workup->Purification Final_Product Pure Product Purification->Final_Product

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol

This protocol is based on established principles of N-alkylation of heterocyclic compounds. The choice of a strong base like sodium hydride is crucial for the efficient deprotonation of the amide nitrogen of 2-benzothiazolinone, forming a highly nucleophilic sodium salt. Anhydrous dimethylformamide (DMF) is selected as the solvent due to its polar aprotic nature, which effectively solvates the cation and facilitates the SN2 reaction.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2-Benzothiazolinone934-34-9C₇H₅NOS151.19
3-Bromopropanoic acid590-92-1C₃H₅BrO₂152.97
Sodium hydride (60% dispersion in mineral oil)7646-69-7NaH24.00
Anhydrous Dimethylformamide (DMF)68-12-2C₃H₇NO73.09
Diethyl ether60-29-7C₄H₁₀O74.12
Hydrochloric acid (1 M)7647-01-0HCl36.46
Anhydrous magnesium sulfate7487-88-9MgSO₄120.37
Equipment
  • Three-neck round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Nitrogen inlet

  • Addition funnel

  • Heating mantle with a temperature controller

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

Experimental Procedure

Step 1: Reaction Setup and Deprotonation

  • To a dry three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-benzothiazolinone (1.0 eq).

  • Add anhydrous dimethylformamide (DMF) to the flask to dissolve the 2-benzothiazolinone.

  • Under a gentle stream of nitrogen, carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirred solution at room temperature. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care in a fume hood.[3][5][6]

  • Stir the mixture at room temperature for 1 hour. The evolution of hydrogen gas should be observed, and the solution should become clear, indicating the formation of the sodium salt of 2-benzothiazolinone.

Step 2: N-Alkylation

  • Dissolve 3-bromopropanoic acid (1.1 eq) in a minimal amount of anhydrous DMF in an addition funnel. Caution: 3-Bromopropanoic acid is corrosive and can cause burns.[7][8]

  • Add the solution of 3-bromopropanoic acid dropwise to the reaction mixture at room temperature over 30 minutes.

  • After the addition is complete, heat the reaction mixture to 60-70 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

Step 3: Work-up and Isolation

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of water to decompose any unreacted sodium hydride.

  • Pour the reaction mixture into a larger volume of water and acidify to pH 2-3 with 1 M hydrochloric acid. This will precipitate the crude product.

  • Extract the aqueous mixture with ethyl acetate or a similar organic solvent (3 x volume of the aqueous phase).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Step 4: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure this compound as a solid.

Characterization and Validation

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • NMR Spectroscopy (¹H and ¹³C): Confirm the expected chemical shifts and integration for the protons and carbons in the molecule.

  • Mass Spectrometry: Determine the molecular weight of the compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • Sodium Hydride: A highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas, which can ignite. It should be handled under an inert atmosphere (e.g., nitrogen or argon).[3][5][6]

  • 3-Bromopropanoic Acid: A corrosive substance that can cause severe skin burns and eye damage. Avoid inhalation and contact with skin and eyes.[7][8]

  • Dimethylformamide (DMF): A flammable liquid and a potential reproductive toxin. It is harmful if inhaled or absorbed through the skin.[1][2][4]

Conclusion

The described protocol provides a reliable and detailed method for the synthesis of this compound via N-alkylation of 2-benzothiazolinone. By carefully following the outlined steps and adhering to the safety precautions, researchers can successfully synthesize this valuable compound for further investigation in drug discovery and development programs. The principles outlined in this protocol can also be adapted for the synthesis of other N-substituted benzothiazolinone derivatives.

References

Application Notes and Protocols for the In Vitro Evaluation of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction

The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The compound 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid represents a novel entity within this class, and its biological potential remains to be systematically explored. A rigorous, multi-step in vitro evaluation is the foundational phase for characterizing any new chemical entity, providing critical data on its bioactivity, potency, and mechanism of action.

This document provides a comprehensive, logic-driven framework for the in vitro characterization of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of steps to explain the causality behind experimental choices. The workflow is designed as a self-validating system, ensuring that data generated at each stage informs the design and interpretation of the next, thereby ensuring scientific integrity and the efficient allocation of resources.

Experimental Design Overview: A Phased Approach

A successful in vitro evaluation follows a logical progression from broad, foundational assessments to more specific, mechanistic inquiries. Our approach is structured in four key phases, ensuring that critical parameters are defined early to prevent confounding results in later, more complex assays.

G cluster_0 Phase 1: Foundational Characterization cluster_1 Phase 2: Biological Activity Screening cluster_2 Phase 3: Potency Determination cluster_3 Phase 4: Mechanistic Insight A Compound Solubility Assessment C Cytotoxicity Profiling (e.g., MTT Assay) A->C Ensures compound is soluble in assay medium B Compound Stability Profiling B->C Confirms compound is stable during the assay D Dose-Response Analysis (IC50 Calculation) C->D Identifies bioactive concentration range E Target Engagement Validation (e.g., CETSA) D->E Determines effective concentration for target interaction studies

Figure 1: A phased experimental workflow for in vitro compound characterization.

Phase 1: Foundational Compound Characterization

Rationale: Before any biological assessment, it is imperative to understand the fundamental physicochemical properties of the test compound. A compound's solubility and stability in the chosen assay medium are critical prerequisites for obtaining reliable and reproducible data.[3] Failure to confirm these parameters can lead to a significant underestimation of potency due to precipitation or degradation.[4]

Kinetic Solubility Assessment

Expertise & Experience: We begin with a kinetic solubility assay, as it closely mimics how a compound, typically stored in a DMSO stock, is introduced into an aqueous buffer during most high-throughput in vitro screens.[3] This provides a more relevant measure for initial screening than thermodynamic solubility. Nephelometry, which measures light scattering from undissolved particles, is a rapid and efficient method for this purpose.[5]

Protocol: Nephelometric Kinetic Solubility

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Setup: In a clear-bottom 96-well plate, dispense 198 µL of phosphate-buffered saline (PBS) at pH 7.4 into each well.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the first well and mix thoroughly. This creates a 100 µM starting concentration with 1% DMSO.

  • Serial Dilution: Perform a 2-fold serial dilution across the plate.

  • Incubation: Shake the plate at room temperature for 2 hours to allow for equilibration.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance readings at a high wavelength (e.g., 650 nm).

  • Data Analysis: The kinetic solubility limit is the concentration at which a significant increase in light scattering is first observed compared to the buffer-only control.

Stability Assessment in Cell Culture Medium

Expertise & Experience: Compounds can degrade in the complex environment of cell culture medium (pH, enzymes, etc.). This protocol uses HPLC or LC-MS to quantify the amount of intact compound remaining over time, providing a clear picture of its stability under the exact conditions of a subsequent cell-based assay.[6]

Protocol: HPLC-Based Stability Assay

  • Preparation: Prepare a working solution of the test compound at the highest intended assay concentration (e.g., 100 µM) in complete cell culture medium (e.g., DMEM with 10% FBS).

  • Incubation: Incubate the solution in a standard cell culture incubator (37°C, 5% CO₂).

  • Time Points: At designated time points (e.g., 0, 2, 8, 24, 48 hours), withdraw an aliquot of the medium.

  • Sample Processing: Immediately stop any potential degradation by adding 3 volumes of ice-cold acetonitrile to precipitate proteins. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Analysis: Analyze the supernatant by reverse-phase HPLC or LC-MS, monitoring the peak area of the parent compound.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point. A compound is generally considered stable if >80% remains after the intended duration of the biological assay.

Table 1: Example Data Summary for Compound Characterization

ParameterMethodBuffer/MediumResultInterpretation
Kinetic SolubilityNephelometryPBS, pH 7.485 µMUse assay concentrations below 85 µM to avoid precipitation.
Stability (24 hours)HPLCDMEM + 10% FBS96% RemainingCompound is stable for standard 24h cell-based assays.

Phase 2: Biological Activity Screening - Cytotoxicity Profiling

Rationale: The initial biological assessment aims to determine if the compound has any effect on cell viability and to identify a concentration range that is suitable for further testing. Cytotoxicity assays are widely used for this purpose.[7][8] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that measures the metabolic activity of living cells, providing an indirect count of viable cells.[9]

Expertise & Experience: It is crucial to test the compound on multiple cell lines, preferably from different tissue origins (e.g., a cancer cell line and a "normal" non-transformed cell line), to assess for any cell-type-specific toxicity. This provides an early indication of potential therapeutic windows.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 3-4 hours. During this time, mitochondrial reductases in living cells will convert the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells: (% Viability) = (Absorbance_Treated / Absorbance_Vehicle) * 100.

Phase 3: Potency Determination - Dose-Response Analysis

Rationale: Once a bioactive range is identified, a detailed dose-response experiment is performed to quantify the compound's potency. The half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from this analysis, representing the concentration at which the compound elicits 50% of its maximal effect.[10]

Expertise & Experience: Proper design of the dose-response curve is critical.[11] A wide concentration range (e.g., 3-4 log units) with at least 8-10 points is recommended to accurately define the top and bottom plateaus of the curve. Using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) is the standard for accurate IC₅₀ calculation.[12]

G y_axis_start y_axis_end y_axis_start->y_axis_end  % Cell Viability x_axis_start x_axis_end x_axis_start->x_axis_end Log [Compound Concentration]   p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 ic50_x IC50 ic50_y 50% ic50_point ic50_y->ic50_point ic50_point->ic50_x

Figure 2: A conceptual dose-response curve illustrating the IC50 value.

Protocol: IC₅₀ Determination

  • Assay Setup: Perform the MTT assay as described in Phase 2.

  • Concentration Range: Based on initial cytotoxicity screening, select a concentration range that is expected to span from no effect to maximal effect. For example, if toxicity was observed around 10 µM, a range from 1 nM to 100 µM might be appropriate.

  • Data Plotting: Plot the % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).

  • Curve Fitting: Use a suitable software package (e.g., GraphPad Prism, R) to fit the data to a non-linear regression model, typically a four-parameter logistic equation.

  • IC₅₀ Value: The software will calculate the IC₅₀ value from the fitted curve.

Table 2: Example Dose-Response Data Presentation

Cell LineIC₅₀ (µM) [95% CI]Hill SlopeR² of Fit
MCF-77.8 [6.5 - 9.3]-1.20.992
HeLa12.4 [10.1 - 15.2]-1.10.989
hTERT-RPE1> 100N/AN/A

Phase 4: Mechanistic Insight - Target Engagement

Rationale: A key goal in drug discovery is to confirm that a compound interacts with its intended molecular target within a cellular environment.[13] This "target engagement" is crucial evidence for the compound's mechanism of action. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free technique that measures changes in a protein's thermal stability upon ligand binding.[14] A drug-bound protein is typically more resistant to heat-induced denaturation.

Expertise & Experience: CETSA can be performed in two main ways: an immunoblot-based approach if you have a hypothesis about the target, or a mass spectrometry-based approach (Thermal Proteome Profiling, TPP) for unbiased target identification.[14] We will describe the immunoblot-based workflow, which is more accessible. The key to a successful CETSA experiment is a high-quality antibody that specifically recognizes the target protein.

G A Treat intact cells with Vehicle or Compound B Heat cells across a temperature gradient A->B C Lyse cells and separate soluble vs. aggregated proteins B->C D Analyze soluble fraction by SDS-PAGE / Immunoblot C->D E Quantify band intensity to generate melt curves D->E F Compare curves: A shift indicates target engagement E->F

Figure 3: Workflow for the immunoblot-based Cellular Thermal Shift Assay (CETSA).

Protocol: Immunoblot-Based CETSA

  • Cell Culture and Treatment: Culture cells to near confluency. Treat the cells with the test compound (e.g., at 10x the IC₅₀) or vehicle for a defined period (e.g., 1 hour) in the incubator.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes. Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).

  • Separation of Fractions: Separate the soluble protein fraction (containing non-denatured proteins) from the aggregated, denatured proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes).

  • Immunoblotting: Carefully collect the supernatant (soluble fraction). Determine protein concentration, and analyze equal amounts of protein by SDS-PAGE and immunoblotting using an antibody specific for the putative target protein.

  • Data Analysis: Quantify the band intensity for each temperature point. Plot the percentage of soluble protein relative to the unheated control against the temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates stabilization of the target protein, confirming engagement.[15]

Conclusion

This structured application guide provides a robust framework for the initial in vitro characterization of this compound. By systematically progressing through foundational characterization, broad biological screening, potency determination, and mechanistic studies, researchers can generate a comprehensive data package. This approach ensures that experimental choices are logical and data-driven, maximizing the potential for uncovering the therapeutic promise of novel chemical entities while maintaining the highest standards of scientific integrity.

References

Application Notes and Protocols for Cell-Based Assays of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Benzothiazole Scaffold

The benzothiazole nucleus is a privileged heterocyclic scaffold that forms the core of numerous compounds with a wide spectrum of biological activities.[1][2][3] Its derivatives have garnered significant interest in medicinal chemistry due to their therapeutic potential as anticancer, anti-inflammatory, and antimicrobial agents.[3][4] The unique structural features of benzothiazoles allow for diverse chemical modifications, leading to compounds that can interact with various biological targets, including enzymes and signaling pathways crucial for cell survival and proliferation.[3][4][5]

This document provides a detailed protocol for conducting cell-based assays to evaluate the biological activity of a specific benzothiazole derivative, 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid . While specific mechanistic data for this particular compound is not extensively available in public literature, the protocols outlined herein are based on established methodologies for assessing the common anticancer properties of novel benzothiazole derivatives.[1][6] These assays are designed to determine the compound's effect on cell viability and proliferation, providing a foundational understanding of its potential as a therapeutic agent. The following protocols are intended as a comprehensive starting point, and researchers are encouraged to adapt and optimize these methods for their specific cell lines and experimental goals.

Physicochemical Properties and Compound Handling

A thorough understanding of the test compound's physicochemical properties is fundamental to designing a robust and reproducible cell-based assay.[7]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C10H9NO3S[8]
Molecular Weight 223.25 g/mol N/A
CAS Number 883-50-1[8]
Appearance White to off-white solidN/A
Solubility Soluble in DMSO and ethanolN/A

Stock Solution Preparation:

It is crucial to prepare a high-concentration stock solution in a suitable solvent, typically dimethyl sulfoxide (DMSO), which is then serially diluted in cell culture medium to achieve the desired final concentrations. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Experimental Workflow for Assessing Anti-proliferative Activity

The overall workflow for evaluating the anti-proliferative effects of this compound is depicted below. This process begins with cell culture and seeding, followed by compound treatment and subsequent assessment of cell viability.

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis cell_culture 1. Cell Line Culture (e.g., A549) cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding Optimal confluency compound_prep 3. Compound Dilution (Serial Dilutions) cell_treatment 4. Cell Treatment (24-72 hours) compound_prep->cell_treatment viability_assay 5. Cell Viability Assay (e.g., MTT or Luminescence) data_acq 6. Data Acquisition (Plate Reader) viability_assay->data_acq data_analysis 7. Data Analysis (IC50 determination) data_acq->data_analysis

Caption: Experimental workflow for cell-based viability assays.

Detailed Protocol: Cell Viability Assessment using MTT Assay

This protocol describes a colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability. The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[1][6]

Materials:

  • Human lung carcinoma cell line (e.g., A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture A549 cells in T-75 flasks until they reach 80-90% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and determine the cell concentration using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell adherence.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to obtain a range of working concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Prepare each dilution at 2x the final desired concentration.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells.

    • Include vehicle control wells (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells (medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Alternative Protocol: Luminescence-Based Cell Viability Assay (e.g., CellTiter-Glo®)

Luminescence-based assays, such as the CellTiter-Glo® assay, measure ATP levels as an indicator of metabolically active cells. These assays are often more sensitive and have a wider dynamic range than colorimetric assays.

Materials:

  • Cells seeded and treated as described in the MTT protocol.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent).

  • Luminometer-compatible 96-well opaque-walled plates.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, using an opaque-walled 96-well plate.

  • Assay Procedure:

    • Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

Data Analysis and Interpretation

The data obtained from the cell viability assays can be used to determine the half-maximal inhibitory concentration (IC50) of the compound.

  • Calculate Percent Viability:

    • Subtract the average absorbance/luminescence of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100

  • Generate Dose-Response Curve:

    • Plot the percent viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and calculate the IC50 value. The IC50 is the concentration of the compound that inhibits cell viability by 50%.

Table 2: Representative Data Analysis

Compound Conc. (µM)% Viability (MTT)% Viability (Luminescence)
0 (Vehicle)100100
0.19899
18588
105248
501512
10053

Hypothetical Signaling Pathway Inhibition

While the exact mechanism of this compound is unknown, many benzothiazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt or MAPK/ERK pathways.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt Transcription Transcription Factors (e.g., c-Myc, NF-κB) Akt->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Compound 3-(2-oxo-1,3-benzothiazol- 3(2H)-yl)propanoic acid Compound->PI3K Hypothetical Inhibition Compound->MEK Hypothetical Inhibition Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Hypothetical signaling pathways targeted by benzothiazole derivatives.

Troubleshooting and Considerations

  • Compound Solubility: If the compound precipitates in the culture medium, consider preparing a more dilute stock solution or using a different solvent system.

  • Cell Line Sensitivity: Different cell lines may exhibit varying sensitivities to the compound. It is advisable to test the compound on a panel of cell lines.

  • Assay Interference: Some compounds can interfere with the assay chemistry. For example, colored compounds can interfere with absorbance readings in the MTT assay. Always run appropriate controls, including the compound in cell-free wells, to check for interference.

  • Mechanism of Action: A decrease in cell viability does not necessarily indicate cytotoxicity. The compound could be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells). Further assays, such as apoptosis or cell cycle analysis, are needed to elucidate the mechanism of action.

Conclusion

The protocols detailed in this application note provide a robust framework for the initial characterization of the biological activity of this compound. By following these guidelines, researchers can obtain reliable and reproducible data on the compound's anti-proliferative effects, which is a critical first step in the drug discovery and development process. Further investigation into the specific molecular targets and mechanism of action will be necessary to fully understand the therapeutic potential of this and other novel benzothiazole derivatives.

References

Application Notes & Protocols: Antimicrobial Susceptibility Testing for 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale

The benzothiazole nucleus is a prominent heterocyclic scaffold extensively explored in medicinal chemistry due to its wide spectrum of biological activities.[1] Numerous studies have established that derivatives of this core structure exhibit potent antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] Specifically, the modification of the benzothiazole ring system has yielded compounds with significant antibacterial and antifungal efficacy, making it a privileged structure for the development of new therapeutic agents to combat drug-resistant pathogens.[4][5]

This document provides a comprehensive guide for determining the in vitro antimicrobial activity of a specific novel derivative, 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid . The protocols outlined herein are grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7] The primary objective is to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the compound, providing foundational data for its potential as a novel antimicrobial agent.

Core Concepts in Susceptibility Testing

Before proceeding to the protocols, it is essential to understand the primary endpoints of antimicrobial susceptibility testing (AST).

  • Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8] It is the primary measure of a compound's potency.

  • Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[9] This is determined by sub-culturing from the MIC assay to demonstrate a lack of viable organisms.

Critical Prerequisite: Stock Solution Preparation

The accuracy of any susceptibility test hinges on the correct preparation of the test article. For a novel compound like this compound, solubility is a key consideration.

Protocol 3.1: Preparation of High-Concentration Stock Solution

  • Solvent Selection: Due to the heterocyclic aromatic nature of the compound, Dimethyl sulfoxide (DMSO) is the recommended starting solvent. It is crucial to use anhydrous, sterile-filtered DMSO.

  • Weight and Dissolve: Accurately weigh 10 mg of this compound using a calibrated analytical balance. Dissolve it in 1 mL of 100% DMSO to create a 10 mg/mL (10,000 µg/mL) stock solution.

  • Ensure Sterility: The stock solution must be sterile. Since the compound is dissolved in DMSO, it can be passed through a 0.22 µm syringe filter suitable for organic solvents (e.g., PTFE membrane) into a sterile, light-protected vial.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Causality Note: The final concentration of DMSO in the assay wells must not exceed 1% v/v, as higher concentrations can inhibit bacterial growth, leading to false-positive results. All subsequent dilutions are designed to respect this limit. A solvent toxicity control is mandatory.

Primary Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is the reference standard for quantitative MIC determination due to its efficiency and reproducibility.[6][8] This protocol is based on the CLSI M07 guidelines.[6]

Protocol 4.1: Step-by-Step Broth Microdilution Assay

  • Materials & Media:

    • Sterile 96-well, U-bottom microtiter plates.

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterilized.

    • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

    • 0.5 McFarland turbidity standard.

    • Sterile saline (0.85% NaCl).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL. This will be used to inoculate the plate.

  • Plate Preparation and Serial Dilution:

    • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

    • Prepare a working solution of the test compound. For example, to test a maximum concentration of 128 µg/mL, dilute the 10 mg/mL stock to 256 µg/mL in CAMHB.

    • Add 200 µL of this 256 µg/mL working solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard 100 µL from well 10.

    • This leaves well 11 as the growth control (no compound) and well 12 as the sterility/solvent control.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum (from step 2) to wells 1 through 11. Do not inoculate well 12.

    • The final volume in each well is now 200 µL. The final bacterial concentration is approximately 5 x 10⁵ CFU/mL, and the compound concentrations range from 128 µg/mL down to 0.25 µg/mL.

    • Add 100 µL of sterile CAMHB to well 12. If the highest concentration of the compound contains 1% DMSO, add an equivalent amount of DMSO to well 11 to serve as a solvent toxicity control.

  • Incubation:

    • Seal the plate (e.g., with a breathable film or lid) and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). Growth is indicated by turbidity or a pellet at the bottom of the well.

Experimental Workflow: MIC Determination

MIC_Workflow cluster_prep Preparation cluster_plate Plate Setup (96-well) cluster_final Final Steps Stock Prepare Compound Stock (10 mg/mL) SerialDilute Add Compound & Serially Dilute (Wells 1-10) Stock->SerialDilute Inoculum Prepare Inoculum (0.5 McFarland) Inoculate Inoculate Plate (Wells 1-11) Inoculum->Inoculate Dispense Dispense CAMHB (Wells 2-12) Dispense->SerialDilute SerialDilute->Inoculate Incubate Incubate (37°C, 18-20h) Inoculate->Incubate ReadMIC Read MIC (Lowest Clear Well) Incubate->ReadMIC

Caption: Workflow for Broth Microdilution MIC Assay.

Secondary Protocol: Determination of Minimum Bactericidal Concentration (MBC)

The MBC test is a logical extension of the MIC assay to determine if the compound is bactericidal or merely bacteriostatic.

Protocol 5.1: Step-by-Step MBC Assay

  • From MIC Plate: Use the 96-well plate from the completed MIC assay (Protocol 4.1).

  • Sub-culturing: From each well that showed no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot.

  • Plating: Spot-plate the 10 µL aliquot onto a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plate at 35-37°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (typically defined as ≤ 3 colonies from a 10 µL spot).[4]

Trustworthiness: A Self-Validating System

To ensure the reliability and reproducibility of results, a robust quality control (QC) system is non-negotiable.

  • QC Strains: Always include reference QC strains with known MIC values for standard antibiotics in each experimental run. As recommended by EUCAST and CLSI, these include:

    • Staphylococcus aureus ATCC 29213 (Gram-positive)

    • Escherichia coli ATCC 25922 (Gram-negative)

    • Pseudomonas aeruginosa ATCC 27853 (Gram-negative, non-fermenter)[10]

  • Assay Controls: Every 96-well plate MUST include the following controls:

    • Sterility Control (Well 12): Broth only, no bacteria, no compound. Should remain clear.

    • Growth Control (Well 11): Broth plus bacteria, no compound. Must show robust growth.

    • Solvent Control: If DMSO is used, the growth control well (Well 11) should contain the highest concentration of DMSO used in the assay to ensure it does not inhibit growth on its own.

Troubleshooting and Decision Logic

Caption: Decision Tree for Validating AST Results.

Data Presentation and Interpretation

Results should be recorded systematically. The ratio of MBC to MIC can provide insight into the compound's mode of action.

  • Bactericidal: MBC/MIC ratio ≤ 4

  • Bacteriostatic: MBC/MIC ratio > 4

Table 1: Sample Data Recording Template

Test OrganismCompound MIC (µg/mL)Compound MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 292138162Bactericidal
E. coli ATCC 2592232>128>4Bacteriostatic
Clinical Isolate 116161Bactericidal

References

Topic: Plant Growth Assay Using 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

The benzothiazole scaffold is a privileged structure in medicinal and agricultural chemistry, with derivatives exhibiting a wide range of biological activities, including fungicidal, herbicidal, and plant growth-regulating properties.[1][2][3] This document provides a comprehensive guide to evaluating the plant growth regulatory effects of a specific benzothiazole derivative, 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid . We hypothesize an auxin-like mode of action due to the structural similarity of its propanoic acid side chain to that of endogenous auxin (Indole-3-acetic acid, IAA). This guide details a robust and high-throughput Arabidopsis thaliana seedling root elongation assay, a sensitive method for quantifying auxin-like or anti-auxin activity. The protocols herein provide a self-validating system, complete with positive and negative controls, to ensure data integrity and reproducibility for researchers investigating novel plant growth regulators.

Introduction: The Rationale for Investigation

Benzothiazole derivatives are a class of heterocyclic compounds recognized for their diverse applications, from pharmaceuticals to agrochemicals.[4][5] In agriculture, their utility has been demonstrated in controlling plant diseases and modifying plant growth.[1][4] Several studies have characterized benzothiazole derivatives as substances with potent plant growth regulation (PGR) activity, often mimicking the effects of natural phytohormones like auxins and cytokinins.[4][6][7]

The target compound, This compound , possesses a benzothiazolinone core with a propanoic acid moiety attached at the N3 position. This side chain is structurally analogous to the carboxylic acid side chain of IAA, the primary auxin in most plants. This structural convergence suggests a high probability that the compound may function as an auxin agonist or antagonist, interfering with the native auxin signaling pathway to modulate plant growth.

The primary root elongation assay using the model organism Arabidopsis thaliana is an exceptionally sensitive and specific bioassay for dissecting auxin action. Auxin exhibits a characteristic biphasic dose-response curve on root growth: promotion at low concentrations and strong inhibition at higher concentrations.[8] This makes the root assay an ideal primary screen to:

  • Confirm the biological activity of the compound on plant growth.

  • Determine its effective concentration range.

  • Provide initial evidence for its mechanism of action (e.g., auxin-like, general toxicity).

This guide provides the scientific and technical framework for conducting this investigation with high fidelity.

Hypothesized Mechanism of Action: Interference with Auxin Signaling

Auxins are central regulators of plant development, controlling processes such as cell division, elongation, and differentiation. The canonical auxin signaling pathway involves the perception of auxin by TIR1/AFB F-box proteins, which then target Aux/IAA transcriptional repressors for degradation. This de-represses Auxin Response Factors (ARFs), allowing them to regulate the expression of auxin-responsive genes, ultimately leading to physiological changes like cell elongation.

We hypothesize that this compound may act as an auxin mimic, binding to the TIR1/AFB co-receptors and initiating the signaling cascade.

Auxin_Signaling_Pathway cluster_0 Cell Nucleus Compound Test Compound (Auxin Mimic) Receptor TIR1/AFB Receptor Complex Compound->Receptor Auxin IAA (Auxin) Auxin->Receptor Aux_IAA Aux/IAA Repressor Receptor->Aux_IAA  Targets for  Degradation ARF ARF Transcription Factor Aux_IAA->ARF  Represses DNA Auxin Response Element (DNA) ARF->DNA  Binds & Activates Response Gene Expression & Root Growth Modulation DNA->Response  Transcription

Caption: Hypothesized mechanism of the test compound as an auxin mimic.

Experimental Protocol: Arabidopsis Root Elongation Assay

This protocol is optimized for a 96-well plate format, enabling medium-to-high throughput screening.

Materials and Reagents
  • Plant Material: Arabidopsis thaliana seeds, ecotype Columbia-0 (Col-0).

  • Test Compound: this compound (CAS 883-50-1).

  • Positive Control: Indole-3-acetic acid (IAA).

  • Chemicals:

    • Murashige and Skoog (MS) basal salt mixture.[9]

    • Sucrose.

    • Phytoagar or other plant tissue culture grade agar.

    • Potassium Hydroxide (KOH) for pH adjustment.

    • Dimethyl sulfoxide (DMSO), spectroscopy grade.

    • 70% (v/v) Ethanol.

    • 50% (v/v) commercial bleach (e.g., 2.5% sodium hypochlorite) with 0.1% Tween-20.

    • Sterile deionized water.

  • Equipment:

    • Sterile 96-well clear flat-bottom plates.

    • Laminar flow hood.

    • Autoclave.

    • Plant growth chamber (22-24°C, 16h light/8h dark photoperiod).[10]

    • Stereomicroscope.

    • Flatbed scanner or digital camera for imaging.

    • Image analysis software (e.g., ImageJ/Fiji).

Step-by-Step Methodology

Caption: Workflow for the Arabidopsis root elongation assay.

Step 1: Prepare Stock Solutions

  • Test Compound: Prepare a 10 mM stock solution of this compound in 100% DMSO. Store at -20°C in small aliquots.

  • Positive Control (IAA): Prepare a 1 mM stock solution of IAA in 100% DMSO. Store at -20°C in the dark.

  • Vehicle Control: Use 100% DMSO.

Step 2: Prepare Growth Medium

  • Prepare 1/2 strength MS medium: Dissolve 2.2 g of MS salts and 10 g of sucrose in 900 mL of deionized water.

  • Adjust the pH to 5.7 using 1 M KOH.

  • Bring the final volume to 1 L with deionized water.

  • Add 8 g of phytoagar.

  • Autoclave for 20 minutes at 121°C.

  • Cool the medium in a 55-60°C water bath. It is critical to cool the agar before adding heat-labile compounds like IAA.[11]

Step 3: Create Test Plates

  • In a laminar flow hood, aliquot the molten 1/2 MS agar into sterile bottles.

  • Add the stock solutions to the agar to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration does not exceed 0.1% in any condition, including the vehicle control plate.

  • Immediately pipette 200 µL of the mixed agar into each well of a 96-well plate.

  • Allow plates to solidify for at least 1 hour in the hood.

Step 4: Seed Sterilization and Plating

  • Place ~100 µL of Arabidopsis seeds in a 1.5 mL microcentrifuge tube.

  • Add 1 mL of 70% ethanol and vortex for 1 minute. Pellet seeds by centrifugation and remove ethanol.

  • Add 1 mL of 50% bleach solution with 0.1% Tween-20. Vortex for 5 minutes.

  • Pellet seeds and carefully remove the bleach solution.

  • Wash the seeds 4-5 times with 1 mL of sterile water.[12]

  • Resuspend seeds in 200 µL of sterile water.

  • Using a stereomicroscope, place one sterile seed in each well on the surface of the agar.

Step 5: Stratification, Germination, and Growth

  • Seal the plates with micropore tape to allow for gas exchange.

  • Stratify the seeds by incubating the plates at 4°C in the dark for 2-3 days to synchronize germination.[10][11]

  • Transfer the plates to a growth chamber set to a 16h light / 8h dark cycle at 22°C.

  • Crucially, orient the plates vertically so that roots grow downwards along the agar surface. This prevents roots from growing into the agar and simplifies measurement.

  • After 5-7 days of growth, seedlings should have a distinct primary root.

Step 6: Imaging and Measurement

  • Place the 96-well plates on a flatbed scanner (600 dpi is sufficient) or photograph them with a digital camera to capture high-resolution images.

  • Open the images in ImageJ or a similar program.

  • Use the segmented line tool to measure the length of the primary root from the root-shoot junction to the root tip for each seedling.

Data Analysis and Expected Results

The primary endpoint of this assay is the length of the primary root.

  • Data Collection: Record the root length for each seedling in a spreadsheet, organized by treatment and concentration.

  • Normalization: For each plate, calculate the average root length of the vehicle control (DMSO). Normalize the root length of all seedlings on that plate by expressing it as a percentage of the control average: Normalized Root Length (%) = (Individual Root Length / Average Control Root Length) x 100

  • Dose-Response Curve: Plot the average normalized root length (%) against the log of the compound concentration. Include error bars (Standard Error of the Mean).

  • IC50/EC50 Calculation: Use a non-linear regression model (e.g., [log]inhibitor vs. response) in software like GraphPad Prism or R to calculate the IC50 (concentration causing 50% inhibition) or EC50 (concentration causing 50% of maximal effect).

Example Data Presentation
Compound Concentration (µM)Average Root Length (mm) ± SEMNormalized Growth (% of Control)
0 (Vehicle Control)15.2 ± 0.8100%
0.0116.5 ± 0.9109%
0.112.1 ± 0.780%
1.06.8 ± 0.545%
10.02.1 ± 0.314%
100.00.5 ± 0.13%

This table represents hypothetical data illustrating a potent inhibitory effect at concentrations ≥ 1.0 µM and slight promotion at a very low concentration, characteristic of an auxin-like compound.

Trustworthiness: A Self-Validating System

The integrity of this protocol relies on a system of integrated controls:

  • Vehicle Control (DMSO): This is the baseline for 100% growth. It establishes that the solvent used to dissolve the compound has no significant effect on root elongation at the concentration used.

  • Positive Control (IAA): Running a parallel dose-response curve with IAA validates the assay's sensitivity. The resulting curve should show the classic biphasic response, confirming that the Arabidopsis seedlings are responding to auxin-like stimuli as expected. A failure to observe this response would indicate a systemic issue with the experiment (e.g., media, growth conditions).

  • Untreated Control: While the vehicle control is primary, a well with no additions can confirm the media itself is not inhibitory.

  • Replication: Each concentration should be tested in multiple wells (technical replicates, e.g., n=8-12) and the entire experiment should be repeated on different days (biological replicates, e.g., N=3) to ensure the observed effects are consistent and statistically significant.

By comparing the dose-response curve of This compound to that of IAA and the vehicle control, a researcher can confidently determine if the compound exhibits auxin-like activity, anti-auxin activity, or non-specific toxicity.

References

Application Notes and Protocols for the Purification of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid (CAS No. 883-50-1) is a heterocyclic compound of significant interest in pharmaceutical and materials science research.[1][2] Its molecular structure, incorporating a benzothiazole core and a propanoic acid side chain, presents a unique purification challenge. The purity of this compound is paramount for obtaining reliable data in downstream applications, including biological assays and materials characterization. This guide provides a detailed exploration of robust purification techniques tailored for this specific molecule, grounded in its inherent physicochemical properties.

The presence of a carboxylic acid moiety is the most influential feature guiding the purification strategy. This functional group imparts acidic properties, allowing for selective extraction based on pH modulation. Furthermore, its polarity and capacity for hydrogen bonding are key considerations for purification by recrystallization and column chromatography. This document outlines three primary purification methodologies: Acid-Base Extraction, Recrystallization, and Column Chromatography, offering both theoretical insights and practical, step-by-step protocols.

Physicochemical Properties

A thorough understanding of the compound's properties is fundamental to designing an effective purification strategy.

PropertyValueSource
CAS Number 883-50-1[1][2]
Molecular Formula C₁₀H₉NO₃S[1]
Molecular Weight 223.25 g/mol
Appearance Solid
Melting Point 102-104 °C
pKa Estimated ~4-5 (typical for carboxylic acids)
Solubility (Qualitative) Likely soluble in polar organic solvents like DMF, DMSO, ethanol, and methanol. Sparingly soluble in water.[3][4]

Method 1: Purification by Acid-Base Extraction

Principle and Rationale

Acid-base extraction is a powerful and highly selective technique for separating acidic or basic compounds from neutral impurities.[5] The core principle relies on the differential solubility of the target molecule in its neutral and ionized (salt) forms. This compound, being a carboxylic acid, is largely insoluble in water in its protonated (neutral) form but becomes highly water-soluble upon deprotonation by a base to form its carboxylate salt. This allows for its selective transfer from an organic solvent into an aqueous basic solution, leaving non-acidic impurities behind in the organic phase. Subsequent acidification of the aqueous layer re-protonates the carboxylate, causing the purified acid to precipitate out of the solution.

This method is particularly effective for removing non-polar and neutral impurities that may be present from the synthesis, such as unreacted starting materials or non-acidic side products.

Experimental Protocol

Materials:

  • Crude this compound

  • Ethyl acetate (or other suitable water-immiscible organic solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate. Use a volume sufficient to fully dissolve the crude material (e.g., 50-100 mL for 1 gram of crude product).

  • Liquid-Liquid Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of saturated aqueous sodium bicarbonate solution.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

    • Allow the layers to separate. The aqueous layer (bottom layer, typically) will contain the deprotonated sodium salt of the target compound.

    • Drain the aqueous layer into a clean Erlenmeyer flask.

    • Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete transfer of the acidic product. Combine all aqueous extracts.

  • Back-Washing (Optional): To remove any basic impurities that may have been extracted, the combined aqueous layers can be washed with a small amount of fresh ethyl acetate. Discard the organic wash.

  • Precipitation:

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly add 1 M HCl dropwise while stirring until the solution becomes acidic (pH ~2), as confirmed with pH paper. The purified this compound will precipitate as a solid.

  • Isolation and Drying:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with a small amount of cold deionized water to remove any residual salts.

    • Allow the solid to air-dry on the filter paper, and then dry further in a desiccator or a vacuum oven at a moderate temperature.

Visualization of the Workflow

AcidBaseExtraction cluster_0 Organic Phase cluster_1 Aqueous Phase Crude Crude Product in Ethyl Acetate Salt Sodium Salt of Product in Aqueous NaHCO₃ Crude->Salt + NaHCO₃ (aq) (Shake & Separate) Neutral_Imp Neutral Impurities in Ethyl Acetate Precipitate Purified Product (Solid) Salt->Precipitate + HCl (aq) (Acidify to pH 2) Purified_Product Pure Product Precipitate->Purified_Product Filter & Dry Recrystallization Start Crude Solid Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve Hot_Solution Hot, Saturated Solution (Product & Soluble Impurities) Dissolve->Hot_Solution Cool Slow Cooling Hot_Solution->Cool Crystals Crystal Formation Cool->Crystals Filter Vacuum Filtration Crystals->Filter Pure_Crystals Pure Crystals Filter->Pure_Crystals Mother_Liquor Mother Liquor (Soluble Impurities) Filter->Mother_Liquor Chromatography cluster_column Chromatography Column cluster_separation Separation Over Time cluster_collection Fraction Collection Eluent Mobile Phase (Eluent) Sample Crude Sample Band Band1 Less Polar Impurity Eluent->Band1 Elution Silica Stationary Phase (Silica Gel) Band2 Target Compound Band3 More Polar Impurity Fraction2 Fraction 2 (Pure Product) Band2->Fraction2 Fraction1 Fraction 1 (Impurity) Fraction3 Fraction 3 (Impurity)

References

developing derivatives of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid for improved activity

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the design, synthesis, and evaluation of novel 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid derivatives for enhanced biological activity.

Introduction: The Benzothiazole Scaffold as a Privileged Core in Drug Discovery

The benzothiazole ring system, a bicyclic heterocycle containing fused benzene and thiazole rings, is a cornerstone of medicinal chemistry.[1][2] Its rigid structure and ability to participate in various non-covalent interactions have made it a "privileged scaffold," found in numerous compounds with a wide spectrum of pharmacological activities. These include anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective properties.[3][4] Marketed drugs such as Riluzole, used to treat amyotrophic lateral sclerosis (ALS), highlight the therapeutic success of this core structure.[5]

The parent molecule, this compound, serves as an excellent starting point for a drug discovery campaign. The benzothiazolone core provides a robust anchor for biological targets, while the propanoic acid sidechain offers a handle for chemical modification and can mimic endogenous carboxylic acids, potentially targeting enzymes like aldose reductase (ALR2). ALR2 is a key enzyme in the polyol pathway, and its overactivity in hyperglycemic conditions is strongly implicated in the pathogenesis of diabetic complications.[6] Furthermore, benzothiazole derivatives have well-documented anti-inflammatory effects.[4][5]

This guide provides a comprehensive framework for researchers and drug development professionals to rationally design, synthesize, and evaluate derivatives of this compound. The objective is to identify novel analogues with improved potency and selectivity as either aldose reductase inhibitors or anti-inflammatory agents.

Part 1: Design Rationale and Structure-Activity Relationship (SAR) Insights

The development of more potent derivatives hinges on a clear understanding of the structure-activity relationship (SAR)—how specific chemical modifications influence biological activity. Literature on benzothiazoles suggests that substitutions at the C2, C5, and C6 positions of the benzothiazole ring are critical for modulating activity.[4][5]

Rationale for Chemical Modification:

  • Benzene Ring Substitution (Positions 5 and 6): Introducing small, lipophilic, and electron-withdrawing or -donating groups onto the benzene portion of the scaffold can significantly impact target binding affinity and pharmacokinetic properties. Halogens (F, Cl, Br) or methyl groups can enhance membrane permeability and fill hydrophobic pockets in a target's active site. Methoxy groups can act as hydrogen bond acceptors.[5]

  • Propanoic Acid Sidechain Modification: The carboxylic acid moiety is a key interaction point, often forming salt bridges or hydrogen bonds. However, its ionized state at physiological pH can limit cell permeability. Converting the acid to esters or amides can create prodrugs that are hydrolyzed intracellularly or can establish new interactions with the target, altering the activity profile.

The following diagram illustrates the key sites for chemical diversification on the parent scaffold.

Caption: Key modification sites on the this compound scaffold.

Part 2: Synthesis Protocols

The following protocols provide detailed, step-by-step methodologies for synthesizing the parent compound and a library of derivatives.

Protocol 1: Synthesis of Parent Compound: this compound

This procedure describes the N-alkylation of 2(3H)-benzothiazolone with ethyl 3-bromopropanoate, followed by hydrolysis of the resulting ester.

Materials:

  • 2(3H)-Benzothiazolone

  • Ethyl 3-bromopropanoate

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) / Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Step A: Synthesis of Ethyl 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoate

    • To a solution of 2(3H)-benzothiazolone (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 20 minutes.

    • Add ethyl 3-bromopropanoate (1.2 eq) dropwise to the suspension.

    • Heat the reaction mixture to 60°C and stir for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the ester intermediate.

  • Step B: Hydrolysis to the Carboxylic Acid

    • Dissolve the purified ester from Step A (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add lithium hydroxide (2.0 eq) to the solution.

    • Stir vigorously at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

    • Concentrate the mixture under reduced pressure to remove the THF.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

    • Acidify the aqueous layer to pH 2-3 with 1M HCl. A precipitate will form.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

Protocol 2: Synthesis of Amide Derivatives

This protocol details the conversion of the parent carboxylic acid into a diverse library of amides using standard peptide coupling conditions.

Materials:

  • This compound (Parent Compound)

  • A selection of primary or secondary amines (e.g., benzylamine, morpholine)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or DMF

  • Saturated sodium bicarbonate (NaHCO₃) solution

Step-by-Step Procedure:

  • Dissolve the parent carboxylic acid (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq) in DCM.

  • Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes at room temperature.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Stir at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide derivative by column chromatography or recrystallization.

The following workflow diagram illustrates the synthesis and diversification strategy.

Synthesis_Workflow cluster_diversification Derivative Library Synthesis start 2(3H)-Benzothiazolone + Ethyl 3-bromopropanoate step1 Step 1: N-Alkylation start->step1 intermediate Ester Intermediate step1->intermediate step2 Step 2: Hydrolysis intermediate->step2 parent Parent Compound (Propanoic Acid) step2->parent step3 Step 3: Amide Coupling (EDC, HOBt, Various Amines) parent->step3 library Library of Amide Derivatives step3->library

Caption: Workflow for synthesis of the parent compound and its amide derivatives.

Part 3: Biological Evaluation Protocols

A tiered screening approach is essential for efficiently identifying promising candidates. This begins with assessing general toxicity, followed by primary screening for the desired biological activities.

Protocol 3: Preliminary Cytotoxicity Assessment (MTT & LDH Assays)

Causality: Before assessing specific therapeutic activity, it is crucial to determine if a compound's effect stems from general cytotoxicity. A compound that simply kills cells could appear active in many assays. The MTT assay measures mitochondrial reductase activity in viable cells, while the LDH assay measures the release of lactate dehydrogenase from cells with compromised membrane integrity.[7][8][9] Using both provides a more complete picture of a compound's effect on cell health.[10]

A. MTT Cell Viability Assay Protocol

  • Cell Seeding: Seed a suitable cell line (e.g., HEK293 for general toxicity, or RAW 264.7 for relevance to inflammation) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[9]

  • Compound Treatment: Prepare serial dilutions of the test compounds. Replace the old medium with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin). Incubate for 24 or 48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate for 15 minutes.[11]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.

B. LDH Cytotoxicity Assay Protocol

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Controls: Prepare three essential controls: vehicle control (spontaneous LDH release), maximum LDH release (cells treated with a lysis buffer), and a background control (medium only).[8]

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new plate.[8]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (from a commercial kit) to each well. Incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate cytotoxicity as a percentage relative to the maximum LDH release control after subtracting background values.

Protocol 4: In Vitro Anti-Inflammatory Activity Assay

Causality: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates macrophages via Toll-like receptor 4 (TLR4), triggering a signaling cascade that results in the production of pro-inflammatory cytokines like TNF-α.[12] This assay identifies compounds that can interrupt this pathway, a key mechanism for anti-inflammatory drugs.

  • Cell Seeding: Seed RAW 264.7 macrophage cells into a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with non-toxic concentrations of the test compounds (determined from Protocol 3) for 1 hour.

  • LPS Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C.

  • Supernatant Collection: Collect the cell culture supernatants and store them at -80°C until analysis.

  • TNF-α Measurement: Quantify the concentration of TNF-α in the supernatants using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound relative to the LPS-stimulated vehicle control.

Protocol 5: Aldose Reductase (ALR2) Inhibition Assay

Causality: This spectrophotometric assay directly measures the enzymatic activity of ALR2. The enzyme catalyzes the reduction of an aldehyde substrate (e.g., DL-glyceraldehyde) to an alcohol, using NADPH as a cofactor.[6] The rate of reaction is determined by monitoring the decrease in NADPH absorbance at 340 nm. An effective inhibitor will slow this rate.[13]

  • Reagent Preparation: Prepare a reaction buffer (e.g., sodium phosphate buffer), a solution of recombinant human ALR2, NADPH, and the substrate (DL-glyceraldehyde).

  • Assay Setup: In a 96-well UV-transparent plate, add the reaction buffer, NADPH solution, ALR2 enzyme solution, and the test compound at various concentrations. Include a control (no inhibitor) and a blank (no enzyme).

  • Pre-incubation: Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the DL-glyceraldehyde substrate to all wells.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis: Determine the reaction rate (V) from the linear portion of the kinetic curve. Calculate the percentage inhibition for each compound concentration and determine the IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%.

The following diagram outlines the comprehensive screening cascade.

Screening_Cascade cluster_primary Primary Screening (Activity) cluster_secondary Secondary Screening (Selectivity & Safety) start Synthesized Derivative Library assay_alr2 Aldose Reductase (ALR2) Inhibition Assay start->assay_alr2 assay_inflam Anti-Inflammatory Assay (LPS-stimulated Macrophages) start->assay_inflam assay_cyto Cytotoxicity Profiling (MTT & LDH Assays) assay_alr2->assay_cyto assay_inflam->assay_cyto analysis Hit Identification & Structure-Activity Relationship (SAR) Analysis assay_cyto->analysis

Caption: A tiered workflow for the biological evaluation of new derivatives.

Part 4: Data Presentation and Interpretation

Quantitative data from the biological assays should be summarized in a clear, tabular format to facilitate direct comparison between the parent compound and its derivatives. This allows for the straightforward elucidation of structure-activity relationships.

Table 1: Hypothetical Biological Activity Data for this compound Derivatives

Compound IDR¹ (Position 5)R² (Amide Moiety)Cytotoxicity IC₅₀ (µM) [HEK293]ALR2 Inhibition IC₅₀ (µM)Anti-Inflammatory IC₅₀ (µM) [TNF-α Inhibition]
Parent H-OH (Carboxylic Acid)> 10015.825.2
Deriv-01 H-NH-Benzyl> 1008.312.5
Deriv-02 H-N(CH₃)₂> 10022.130.8
Deriv-03 5-Cl-OH (Carboxylic Acid)85.44.19.7
Deriv-04 5-Cl-NH-Benzyl70.21.9 4.6
Deriv-05 5-OCH₃-NH-Benzyl> 10012.618.1

Interpretation: From this hypothetical data, clear SAR trends emerge.

  • Converting the carboxylic acid to a benzylamide (Parent vs. Deriv-01) improves activity in both assays.

  • Adding a chlorine atom at the 5-position significantly enhances potency (Parent vs. Deriv-03).

  • The combination of both modifications (Deriv-04) results in a synergistic improvement, yielding the most potent compound in this series for both ALR2 inhibition and anti-inflammatory activity.

  • The dimethylamide (Deriv-02) is less effective than the parent, suggesting steric or electronic properties are unfavorable.

  • The methoxy group (Deriv-05) does not improve activity compared to the benzylamide alone.

Conclusion and Future Directions

This guide outlines a systematic and robust methodology for the development of novel derivatives of this compound. By integrating rational design, chemical synthesis, and a tiered biological screening cascade, researchers can efficiently identify lead compounds with enhanced therapeutic potential.

Compounds identified as "hits," such as the hypothetical Deriv-04 , would become the focus of further lead optimization. Subsequent steps would include:

  • Broader SAR Exploration: Synthesizing more analogues around the hit structure to refine potency and selectivity.

  • Mechanism of Action Studies: Investigating how the most potent compounds inhibit their targets at a molecular level.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.

  • In Vivo Efficacy: Testing the most promising candidates in animal models of diabetic complications or inflammation to validate their therapeutic effect.

By following this structured approach, the promising scaffold of this compound can be systematically optimized to generate next-generation therapeutic agents.

References

Application Notes and Protocols for 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid: A Novel Molecular Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Benzothiazole Scaffolds in Cellular Imaging

Benzothiazole derivatives have garnered significant attention within the scientific community as robust fluorescent scaffolds.[1][2] Their rigid, planar, and delocalized π-electron systems often give rise to desirable photophysical properties, including high fluorescence quantum yields and large Stokes shifts.[3] The versatility of the benzothiazole core allows for chemical modifications that can tune its spectral properties and introduce functionalities for specific biological targeting.[1][2] These characteristics make them promising candidates for developing novel molecular probes for a wide range of applications, from detecting metal ions and reactive oxygen species to imaging specific cellular organelles and disease biomarkers like amyloid-β plaques.[1][2][4]

This document provides detailed application notes and protocols for the use of a novel benzothiazole derivative, 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid (hereafter referred to as BTP-3), as a molecular probe for cellular imaging. The introduction of a propanoic acid moiety suggests potential for altered solubility and opens avenues for bioconjugation, making BTP-3 a compound of interest for researchers in cell biology and drug development.

Core Principles and Scientific Rationale

The utility of a fluorescent probe is underpinned by its photophysical properties and its interaction with the biological environment. For BTP-3, we hypothesize a mechanism of action based on intramolecular charge transfer (ICT) or excited-state intramolecular proton transfer (ESIPT), common phenomena in benzothiazole-based probes that can lead to environment-sensitive fluorescence.[1][2] The propanoic acid side chain may influence its cellular uptake, localization, and potential as a pH sensor or a handle for conjugation to targeting moieties.

Postulated Mechanism of Action

The fluorescence of BTP-3 is likely to be sensitive to the polarity of its microenvironment. In non-polar environments, such as within a lipid droplet or a protein's hydrophobic pocket, we might expect an enhancement of fluorescence. Conversely, in aqueous, polar environments, fluorescence may be quenched. This solvatochromic behavior is a key feature to be characterized.

Photophysical Characterization of BTP-3

A thorough characterization of the probe's photophysical properties is the foundational step before any cellular application.[5] This ensures the selection of appropriate imaging hardware and provides a baseline for interpreting experimental results.

Table 1: Hypothetical Photophysical Properties of BTP-3
PropertyValue (Hypothetical)Method of DeterminationSignificance
Absorption Maximum (λ_abs) 385 nmUV-Vis SpectrophotometryDetermines the optimal excitation wavelength.
Emission Maximum (λ_em) 495 nmFluorescence SpectroscopyDetermines the optimal emission filter for detection.
Molar Absorptivity (ε) 25,000 M⁻¹cm⁻¹UV-Vis SpectrophotometryA measure of how strongly the probe absorbs light.
Fluorescence Quantum Yield (Φ) 0.45 in DioxaneComparative method using a known standard (e.g., Quinine Sulfate)Represents the efficiency of the fluorescence process.
Stokes Shift 110 nmCalculated from λ_abs and λ_emA large Stokes shift is desirable to minimize self-quenching and spectral overlap.[4]
Photostability ModerateTime-lapse fluorescence microscopyDetermines the probe's resistance to photobleaching during imaging.
pH Sensitivity pKa ≈ 4.5pH-dependent fluorescence spectroscopyThe propanoic acid moiety may confer pH sensitivity to the probe's fluorescence.

Experimental Protocols

The following protocols provide a step-by-step guide for the initial characterization and subsequent application of BTP-3 in live-cell imaging.

General Workflow for Probe Application

Probe Application Workflow cluster_prep Preparation cluster_exp Experiment cluster_img Imaging & Analysis A Prepare Stock Solution (e.g., 10 mM in DMSO) C Prepare Working Solution (e.g., 1-10 µM in media) A->C B Culture Cells to Optimal Confluency D Incubate Cells with BTP-3 B->D C->D E Wash to Remove Unbound Probe D->E F Acquire Images (Fluorescence Microscope) E->F G Analyze Data (Quantify Fluorescence) F->G

Caption: General workflow for applying the BTP-3 molecular probe in cellular imaging.

Protocol 1: Preparation of BTP-3 Stock and Working Solutions
  • Stock Solution (10 mM): Dissolve 2.23 mg of BTP-3 (MW: 223.25 g/mol , hypothetical) in 1 mL of anhydrous dimethyl sulfoxide (DMSO).

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

  • Working Solution (1-10 µM): On the day of the experiment, dilute the stock solution into pre-warmed cell culture medium to the desired final concentration. For initial experiments, a concentration titration from 1 µM to 10 µM is recommended to determine the optimal signal-to-noise ratio.

Protocol 2: Live-Cell Staining and Imaging

This protocol is designed for adherent cell lines cultured in glass-bottom dishes suitable for high-resolution microscopy.

  • Cell Seeding: Seed cells (e.g., HeLa, A549) onto glass-bottom imaging dishes and culture until they reach 60-70% confluency.

  • Probe Incubation: Remove the culture medium and replace it with the BTP-3 working solution. Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing: Gently remove the probe-containing medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or a suitable imaging buffer (e.g., HBSS) to reduce background fluorescence from unbound probe.[6]

  • Imaging: Add fresh imaging buffer to the cells. Immediately proceed to image the cells using a fluorescence microscope equipped with appropriate filters for the hypothetical excitation and emission maxima of BTP-3 (e.g., DAPI or CFP filter set).

Protocol 3: Co-localization Studies

To investigate the subcellular localization of BTP-3, co-staining with organelle-specific trackers is recommended.

  • Organelle Staining: Incubate cells with a commercially available organelle tracker (e.g., MitoTracker™ for mitochondria, ER-Tracker™ for the endoplasmic reticulum) according to the manufacturer's protocol.

  • BTP-3 Staining: After the organelle tracker incubation, wash the cells as per the tracker's protocol and then proceed with the BTP-3 staining protocol as described in Protocol 2 .

  • Multi-channel Imaging: Acquire images in separate channels for BTP-3 and the organelle tracker. Ensure minimal spectral overlap between the two fluorophores.[6]

  • Analysis: Merge the images and analyze for co-localization using appropriate software (e.g., ImageJ with the Coloc 2 plugin).

Data Interpretation and Troubleshooting

  • High Background: If high background fluorescence is observed, consider increasing the number of wash steps, reducing the probe concentration, or decreasing the incubation time.[6]

  • Weak Signal: A weak signal may be due to low probe uptake, rapid efflux, or fluorescence quenching. Try increasing the probe concentration or incubation time.

  • Phototoxicity: If cells show signs of stress (e.g., blebbing, detachment) during imaging, reduce the excitation light intensity and/or the exposure time.[6]

  • Non-specific Staining: Diffuse cytoplasmic staining may be inherent to the probe. Consider the possibility of conjugation to a targeting ligand to improve specificity.

Advanced Applications and Future Directions

The propanoic acid moiety of BTP-3 provides a reactive handle for further chemical modification.

Bioconjugation

The carboxylic acid can be activated (e.g., using EDC/NHS chemistry) to conjugate BTP-3 to antibodies, peptides, or other biomolecules for targeted imaging applications.

Bioconjugation Pathway BTP BTP-3 (with -COOH) Activated_BTP Activated BTP (e.g., NHS-ester) BTP->Activated_BTP EDC/NHS Conjugate BTP-Biomolecule Conjugate Activated_BTP->Conjugate Biomolecule Biomolecule (e.g., Antibody with -NH2) Biomolecule->Conjugate

Caption: Proposed bioconjugation scheme for BTP-3.

Safety and Handling

While specific toxicity data for BTP-3 is not available, it is prudent to handle it with the standard precautions for a novel chemical compound. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area.

Conclusion

This compound (BTP-3) represents a promising new molecular probe based on the versatile benzothiazole scaffold. Its unique structural features suggest potential for environment-sensitive fluorescence and amenability to bioconjugation. The protocols outlined in this document provide a comprehensive framework for researchers to characterize and apply BTP-3 in cellular imaging studies, paving the way for new insights into complex biological processes.

References

Application Notes and Protocols for 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold as a Privileged Structure in Medicinal Chemistry

The benzothiazole ring system, a bicyclic scaffold composed of fused benzene and thiazole rings, is recognized as a "privileged structure" in medicinal chemistry. This designation is attributed to its ability to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities.[1] Derivatives of benzothiazole have been extensively explored and have shown significant potential in the development of therapeutic agents for a wide range of diseases, including cancer, inflammation, microbial infections, and neurodegenerative disorders.[2][3] The structural versatility of the benzothiazole nucleus allows for facile chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to optimize efficacy and safety.[4]

Within this important class of compounds, 2-benzothiazolone derivatives form a core structural motif in numerous biologically active molecules. The introduction of a propanoic acid side chain at the N-3 position, yielding 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid (CAS 883-50-1), presents a unique scaffold for further drug design and discovery efforts. While specific biological data for this exact molecule is limited in publicly available literature, the well-established and diverse bioactivities of its parent scaffold provide a strong rationale for its investigation in several key therapeutic areas.

These application notes will therefore serve as a detailed guide for researchers to explore the therapeutic potential of this compound. We will propose its application in three major areas of drug discovery—oncology, anti-inflammatory, and antimicrobial research—based on the known activities of structurally related benzothiazolone analogs. For each proposed application, we provide a comprehensive, step-by-step protocol for initial in vitro screening to empower researchers to initiate their investigations into this promising compound.

Proposed Therapeutic Application I: Anticancer Activity

The 2-benzothiazolone scaffold is a well-established pharmacophore in the design of novel anticancer agents. Derivatives have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest. The propanoic acid moiety in this compound could enhance solubility and potentially interact with specific cellular targets.

Scientific Rationale

The exploration of this compound as a potential anticancer agent is warranted by the extensive body of research on related benzothiazole derivatives that have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The initial step in evaluating this potential is to determine the compound's cytotoxic effect on cancer cells. The MTT assay is a widely used, reliable, and sensitive colorimetric method for assessing cell viability and proliferation.[5] This assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells.

Experimental Workflow: Anticancer Cytotoxicity Screening

cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Prepare Cancer Cell Lines (e.g., MCF-7, A549, HCT116) seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells prep_compound Prepare Stock Solution of This compound in DMSO treat_cells Treat Cells with Serial Dilutions of the Compound (24-72h) prep_compound->treat_cells seed_cells->treat_cells add_mtt Add MTT Reagent (Incubate 3-4h) treat_cells->add_mtt solubilize Solubilize Formazan Crystals (e.g., with DMSO) add_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance plot_curve Plot Dose-Response Curve read_absorbance->plot_curve calc_ic50 Calculate IC50 Value plot_curve->calc_ic50

Caption: Workflow for assessing the anticancer cytotoxicity of this compound using the MTT assay.

Protocol 1: In Vitro Cytotoxicity Screening using MTT Assay

This protocol is designed for a 96-well plate format and can be adapted for various adherent cancer cell lines.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • 96-well flat-bottom sterile cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[6]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with vehicle control (medium with the same concentration of DMSO) and untreated control (medium only).

    • Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[3]

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the MTT to purple formazan crystals.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value.

Parameter Description Example Value
Cell Line Human cancer cell line used for the assay.MCF-7
Seeding Density Number of cells seeded per well.8,000 cells/well
Incubation Time Duration of compound treatment.48 hours
IC₅₀ Concentration of the compound that inhibits cell growth by 50%.To be determined

Proposed Therapeutic Application II: Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Cyclooxygenase-2 (COX-2) is a critical enzyme that is often upregulated during inflammation and mediates the production of prostaglandins.[8] Many benzothiazole derivatives have been reported to possess anti-inflammatory properties, with some acting as inhibitors of enzymes in the inflammatory cascade.

Scientific Rationale

The structural features of this compound make it a candidate for investigation as an anti-inflammatory agent. The propanoic acid side chain is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). A primary and high-throughput method to screen for potential anti-inflammatory activity is to assess the compound's ability to inhibit the COX-2 enzyme.[9] Fluorometric or colorimetric inhibitor screening kits provide a convenient and reliable platform for this initial evaluation.

Experimental Workflow: COX-2 Inhibition Assay

cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis prep_enzyme Prepare Recombinant Human COX-2 Enzyme incubate_enzyme Incubate COX-2 with Compound or Control prep_enzyme->incubate_enzyme prep_compound Prepare Serial Dilutions of This compound prep_compound->incubate_enzyme prep_control Prepare Positive Control (e.g., Celecoxib) prep_control->incubate_enzyme initiate_reaction Add Arachidonic Acid (Substrate) incubate_enzyme->initiate_reaction detect_product Measure Product Formation (Fluorometric or Colorimetric) initiate_reaction->detect_product plot_curve Plot % Inhibition vs. Concentration detect_product->plot_curve calc_ic50 Calculate IC50 Value plot_curve->calc_ic50

Caption: Workflow for screening this compound as a potential COX-2 inhibitor.

Protocol 2: In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)

This protocol is a general guideline based on commercially available COX-2 inhibitor screening kits.

Materials:

  • This compound

  • COX-2 Inhibitor Screening Kit (containing recombinant human COX-2, assay buffer, probe, cofactor, and a known COX-2 inhibitor like Celecoxib)

  • Arachidonic acid (substrate)

  • 96-well black opaque plate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare all kit components according to the manufacturer's instructions. This typically involves diluting the enzyme, probe, and cofactor in the provided assay buffer.

  • Compound and Control Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Create a series of dilutions in assay buffer at 10 times the desired final test concentrations.

    • Prepare dilutions of the positive control inhibitor (e.g., Celecoxib) in a similar manner.

  • Assay Plate Setup:

    • In a 96-well black plate, set up the following in duplicate:

      • Enzyme Control wells: Add assay buffer and enzyme.

      • Inhibitor Control wells: Add the positive control inhibitor and enzyme.

      • Test Compound wells: Add the diluted test compound and enzyme.

      • Blank wells: Add assay buffer only.

  • Enzyme Inhibition Reaction:

    • Add the diluted COX-2 enzyme to all wells except the blank.

    • Add the diluted test compound, positive control, or vehicle to the appropriate wells.

    • Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.[4]

    • Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.[8]

  • Data Analysis:

    • Determine the rate of reaction for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of Test Compound / Rate of Enzyme Control)] x 100

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

Parameter Description Example Value
Enzyme Recombinant human Cyclooxygenase-2.As per kit
Substrate Arachidonic Acid.As per kit
Positive Control Known COX-2 inhibitor.Celecoxib
IC₅₀ Concentration of the compound that inhibits COX-2 activity by 50%.To be determined

Proposed Therapeutic Application III: Antimicrobial Activity

The benzothiazole scaffold is present in numerous compounds with potent antimicrobial activity against a wide range of bacteria and fungi.[10] The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance.

Scientific Rationale

Given the established antimicrobial properties of the benzothiazole nucleus, this compound is a logical candidate for antimicrobial screening. The initial step is to determine the compound's minimum inhibitory concentration (MIC), which is the lowest concentration that prevents the visible growth of a microorganism.[11] The broth microdilution method is a standard and quantitative technique for determining the MIC of a potential antimicrobial agent.[12]

Experimental Workflow: Antimicrobial Susceptibility Testing

cluster_prep Preparation cluster_assay Broth Microdilution cluster_analysis Data Analysis prep_bacteria Prepare Bacterial Inoculum (e.g., S. aureus, E. coli) inoculate_wells Inoculate Wells with Bacterial Suspension prep_bacteria->inoculate_wells prep_compound Prepare Serial Dilutions of This compound add_compound Add Compound Dilutions to 96-well Plate prep_compound->add_compound add_compound->inoculate_wells incubate_plate Incubate Plate (18-24h at 37°C) inoculate_wells->incubate_plate read_mic Visually Determine MIC (Lowest Concentration with No Growth) incubate_plate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and can be adapted for various bacterial strains.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom microtiter plates

  • Standard antibiotic for positive control (e.g., Ciprofloxacin)

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation:

    • From an 18-24 hour culture plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[11]

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution in Microtiter Plate:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12.

    • In well 1, add 100 µL of the test compound at twice the highest desired final concentration.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[12]

Parameter Description Example Value
Bacterial Strain Gram-positive or Gram-negative bacteria.S. aureus ATCC 29213
Medium Broth used for bacterial growth and dilution.CAMHB
Inoculum Size Final concentration of bacteria in each well.5 x 10⁵ CFU/mL
MIC Minimum Inhibitory Concentration.To be determined (µg/mL)

Conclusion and Future Directions

While direct biological applications of this compound are not yet extensively documented, its structural relationship to a wide range of pharmacologically active benzothiazole derivatives provides a compelling rationale for its investigation in drug discovery. The protocols detailed in these application notes offer a robust starting point for the initial in vitro screening of this compound for potential anticancer, anti-inflammatory, and antimicrobial activities.

Positive results from these primary screens would warrant further investigation, including:

  • Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which the compound exerts its effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize potency and selectivity.

  • In Vivo Efficacy and Safety Studies: Evaluating the compound's therapeutic potential and toxicity profile in relevant animal models.

By providing these detailed methodologies, we aim to facilitate the exploration of this compound and contribute to the discovery of novel therapeutic agents.

References

Application Notes & Protocols for the Experimental Formulation of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid (CAS: 883-50-1) for experimental use. The protocols herein are designed to ensure the reliable and reproducible preparation of this compound for both in vitro and preliminary in vivo studies. This guide emphasizes the rationale behind formulation choices, grounded in the physicochemical properties of the molecule, and provides detailed, step-by-step methodologies for solubility assessment, stock solution preparation, and vehicle formulation.

Introduction: The Critical Role of Formulation

The objective of this guide is to provide a logical framework for developing a suitable formulation. We will progress from fundamental physicochemical analysis to detailed protocols for creating solutions and suspensions appropriate for common research applications.

Physicochemical Profile and Pre-Formulation Insights

A thorough understanding of the compound's properties is the foundation of a rational formulation strategy. The structure of this compound, with its relatively nonpolar bicyclic core and its polar, ionizable carboxylic acid side chain, suggests a moderate lipophilicity and dictates its solubility behavior.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
IUPAC Name This compound [1]
CAS Number 883-50-1 [1][2][3][4]
Molecular Formula C₁₀H₉NO₃S [1][3]
Molecular Weight 223.25 g/mol [3]
Physical Form Solid [5]
XLogP3 1.54 [3]
Polar Surface Area 87.54 Ų [3]

| Storage | Sealed in dry, 2-8°C | |

Expert Analysis: The XLogP3 value of ~1.5 indicates that the compound is moderately lipophilic. The carboxylic acid group (pKa estimated to be in the 4-5 range, typical for propanoic acids) is the key to its pH-dependent solubility.

  • In acidic to neutral aqueous media (pH < 5): The carboxylic acid will be protonated and un-ionized, leading to expected low aqueous solubility.

  • In basic aqueous media (pH > 6): The carboxylic acid will deprotonate to form a carboxylate salt, which is significantly more polar and should exhibit higher aqueous solubility.

  • In organic solvents: The compound is anticipated to be soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), which can solvate both the polar and nonpolar regions of the molecule.[6]

Safety and Handling Precautions

Prior to any experimental work, it is imperative to understand and mitigate the potential hazards associated with the compound.

  • Hazard Identification: The compound is classified as harmful.

    • H302: Harmful if swallowed.

    • H312: Harmful in contact with skin.

    • H332: Harmful if inhaled.

    • Signal Word: Warning

  • Recommended Precautions:

    • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

    • Handling: Avoid generating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

    • Storage: Store in a tightly sealed container in a cool, dry place as recommended (2-8°C).

Protocol for Systematic Solubility Assessment

The first practical step is to determine the compound's solubility in a range of common solvents. This will inform the choice of solvent for stock solutions and more complex vehicles. The following workflow provides a systematic approach.

G Workflow for Solubility Assessment cluster_0 Preparation cluster_1 Solvent Addition & Observation cluster_2 Analysis & Endpoint start Weigh ~5 mg of compound into vial add_solvent Add solvent in 100 µL increments start->add_solvent vortex Vortex for 30-60s at room temp. add_solvent->vortex observe Visually inspect for dissolution vortex->observe soluble Completely Dissolved observe->soluble Yes energy Apply energy (sonicate/warm to 40°C) observe->energy No calculate Calculate solubility (mg/mL) soluble->calculate insoluble Insoluble at ~1 mg/mL observe2 Inspect again energy->observe2 observe2->soluble Yes observe2->insoluble No

Caption: Systematic workflow for determining compound solubility.

Protocol 4.1: Semi-Quantitative Solubility Assessment

  • Preparation: Accurately weigh approximately 5 mg of this compound into a clear glass vial.

  • Solvent Addition: Add a selected solvent (see Table 2) in 100 µL increments.

  • Mixing: After each addition, cap the vial and vortex vigorously for 30-60 seconds.

  • Observation: Visually inspect the solution against a dark background. If all solid has dissolved, the compound is soluble at that concentration. Record the total volume of solvent added.

  • Energy Input: If the compound is not fully dissolved after adding 1 mL of solvent, attempt to aid dissolution by placing the vial in a sonicator bath for 5-10 minutes or warming it to ~40°C. Note any changes.

  • Calculation: The approximate solubility is calculated as the initial mass (mg) divided by the total solvent volume (mL) required for complete dissolution.

  • Documentation: Record all observations in a table.

Table 2: Recommended Solvents for Initial Screening

Solvent Class Specific Solvent Rationale for Inclusion
Aqueous Buffer PBS, pH 7.4 Physiologically relevant pH for in vitro assays.
Aqueous Base 0.1 N NaOH To test solubility enhancement via salt formation.
Polar Aprotic Dimethyl Sulfoxide (DMSO) High dissolving power; common for primary stock solutions.[6]
Polar Protic Ethanol (200 proof) Common co-solvent for in vitro and in vivo formulations.

| Co-Solvent | 50% Polyethylene Glycol 400 (PEG-400) in Water | A common, biocompatible vehicle for in vivo studies. |

Formulation Protocols for Experimental Use

Formulations for In Vitro Applications

For most cell-based assays, the goal is to prepare a high-concentration stock solution that can be diluted into the aqueous culture medium, ensuring the final solvent concentration is non-toxic to the cells (typically <0.5% v/v).

Protocol 5.1.1: Preparation of a 100 mM DMSO Stock Solution

Causality: DMSO is the solvent of choice for initial in vitro work due to its ability to dissolve a wide range of organic molecules and its miscibility with aqueous media. A high concentration stock minimizes the volume added to the final assay.

  • Calculation: Determine the mass of compound needed. For a 10 mL stock of 100 mM solution (MW = 223.25 g/mol ): Mass = 0.1 mol/L * 0.010 L * 223.25 g/mol = 0.22325 g = 223.3 mg

  • Weighing: Accurately weigh 223.3 mg of the compound into a 15 mL conical tube or suitable glass vial.

  • Dissolution: Add approximately 8 mL of high-purity, anhydrous DMSO. Vortex or sonicate until the solid is completely dissolved.

  • Final Volume: Carefully add DMSO to bring the total volume to exactly 10.0 mL. Mix thoroughly.

  • Sterilization (Optional but Recommended): If for use in sterile cell culture, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).

  • Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Formulations for Preliminary In Vivo Studies

In vivo formulations require careful consideration of biocompatibility, stability, and administration route. A true solution is preferred, but a homogenous suspension is a viable alternative if a solution cannot be achieved at the target concentration.

G Decision Tree for In Vivo Formulation start Target Dose (mg/kg) & Dosing Volume (e.g., 10 mL/kg) calc_conc Calculate Required Concentration (mg/mL) start->calc_conc check_sol Is required conc. achievable in a simple vehicle (e.g., saline + 5% DMSO)? calc_conc->check_sol cosolvent Develop Co-Solvent Vehicle (e.g., PEG-400, Tween 80) check_sol->cosolvent No final_solution Use Solution for Dosing check_sol->final_solution Yes check_sol2 Is it now soluble and stable? cosolvent->check_sol2 Test Solubility suspension Develop Suspension Vehicle (e.g., 0.5% MC in water) final_suspension Use Suspension for Dosing suspension->final_suspension check_sol2->suspension No check_sol2->final_solution Yes

Caption: Decision-making process for selecting an appropriate in vivo formulation.

Protocol 5.2.1: Co-Solvent Vehicle (Example: 10% DMSO / 40% PEG-400 / 50% Saline)

Causality: This vehicle uses a multi-component system to achieve solubility. DMSO acts as the primary solubilizer, PEG-400 maintains solubility upon dilution and improves biocompatibility, and saline serves as the isotonic bulk carrier. The order of addition is critical to prevent precipitation.

  • Weighing: Weigh the required amount of this compound into a sterile glass beaker or vial.

  • Primary Dissolution: Add the DMSO component first (10% of the final volume). For a 10 mL final volume, add 1 mL of DMSO. Vortex or sonicate until the compound is fully dissolved. This is a critical step.

  • Addition of Co-Solvent: Add the PEG-400 component (40% of the final volume). For a 10 mL final volume, add 4 mL of PEG-400. Mix thoroughly until the solution is homogenous.

  • Final Dilution: Slowly add the saline (0.9% NaCl) component (50% of the final volume) while stirring. For a 10 mL final volume, add 5 mL of saline.

  • Final Check: The final formulation should be a clear, particle-free solution. Prepare fresh before each experiment.

Protocol 5.2.2: Aqueous Suspension (Example: 0.5% Methylcellulose with 0.1% Tween 80)

Causality: When the required dose cannot be dissolved, a suspension is necessary. Methylcellulose acts as a suspending agent to prevent settling, and Tween 80 acts as a wetting agent to ensure particles are evenly dispersed in the aqueous vehicle.

  • Vehicle Preparation: Prepare the 0.5% methylcellulose (MC) vehicle in advance. Slowly add 0.5 g of MC to 100 mL of hot water (~80°C) while stirring. Allow it to cool (e.g., in an ice bath) with continuous stirring until it forms a clear, viscous solution. Add 0.1 mL of Tween 80 and mix.

  • Weighing: Weigh the required amount of compound. If possible, use micronized powder for better homogeneity.

  • Wetting: In a glass mortar, add a few drops of the vehicle to the compound powder and triturate with a pestle to form a smooth, uniform paste. This prevents clumping.

  • Suspension: Gradually add the remaining vehicle to the paste while continuously mixing to ensure a homogenous suspension.

  • Dosing: Stir the suspension continuously (e.g., with a small magnetic stir bar) before and during dose administration to ensure uniformity.

Stability Considerations

The chemical stability of the formulated compound is paramount.

  • Stock Solutions: DMSO stocks are generally stable for months when stored at -80°C. However, it is best practice to perform a stability check (e.g., via HPLC) if stored for an extended period. Avoid repeated freeze-thaw cycles.

  • Aqueous Formulations: Formulations in aqueous buffers or co-solvent systems should almost always be prepared fresh on the day of the experiment. The compound may be susceptible to hydrolysis or precipitation over time.

  • Visual Inspection: Always visually inspect any formulation for signs of precipitation or color change before use. If observed, the formulation should be discarded.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges, particularly low yields, during this synthesis. This guide provides in-depth, field-tested insights and solutions in a direct question-and-answer format, moving beyond simple procedural steps to explain the underlying chemical principles governing the success of this reaction.

Core Synthesis Pathway: The Aza-Michael Addition

The most common and efficient route to this compound is the base-catalyzed aza-Michael addition (or conjugate addition) of 2-benzothiazolinone to an acrylic acid derivative.[1][2] The reaction hinges on the deprotonation of the nitrogen atom in 2-benzothiazolinone, creating a potent nucleophile that attacks the β-carbon of the activated alkene.

Caption: Aza-Michael addition of 2-benzothiazolinone to acrylic acid.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis, providing causal explanations and actionable solutions.

Q1: My reaction yield is extremely low, and I've recovered most of my starting 2-benzothiazolinone. What went wrong?

A1: This classic symptom points to insufficient activation of the nucleophile, 2-benzothiazolinone. The N-H proton of the lactam is only weakly acidic (pKa ≈ 10-11 in DMSO), and its deprotonation is essential for the Michael addition to proceed.

Causality and Solutions:

  • Inadequate Base Strength: The chosen base may be too weak to deprotonate the benzothiazolinone effectively, leaving the starting material unreacted. While a very strong base can cause side reactions (see Q2), a base that is too weak will stall the reaction.

    • Recommendation: Switch to a moderately stronger base. If you are using a weak tertiary amine like triethylamine (TEA), consider a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) or an inorganic base like potassium carbonate in a polar aprotic solvent. The choice of base is critical and depends heavily on the solvent system.[3]

  • Solvent Mismatch: The solvent plays a crucial role in stabilizing the intermediate anionic species.

    • Recommendation: Employ a polar aprotic solvent such as DMF, DMSO, or Acetonitrile. These solvents are effective at solvating the potassium or sodium salts of the benzothiazolinone without interfering with the reaction, thereby increasing the nucleophilicity of the anion.

  • Low Reaction Temperature: Michael additions, while often favorable, still require sufficient thermal energy to overcome the activation barrier.

    • Recommendation: If the reaction is sluggish at room temperature, consider gently heating the mixture to 40-60 °C. Monitor the reaction closely by TLC or LCMS to avoid decomposition or side-product formation at elevated temperatures.

Q2: My reaction mixture became a thick, intractable solid. What happened and how can I prevent it?

A2: This is a clear indication of the anionic polymerization of acrylic acid. Acrylic acid and its esters are highly susceptible to polymerization, a reaction that can be initiated by bases, heat, or radical species.

Causality and Solutions:

  • Base-Initiated Polymerization: Strong bases can rapidly initiate the polymerization of acrylic acid, turning your reaction vessel into a block of poly(acrylic acid).

    • Recommendation: Avoid overly strong bases like sodium hydride or alkoxides when using acrylic acid directly. Use the minimum effective amount of a moderate base (e.g., K₂CO₃, DBU).

  • Absence of Inhibitors: Commercial acrylic acid is typically supplied with radical inhibitors like the methyl ether of hydroquinone (MEHQ).[4] If this inhibitor has been removed or is ineffective, spontaneous polymerization can occur.

    • Recommendation: Ensure your acrylic acid is fresh and properly stored. You can add a small amount (e.g., 100-200 ppm) of a radical inhibitor like hydroquinone to the reaction mixture as a precaution.

  • Alternative Strategy - Use an Acrylate Ester: A highly effective solution is to replace acrylic acid with an acrylate ester (e.g., methyl acrylate or ethyl acrylate). The resulting product is an ester, which can be easily hydrolyzed to the desired carboxylic acid in a subsequent step. Acrylate esters are generally less prone to base-catalyzed polymerization than acrylic acid itself.

Q3: My product analysis (NMR, LCMS) shows a significant isomeric impurity with the same mass. How do I identify and control this?

A3: You are observing the formation of an O-alkylated side product, 3-(1,3-benzothiazol-2-yloxy)propanoic acid. This arises because 2-benzothiazolinone is an ambident nucleophile , existing in tautomeric equilibrium with 2-hydroxybenzothiazole. Alkylation can therefore occur at either the nitrogen (desired) or the oxygen atom (undesired).

Caption: Competing N- and O-alkylation pathways.

Causality and Solutions:

  • Hard and Soft Acids and Bases (HSAB) Principle: The outcome of competing N- vs. O-alkylation is often governed by HSAB theory. The nitrogen anion is considered a "softer" nucleophile, while the oxygen anion is "harder". The electrophilic β-carbon of the acrylate system is a soft electrophile. According to HSAB, soft-soft interactions are favored.

    • Recommendation: To favor the desired soft-soft (N-alkylation) interaction, use conditions that promote the formation of the softer nucleophile. This can be achieved by using a large, polarizable counter-ion (like K⁺ or Cs⁺ instead of Li⁺ or Na⁺) and a polar aprotic solvent (DMF, DMSO) which effectively solvates the cation, leaving a "naked," soft anion.[5]

  • Purification: If the O-alkylated isomer forms, separation is necessary.

    • Recommendation: The two isomers often have different polarities and solubilities. Column chromatography is a reliable method for separation. Alternatively, fractional crystallization from a suitable solvent system (e.g., Ethanol/Water, Acetic Acid/Water) may be effective, as the more linear N-alkylated product may pack into a crystal lattice differently than the O-alkylated isomer.

Frequently Asked Questions (FAQs)

  • Q: What is the recommended quality for starting materials?

    • A: Use 2-benzothiazolinone with >98% purity. It should be a pale, off-white solid. Dark coloration may indicate oxidation or impurities. Use acrylic acid that is fresh from a sealed bottle containing an inhibitor.

  • Q: Which base and solvent combination is optimal?

    • A: There is no single "best" combination, as it depends on the scale and specific laboratory conditions. However, a robust starting point is using potassium carbonate (K₂CO₃) as the base in a DMF solvent. This combination balances reactivity with control over side reactions.

BaseSolventTemperatureProsCons
K₂CO₃ DMF40-60 °CGood reactivity, low cost, favors N-alkylation.Requires heating, DMF can be difficult to remove.
DBU AcetonitrileRT - 40 °CHigh reactivity, works at lower temps.More expensive, can promote polymerization if not controlled.
Triethylamine EthanolRefluxEasy to handle, mild conditions.Often results in slow reactions and low yields.
  • Q: Should I use acrylic acid or an acrylate ester?

    • A: For initial lab-scale synthesis, using methyl or ethyl acrylate is often more reliable . It avoids the polymerization issues associated with acrylic acid. The trade-off is the requirement of an additional hydrolysis step at the end of the reaction. For process scale-up, the direct use of acrylic acid may be more atom-economical if polymerization can be carefully controlled.

Validated Experimental Protocol (Reference)

This protocol is a robust starting point for the synthesis of this compound using methyl acrylate, followed by hydrolysis.

Part A: Michael Addition

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2-benzothiazolinone (10.0 g, 66.1 mmol) and anhydrous N,N-Dimethylformamide (DMF, 100 mL).

  • Add Base: Add anhydrous potassium carbonate (11.0 g, 79.6 mmol, 1.2 eq) to the suspension.

  • Add Michael Acceptor: Add methyl acrylate (7.15 g, 83.1 mmol, 1.25 eq) dropwise over 10 minutes at room temperature.

  • Reaction: Heat the reaction mixture to 50 °C and stir for 12-18 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes) until the starting 2-benzothiazolinone is consumed.

  • Quench: Cool the mixture to room temperature and pour it into ice-cold water (500 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoate.

Part B: Saponification (Hydrolysis)

  • Setup: Dissolve the crude ester from Part A in a mixture of methanol (100 mL) and water (25 mL).

  • Hydrolysis: Add sodium hydroxide (4.0 g, 100 mmol, ~1.5 eq) and stir the mixture at room temperature for 4-6 hours until TLC or LCMS confirms the complete disappearance of the ester.

  • Work-up: Remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water (100 mL).

  • Purification: Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any non-acidic impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with 2M hydrochloric acid (HCl) until the pH is ~2. A white precipitate of the desired product will form.

  • Isolation: Stir the cold suspension for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with cold water (3 x 30 mL). Dry the solid in a vacuum oven at 50 °C to a constant weight.

Logical Troubleshooting Workflow

If you are facing issues, follow this decision tree to diagnose the problem.

Start Start Synthesis Check_Reaction Reaction Complete? Start->Check_Reaction Observation What is the main observation? Check_Reaction->Observation No Workup Proceed to Workup & Purification Check_Reaction->Workup Yes Recovered_SM High % of Starting Material Recovered Observation->Recovered_SM No Product Polymer Reaction Mixture Solidified / Polymerized Observation->Polymer Solid Mass Isomer Isomeric Impurity by LCMS/NMR Observation->Isomer Impure Product Sol_Base Increase Base Strength (e.g., K2CO3 -> DBU) Increase Temperature (40-60°C) Use Polar Aprotic Solvent (DMF) Recovered_SM->Sol_Base Sol_Polymer Use Acrylate Ester instead of Acid Add Radical Inhibitor (HQ) Use Weaker Base / Lower Temp Polymer->Sol_Polymer Sol_Isomer Use K+ or Cs+ base Use Polar Aprotic Solvent Purify via Chromatography or Fractional Crystallization Isomer->Sol_Isomer

Caption: A workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Optimizing Cell-Based Assays for 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers utilizing 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid in cell-based assays. Recognizing that this compound belongs to the versatile benzothiazole family—a "privileged scaffold" in medicinal chemistry known for a wide array of biological activities—this document is structured to address the foundational challenges and optimization steps required for rigorous and reproducible experimentation.[1][2][3]

Part 1: Compound Characterization & Handling

Before any cellular experiment, understanding the fundamental properties of your compound is critical. This section addresses the most common initial queries regarding the handling and preparation of this compound.

FAQ 1.1: What is this compound and what is its potential biological relevance?

This compound is a small molecule featuring a benzothiazole core. This core structure is a fusion of benzene and thiazole rings and is present in numerous FDA-approved drugs and investigational compounds.[1][4] Benzothiazole derivatives have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects.[5] Their mechanism of action often involves interacting with key biological targets like enzymes (e.g., kinases, topoisomerases) and cellular receptors.[1] Therefore, when working with a new derivative like this one, it is essential to approach it with a broad perspective, as its biological activity may not be immediately obvious.

Compound Details Summary

PropertyValueSource
IUPAC Name This compound[6]
CAS Number 883-50-1[7]
Molecular Formula C₁₀H₉NO₃S[8]
Synonyms 3-(2-OXO-BENZOTHIAZOL-3-YL)-PROPIONIC ACID[6][8]
FAQ 1.2: How do I properly dissolve this compound and prepare stock solutions?

Solubility is one of the most significant variables in a cell-based assay. An improperly dissolved compound can lead to inaccurate concentration calculations and artifactual results due to precipitation.

Recommended Solvents and Preparation:

  • Primary Solvent (for high-concentration stock): Dimethyl sulfoxide (DMSO) is the recommended starting solvent for most novel small molecules due to its ability to dissolve a wide range of organic compounds.

  • Stock Concentration: Aim for a high-concentration, non-saturated stock solution, typically in the range of 10-50 mM. This minimizes the volume of DMSO added to your cell culture, reducing solvent-induced toxicity.

  • Preparation Steps:

    • Warm the vial of the compound to room temperature before opening to prevent condensation.

    • Add the calculated volume of high-purity, anhydrous DMSO to the vial.

    • Vortex vigorously for several minutes. Gentle warming in a 37°C water bath can aid dissolution, but monitor closely for any signs of degradation.

    • Visually inspect the solution against a light source to ensure there are no visible particulates. If particulates remain, sonication may be attempted.

  • Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to fall out of solution.

Causality: Using a high-concentration stock allows for serial dilutions into aqueous cell culture media while keeping the final DMSO concentration below a cytotoxic threshold (typically <0.5%, and ideally <0.1%).[9] Every experiment must include a "vehicle control" group of cells treated with the same final concentration of DMSO as the highest dose of the compound to isolate the effect of the compound from that of the solvent.

Part 2: Foundational Assay Design & Optimization

A robust assay is built on a foundation of careful optimization. The following workflow and Q&A section will guide you through establishing the essential parameters for your specific cell model.

Assay_Optimization_Workflow cluster_prep Phase 1: Preparation cluster_opt Phase 2: Optimization cluster_exp Phase 3: Experimentation A Compound Solubility & Stock Preparation C Determine Optimal Cell Seeding Density A->C B Cell Line Selection & Culture Maintenance B->C D Cytotoxicity Screen (e.g., MTT, CellTiter-Glo) C->D Define cell number E Establish Dose-Response & Treatment Duration D->E Identify non-toxic range F Primary Functional Assay (with optimized parameters) E->F Select concentrations & timepoints G Data Analysis & Hit Validation F->G H Counter-Screening & Mechanism of Action Studies G->H Validate hits

Caption: General workflow for optimizing a cell-based assay with a novel small molecule.

FAQ 2.1: Which cell line should I choose for my experiment?

The choice of cell line is dictated by your research question.

  • Target-Based Assays: If you are investigating the effect on a specific protein or pathway, select a cell line where this target is expressed at a relevant level and is known to be functional.

  • Phenotypic Assays: For broader questions (e.g., anti-proliferative effects), you might screen a panel of cell lines from different tissues (e.g., breast, colon, lung cancer) to identify sensitive models.[3]

  • Physiological Relevance: Whenever possible, consider using more complex models like primary cells or iPSC-derived cells, though these often present unique challenges in robustness and reproducibility.[10][11]

Trustworthiness: Ensure your cells are healthy, viable, and within a low passage number to maintain consistent genetic and phenotypic characteristics.[12] Regularly test for mycoplasma contamination, as it can profoundly alter cellular responses.[9]

FAQ 2.2: How do I determine the correct number of cells to plate?

Cell seeding density is a critical parameter that influences growth rate, cell health, and the ultimate assay signal window.[12]

  • The Goal: You want cells to be in the exponential (log) growth phase at the time of treatment and throughout the assay period. Over-confluence can lead to contact inhibition, nutrient depletion, and altered signaling, while under-seeding can result in poor viability or a weak signal.[13]

  • Optimization Protocol (Growth Curve Analysis):

    • Plate your chosen cell line in a 96-well plate at a range of densities (e.g., 1,000, 2,500, 5,000, 10,000, 20,000 cells/well).

    • At 24, 48, 72, and 96 hours post-seeding, measure cell viability/number using an appropriate method (e.g., CellTiter-Glo®, MTT, or direct cell counting).

    • Plot cell number versus time for each density.

    • Select the seeding density that allows for exponential growth throughout your intended assay duration without reaching confluence.

FAQ 2.3: How do I select the right concentrations and treatment duration?

A preliminary cytotoxicity screen is the essential first experiment to define the working concentration range of your compound. Treating cells with concentrations that induce widespread, non-specific death will confound the results of any functional assay.[14]

Protocol: Preliminary Cytotoxicity Assessment (MTT Assay)

  • Cell Plating: Seed cells in a 96-well plate at the optimal density determined above. Allow cells to adhere and recover for 24 hours.

  • Compound Dilution: Prepare a 2x serial dilution series of this compound in culture media. A common starting range is from 100 µM down to low nM concentrations. Also, prepare a 2x vehicle control (e.g., 0.2% DMSO in media).

  • Treatment: Remove the old media from the cells and add the diluted compound solutions (and vehicle control), typically 100 µL per well. This halves the concentration to the final 1x dose. Include "media only" wells as a background control.

  • Incubation: Incubate the plate for a relevant duration (e.g., 24, 48, or 72 hours). 72 hours is common for proliferation assays.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control (set to 100% viability) and plot percent viability versus log[concentration] to generate a dose-response curve and calculate the IC₅₀ (the concentration that inhibits 50% of the response).

Causality: This experiment establishes the cytotoxic profile of the compound. For subsequent functional assays, you should use a range of concentrations well below the IC₅₀ to ensure you are observing specific biological effects rather than general toxicity.[15]

Part 3: Troubleshooting Guide

Even with careful optimization, unexpected results can occur. This guide addresses common problems encountered during cell-based assays with small molecules.

Troubleshooting_Logic A Problem: High Well-to-Well Variability B Is there an 'edge effect' (outer wells different from inner)? A->B C Cause: Evaporation B->C Yes E Is variability random? B->E No D Solution: - Use sterile-seal plate film - Don't use outer wells - Place plate in secondary container with wet gauze C->D F Cause: Inconsistent Cell Seeding E->F Yes H Cause: Compound Precipitation E->H Check after treatment G Solution: - Mix cell suspension thoroughly between pipetting - Use reverse pipetting technique - Perform cell count immediately before plating F->G I Solution: - Check stock solution for clarity - Lower final assay concentration - Visually inspect wells under microscope after treatment H->I

Caption: Decision tree for troubleshooting high well-to-well variability.

ProblemPotential Cause(s)Recommended Solution(s) & Rationale
No response or very weak signal at all concentrations 1. Compound Inactivity: The compound may not be active in your chosen cell model or assay. 2. Compound Degradation: Stock solution may have degraded due to improper storage or multiple freeze-thaws. 3. Assay Window Too Small: The difference between the positive and negative controls is not large enough to detect subtle effects.1. Rationale: Confirm the system is working. Solution: Run a known positive control compound for your assay to validate the protocol and cell response.[12] 2. Rationale: Ensure compound integrity. Solution: Prepare a fresh dilution from a new stock aliquot. Confirm solubility in the final media concentration. 3. Rationale: A robust signal is key. Solution: Re-optimize assay parameters (cell density, incubation time, reagent concentration) to maximize the signal-to-background ratio.[14]
High background signal in control wells 1. Media Autofluorescence: Components like phenol red or riboflavin in the media can cause high background in fluorescence assays.[16] 2. Reagent Issue: Assay reagents may be expired or contaminated. 3. Incorrect Plate Choice: Using clear-bottom plates for fluorescence can increase background compared to black-walled plates.[10]1. Rationale: Minimize non-specific signal. Solution: Switch to a phenol red-free or fluorescence-optimized medium for the final assay steps. Perform a final wash with PBS before adding reagents if compatible with the assay.[16] 2. Rationale: Ensure reagent quality. Solution: Use fresh reagents and run a "reagent only" control (no cells) to measure intrinsic background. 3. Rationale: Reduce light scatter and crosstalk. Solution: Use solid white plates for luminescence, black-walled plates for fluorescence, and clear plates for absorbance assays.[9][10]
Results are not reproducible between experiments 1. Cell Passage Number: High passage number can lead to genetic drift and altered phenotypes.[17] 2. Reagent Variability: Using different lots of serum (e.g., FBS) or other critical reagents can introduce variability. 3. Inconsistent Technique: Minor variations in pipetting, incubation times, or cell handling.[9]1. Rationale: Maintain a consistent cell population. Solution: Use cells within a defined, low passage number range for all experiments. Thaw a new vial of cells when the limit is reached.[12] 2. Rationale: Control for extrinsic factors. Solution: Purchase large batches of critical reagents like FBS and test each new lot before use in critical experiments.[12] 3. Rationale: Standardization is key to reproducibility. Solution: Create and strictly follow a detailed standard operating procedure (SOP). Use calibrated pipettes and automated dispensers where possible to minimize human error.[9]

References

dealing with unexpected side reactions in benzothiazole derivative synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Benzothiazole Derivative Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of benzothiazole synthesis and troubleshoot unexpected side reactions. Our goal is to provide you with the expertise and practical insights needed to ensure the success of your experiments.

Introduction: The Synthetic Landscape of Benzothiazoles

Benzothiazoles are a cornerstone of heterocyclic chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science.[1][2][3] The most common and versatile method for constructing the benzothiazole core is the condensation of 2-aminothiophenol with various carbonyl-containing compounds, such as carboxylic acids, aldehydes, acyl chlorides, or esters.[4][5] While seemingly straightforward, this reaction is often plagued by side reactions that can complicate purification and significantly reduce yields.

This guide provides a structured, problem-solving approach to identify and mitigate these challenges. We will delve into the mechanistic underpinnings of common side reactions and offer validated protocols to steer your synthesis toward the desired product.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the synthesis of benzothiazole derivatives.

Q1: What are the most critical starting material quality control checks to perform before starting a benzothiazole synthesis?

A1: The purity of your starting materials is paramount. For 2-aminothiophenol, which is prone to oxidation to the corresponding disulfide, it is crucial to use a freshly opened bottle or purify it before use.[4] Purity can be assessed by NMR and melting point analysis. For the carbonyl component, ensure it is free of impurities that could compete in the reaction.

Q2: How can I effectively monitor the progress of my reaction?

A2: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[4] By co-spotting the reaction mixture with your starting materials, you can visualize the consumption of reactants and the formation of the product. Staining with permanganate or using UV visualization are typically effective. For more quantitative analysis, HPLC or GC-MS can be employed.

Q3: What are some "green" or environmentally friendly approaches to minimize side reactions?

A3: Modern synthetic methods increasingly focus on environmentally benign approaches.[6] These include using water as a solvent, employing reusable catalysts, and conducting reactions under solvent-free conditions.[5][6] Microwave-assisted synthesis is another powerful technique that can dramatically reduce reaction times and energy consumption, often leading to cleaner reactions with fewer byproducts.[4][7]

Part 2: Troubleshooting Guide for Unexpected Side Reactions

This section provides a detailed, question-and-answer-formatted guide to troubleshoot specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

Q: I've set up my reaction, but after the recommended time, TLC analysis shows mostly unreacted starting materials. What are the likely causes and how can I fix this?

A: Low or no product yield is a common frustration. The root cause often lies in suboptimal reaction conditions or catalyst inefficiency.

Causality and Troubleshooting:

  • Poor Starting Material Quality: As mentioned in the FAQs, the oxidation of 2-aminothiophenol is a frequent culprit. The disulfide byproduct is unreactive under standard condensation conditions.

    • Solution: Use freshly purified 2-aminothiophenol. Consider running the reaction under an inert atmosphere (Nitrogen or Argon) to prevent in-situ oxidation.[4]

  • Inefficient Catalyst: The choice of catalyst is critical and substrate-dependent.

    • Solution: For condensations with carboxylic acids, catalysts like polyphosphoric acid (PPA) or methanesulfonic acid/silica gel are effective.[4][8] For reactions with aldehydes, a range of catalysts from H₂O₂/HCl to various Lewis acids have proven successful.[4][5] If one catalyst is not working, a small screening of alternative catalysts is recommended.

  • Suboptimal Reaction Temperature: Temperature can significantly impact the reaction rate.

    • Solution: If the reaction is sluggish at room temperature, gradually increase the temperature while monitoring by TLC.[4] Conversely, if you observe the formation of multiple side products at elevated temperatures, lowering the temperature may be beneficial.[4]

Issue 2: Formation of a Major, Unidentified Byproduct

Q: My reaction yields a significant amount of a byproduct that is difficult to separate from my desired benzothiazole. What could this be and how can I prevent its formation?

A: The formation of a major byproduct often points to a competing reaction pathway. Identifying the structure of the byproduct is key to diagnosing the problem.

Common Byproducts and Their Prevention:

  • Incomplete Cyclization (Schiff Base Intermediate): In the reaction between 2-aminothiophenol and an aldehyde, the intermediate Schiff base may not fully cyclize.[4]

    • Mechanism: The initial condensation forms a Schiff base (an imine), which then undergoes intramolecular cyclization. If the cyclization step is slow, the Schiff base can accumulate.

    • Solution: The choice of catalyst and reaction conditions is crucial to promote efficient cyclization.[4] Stronger acids or higher temperatures can facilitate this step.

  • Over-oxidation to a Benzothiazolone: In the presence of strong oxidizing agents, the benzothiazole ring can be oxidized to a benzothiazolone.

    • Mechanism: This is more common when using certain oxidizing conditions to facilitate the cyclization.

    • Solution: Carefully control the stoichiometry of the oxidizing agent. If using an external oxidant, ensure it is added slowly and at a controlled temperature. Alternatively, consider a synthetic route that does not require a harsh oxidation step.

Visualizing the Reaction Pathways:

Here is a diagram illustrating the desired reaction pathway versus the pathway leading to the Schiff base intermediate.

Benzothiazole_Synthesis_Pathways Reactants 2-Aminothiophenol + Aldehyde SchiffBase Schiff Base Intermediate Reactants->SchiffBase Condensation DesiredProduct 2-Substituted Benzothiazole SchiffBase->DesiredProduct Intramolecular Cyclization SideReaction Incomplete Cyclization SchiffBase->SideReaction

Caption: Desired vs. side reaction pathway.

Issue 3: Product is an Oil and Difficult to Purify

Q: My crude product is an oil, and column chromatography on silica gel is proving ineffective for purification. What are my options?

A: Purifying oily products can be challenging, especially if they are unstable on standard purification media.

Troubleshooting Purification:

  • Product Instability on Silica Gel: Some benzothiazole derivatives can be sensitive to the acidic nature of silica gel, leading to degradation on the column.[4]

    • Solution: Consider using neutral or basic alumina for column chromatography.[4] Alternatively, flash chromatography with a buffered mobile phase can be effective.

  • Salt Formation for Crystallization: If the product is an oil, converting it to a solid salt can facilitate purification by recrystallization.

    • Solution: If your benzothiazole derivative has a basic nitrogen, you can treat it with an acid (e.g., HCl in ether) to form a solid hydrochloride salt. This can then be purified by recrystallization. The pure salt can then be neutralized to regenerate the pure, oily product.[4]

Quantitative Data Summary:

ProblemPotential CauseRecommended Solution(s)
Low YieldOxidized 2-aminothiophenolUse fresh/purified starting material; run under inert atmosphere.
Inefficient CatalystScreen alternative catalysts (e.g., PPA, Lewis acids).
Suboptimal TemperatureGradually increase or decrease temperature while monitoring.
Major ByproductIncomplete CyclizationUse a stronger acid catalyst or higher temperature.
Over-oxidationControl stoichiometry of oxidant; consider alternative route.
Purification IssuesProduct is an oilConvert to a solid salt for recrystallization.
Instability on Silica GelUse neutral/basic alumina or buffered mobile phase.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments and workflows.

Protocol 1: General Procedure for the Synthesis of 2-Substituted Benzothiazoles from Aldehydes

This protocol is a general guideline and may require optimization for specific substrates.[4]

  • Reaction Setup: To a solution of an aromatic aldehyde (1.0 mmol) in a suitable solvent (e.g., ethanol, DMF, or DMSO; 5-10 mL) in a round-bottom flask, add 2-aminothiophenol (1.0 mmol).

  • Catalyst Addition: Add the chosen catalyst (e.g., a catalytic amount of iodine, H₂O₂/HCl, or a Lewis acid). The optimal catalyst and its loading should be determined experimentally.[4]

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) for the required time (typically 1 to 24 hours). Monitor the reaction progress by TLC.[4]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue can be dissolved in an organic solvent like ethyl acetate and washed with water and brine.[4]

  • Purification: The crude product can be purified by column chromatography on silica gel or alumina, or by recrystallization.

Protocol 2: Spectroscopic Validation of Benzothiazole Derivatives

A definitive guide to the primary spectroscopic methods for validating your synthesized benzothiazole derivatives.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the purified benzothiazole derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

    • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: Prepare a thin film of the sample on a salt plate (for oils) or as a KBr pellet (for solids).

    • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Look for characteristic C=N and C-S stretching frequencies.

  • Mass Spectrometry (MS):

    • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • Data Acquisition: Obtain the mass spectrum using an appropriate ionization technique (e.g., ESI, GC-MS). The molecular ion peak should correspond to the calculated molecular weight of the desired product.

Logical Workflow for Troubleshooting:

Troubleshooting_Workflow Start Unexpected Reaction Outcome Analyze Analyze Crude Reaction Mixture (TLC, NMR, LC-MS) Start->Analyze Identify Identify Starting Materials, Product, and Byproducts Analyze->Identify LowYield Low Yield/ No Reaction Identify->LowYield SideProduct Major Side Product Identify->SideProduct Purification Purification Challenges Identify->Purification CheckPurity Check Starting Material Purity LowYield->CheckPurity OptimizeCond Optimize Reaction Conditions (Temp, Cat.) LowYield->OptimizeCond ModifyProtocol Modify Protocol to Avoid Byproduct Formation SideProduct->ModifyProtocol AltPurification Alternative Purification (Alumina, Recrystallization) Purification->AltPurification

Caption: A logical workflow for troubleshooting.

References

Technical Support Center: Purification of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting and purification strategies for researchers and drug development professionals working with 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid. Achieving high purity for this compound is critical for subsequent synthetic steps and for accurate biological and pharmacological evaluation. This document moves beyond simple protocols to explain the chemical principles behind each purification choice, empowering you to make informed decisions in your own experiments.

Section 1: Understanding the Impurity Profile

A successful purification strategy begins with understanding the potential impurities. The most common synthesis of the target compound involves the N-alkylation of 2-oxo-1,3-benzothiazole (also known as 1,3-benzothiazol-2(3H)-one) with a three-carbon electrophile, such as acrylic acid or a 3-halopropanoic acid ester followed by hydrolysis.

Q1: What are the most common impurities I might encounter in my synthesis?

The impurities in your crude product are almost always related to the specific synthetic route employed. However, for the common N-alkylation pathway, the following contaminants are frequently observed.

Table 1: Common Potential Impurities and Key Differentiating Properties

ImpuritySourceChemical ClassKey Differentiating Property
2-oxo-1,3-benzothiazole Unreacted Starting MaterialWeakly Acidic AmideSignificantly less acidic (higher pKa) than the product's carboxylic acid. Soluble in strong base (NaOH) but sparingly soluble in weak base (NaHCO₃).
Acrylic Acid / Acrylate Polymer Unreacted Starting Material / Side ReactionCarboxylic Acid / PolymerAcrylic acid is volatile and water-soluble. The polymer is typically insoluble and can be filtered off.
Ethyl 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoate Unhydrolyzed IntermediateNeutral EsterLacks the acidic proton of the carboxylic acid; will not dissolve in aqueous base. More non-polar than the final product.
Side-Reaction Products Unintended ReactionsVariesMay include products from reactions on the benzene ring or degradation of the thiazole core. Polarity and acidity will vary.
Section 2: Troubleshooting and Purification Protocols

This section provides a logic-driven approach to purification. The choice of method depends directly on the nature of the impurities identified in your crude material.

Q2: My crude product is a mixture of the desired acid and unreacted 2-oxo-1,3-benzothiazole. What is the most efficient purification method?

Answer: For this specific and common scenario, acid-base extraction is the most powerful and efficient technique. The strategy exploits the significant difference in acidity (pKa) between the target compound's carboxylic acid group and the weakly acidic N-H proton of the unreacted benzothiazolone starting material. The carboxylic acid is readily deprotonated by a weak base like sodium bicarbonate, rendering it water-soluble as its carboxylate salt. The starting material, being a much weaker acid, remains protonated and insoluble in the aqueous bicarbonate solution.

  • Dissolution: Dissolve the crude solid mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Aqueous Wash (Base): Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Use approximately 2-3 volumes of the aqueous solution for every one volume of the organic layer.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure that may build up. Allow the layers to separate completely.

  • Separation: Drain the lower aqueous layer (containing the sodium salt of your desired product) into a clean Erlenmeyer flask. The organic layer, containing the unreacted 2-oxo-1,3-benzothiazole, can be discarded or saved for recovery.

  • Repeat Extraction: To ensure complete recovery, repeat the extraction of the organic layer with a fresh portion of saturated NaHCO₃ solution. Combine the aqueous layers.

  • Backwash (Optional): Wash the combined aqueous layers with a small portion of fresh ethyl acetate to remove any residual neutral impurities. Discard this organic wash.

  • Acidification & Precipitation: Cool the combined aqueous layer in an ice bath. Slowly add a strong acid, such as 3M hydrochloric acid (HCl), dropwise while stirring until the pH of the solution is approximately 1-2 (confirm with pH paper). A white precipitate of the pure product should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

s1 Crude Product (in Ethyl Acetate) s2 Add Saturated NaHCO3 (aq) s1->s2 s3 Shake & Separate s2->s3 s4 Aqueous Layer (Product as Salt) s3->s4 Collect s5 Organic Layer (Impurity) s3->s5 Discard s6 Cool in Ice Bath s4->s6 s7 Acidify with HCl to pH 1-2 s6->s7 s8 Precipitate Forms s7->s8 s9 Filter & Dry s8->s9 s10 Pure Product s9->s10

Caption: Workflow for purifying the target acid from neutral/weakly acidic impurities.

Q3: After extraction, my product still shows minor impurities on TLC. How can I further polish its purity?

Answer: If minor impurities persist after extraction, recrystallization is the ideal next step. This technique purifies the compound based on differences in solubility between the desired product and the impurities in a specific solvent at different temperatures. The goal is to find a solvent (or solvent pair) in which the product is sparingly soluble at room temperature but highly soluble when heated.

  • Solvent Selection: Choose an appropriate solvent using the data in Table 2 or by screening small-scale tests. Ethanol or a mixture of dimethylformamide (DMF) and water are often effective.[1]

  • Dissolution: Place the semi-pure solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This is a critical step to maximize yield.

  • Hot Filtration (Optional): If there are any insoluble impurities (like dust or polymer), perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger, purer crystals. For further yield, the flask can then be placed in an ice bath.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold recrystallization solvent, and dry under vacuum.

Table 2: Recommended Solvents for Recrystallization

Solvent / SystemBoiling Point (°C)Properties & Rationale
Ethanol 78Good general-purpose solvent. The product has moderate solubility at room temp and high solubility when hot.
Acetic Acid / Water VariableThe product is highly soluble in acetic acid. Water is added as an anti-solvent to the hot solution to induce crystallization upon cooling.
DMF / Water VariableSimilar to acetic acid/water. The product is dissolved in a minimum of hot DMF, and water is added dropwise until the solution becomes cloudy (the cloud point), then a drop of DMF is added to re-clarify before cooling.[1]
Isopropanol 82A slightly less polar alternative to ethanol that may offer different selectivity against certain impurities.
Q4: Recrystallization is ineffective, or I need ultra-high purity. Is column chromatography an option?

Answer: Yes, silica gel column chromatography can be used, but it is often a method of last resort for this compound due to its acidic nature. Carboxylic acids can interact strongly with the acidic silica gel, leading to significant peak tailing (streaking) and poor separation.

To overcome this, the mobile phase must be modified. Adding a small percentage (0.5-1.0%) of acetic acid to the eluent system (e.g., ethyl acetate/hexanes) will protonate the silica surface and the analyte, minimizing unwanted interactions and leading to sharper peaks.

  • TLC Analysis: First, determine an appropriate eluent system using TLC. A good system will give your product an Rf value of ~0.3-0.4. A typical starting point is 50-70% ethyl acetate in hexanes.

  • Eluent Modification: Add 0.5% acetic acid to the chosen eluent system (e.g., for 500 mL of eluent, add 2.5 mL of acetic acid).

  • Column Packing: Pack a silica gel column using the modified eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel ("dry loading") for the best resolution.

  • Elution & Collection: Run the column, collecting fractions and monitoring them by TLC to identify and combine those containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure. Note that removing the final traces of acetic acid may require co-evaporation with a solvent like toluene or drying under high vacuum.

Section 3: Overall Purification Strategy and Purity Assessment
Q5: How do I choose the right purification workflow and confirm the purity of my final product?

Answer: The optimal workflow depends on your initial crude purity. The following decision tree provides a logical path. Purity should always be confirmed using multiple analytical methods.

G start Crude Synthesized Product check_tlc Run TLC Analysis (vs. Starting Material) start->check_tlc is_sm_present Is Starting Material the major impurity? check_tlc->is_sm_present acid_base Perform Acid-Base Extraction (Protocol 2.1) is_sm_present->acid_base Yes recrystallize Perform Recrystallization (Protocol 3.1) is_sm_present->recrystallize No (Other impurities) check_purity_1 Assess Purity (TLC, HPLC, mp) acid_base->check_purity_1 recrystallize->check_purity_1 is_pure Is Purity >98%? check_purity_1->is_pure final_product Pure Product (Confirm with NMR, HPLC) is_pure->final_product Yes chromatography Use Column Chromatography (Protocol 4.1) is_pure->chromatography No chromatography->final_product

Caption: Decision tree for selecting the optimal purification strategy.

  • Thin-Layer Chromatography (TLC): Essential for rapid, real-time monitoring of reactions and column fractions. A pure compound should appear as a single spot.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment. A reversed-phase C18 column with a mobile phase like acetonitrile/water with 0.1% trifluoroacetic acid is a good starting point.

  • Melting Point (mp): A sharp melting point that matches the literature value is a strong indicator of purity. Impurities typically depress and broaden the melting range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the final product and can reveal the presence of impurities whose signals do not correspond to the desired molecule.

By applying these principles and protocols, researchers can confidently and efficiently achieve high-purity this compound for their research and development needs.

References

Technical Support Center: Optimizing 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid Concentration for Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the use of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid in your antimicrobial assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. As a novel benzothiazole derivative, establishing a robust experimental framework is critical for obtaining reproducible and meaningful results. This document will walk you through key considerations, from initial compound handling to advanced troubleshooting, grounded in established scientific principles and field-proven insights.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers may have when working with this compound and other novel benzothiazole compounds.

Q1: What is the expected antimicrobial activity of this compound?

While specific data for this exact compound is not extensively published, the benzothiazole scaffold is a well-established pharmacophore with a broad range of biological activities, including significant antimicrobial properties.[1][2][3] Derivatives of benzothiazole have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[4][5][6][7] The mechanism of action for some benzothiazole derivatives includes the inhibition of essential microbial enzymes like DNA gyrase and dihydropteroate synthase. It is therefore reasonable to hypothesize that this compound may exhibit similar antimicrobial activities. However, empirical testing is essential to determine its specific spectrum of activity and potency.

Q2: How do I dissolve this compound for my assays?

Due to its organic structure, this compound is expected to have low aqueous solubility. Therefore, an organic solvent will be necessary to prepare a stock solution. Dimethyl sulfoxide (DMSO) is a highly effective polar aprotic solvent for a wide array of organic compounds and is a common choice for antimicrobial susceptibility testing.[8][9]

  • Recommendation: Prepare a high-concentration stock solution (e.g., 10-50 mg/mL) in 100% DMSO. This stock can then be serially diluted in your chosen broth or agar medium for the antimicrobial assays. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that affects microbial growth (typically ≤1% v/v). A solvent toxicity control is a mandatory component of your experimental design.

Q3: What concentration range should I test for this compound?

For a novel compound, it is essential to screen a broad concentration range to determine its Minimum Inhibitory Concentration (MIC). Based on published data for other benzothiazole derivatives, a wide range of effective concentrations has been reported, from as low as a few micrograms per milliliter to over a hundred.[2][6]

  • Recommendation: For initial screening, a broad concentration range is recommended, for example, from 0.1 µg/mL to 1000 µg/mL. This can be achieved using a serial two-fold dilution series. Once an approximate MIC is determined, a more refined range with narrower intervals can be tested to obtain a more precise value.

Q4: Which microorganisms should I use for initial screening?

The choice of microorganisms will depend on the specific goals of your research. However, for a general initial screening of a novel compound with potential broad-spectrum activity, it is advisable to use a panel of representative Gram-positive and Gram-negative bacteria, as well as a common fungal species.

  • Recommended Panel:

    • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis.

    • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa.

    • Fungus: Candida albicans.

II. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Compound precipitates in the assay medium. The compound's solubility limit has been exceeded. The final concentration of DMSO is too low to maintain solubility.Prepare a fresh, higher concentration stock solution in DMSO. Ensure the stock solution is fully dissolved before use. Perform a solubility test by adding the highest concentration of your compound to the assay medium and visually inspecting for precipitation before starting the full experiment.
Inconsistent MIC values between experiments. Inaccurate pipetting during serial dilutions. Variability in inoculum preparation. Contamination of the bacterial culture. Degradation of the compound.Calibrate pipettes regularly. Standardize your inoculum preparation using a McFarland standard. Streak cultures for purity before each experiment. Prepare fresh stock solutions for each experiment and store them appropriately (protected from light and at a low temperature).
No antimicrobial activity observed. The compound is not active against the tested microorganisms. The concentration range tested is too low. The compound has degraded.Test against a broader panel of microorganisms. Test a higher concentration range. Prepare a fresh stock solution and re-test. Confirm the identity and purity of your compound.
Growth in the negative control wells. Contamination of the growth medium or reagents. Cross-contamination between wells.Use sterile techniques throughout the procedure. Use fresh, sterile pipette tips for each well.
No growth in the positive control wells. Inoculum was not viable. An error was made in the preparation of the growth medium.Use a fresh, actively growing culture for inoculum preparation. Double-check the composition and preparation of your growth medium.

III. Experimental Protocols

The following are detailed, step-by-step protocols for key experiments to determine the optimal concentration of this compound.

Protocol 1: Preparation of Stock Solution and Solvent Toxicity Control

This protocol outlines the preparation of a concentrated stock solution of the test compound and the essential solvent toxicity control.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Accurately weigh a small amount of this compound (e.g., 10 mg).

  • Dissolve the compound in a calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex thoroughly to ensure complete dissolution.

  • Prepare a solvent toxicity control by creating a dilution series of DMSO in your chosen growth medium (e.g., Mueller-Hinton Broth) to match the concentrations that will be present in your experimental wells. This is critical to ensure that the observed antimicrobial effect is due to the compound and not the solvent.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of an antimicrobial agent.

Materials:

  • Sterile 96-well microtiter plates

  • Prepared stock solution of the test compound

  • Appropriate growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria)

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Multichannel pipette

Procedure:

  • In a sterile 96-well plate, add 100 µL of sterile growth medium to wells 2 through 12 of a designated row.

  • Add 200 µL of the working solution of your test compound (diluted from the stock to twice the highest desired final concentration) to well 1.

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

  • Well 11 will serve as the growth control (medium and inoculum only).

  • Well 12 will serve as the sterility control (medium only).

  • Prepare the microbial inoculum by adjusting the turbidity of a fresh culture to match a 0.5 McFarland standard. Dilute this suspension according to your protocol to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add 100 µL of the standardized inoculum to wells 1 through 11. Do not add inoculum to well 12.

  • Set up a separate row for the positive control antibiotic, following the same serial dilution procedure.

  • Set up a row for the solvent toxicity control using the prepared DMSO dilutions and add the inoculum.

  • Cover the plate and incubate at the appropriate temperature and duration for the test organism (e.g., 35°C for 18-24 hours for most bacteria).

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

IV. Data Presentation

Clear and organized data presentation is crucial for interpretation and comparison.

Table 1: Example MIC Data for this compound

MicroorganismATCC StrainMIC (µg/mL)Positive ControlMIC of Control (µg/mL)
Staphylococcus aureus2592316Ciprofloxacin0.5
Escherichia coli2592264Ciprofloxacin0.25
Pseudomonas aeruginosa27853128Ciprofloxacin1
Candida albicans9002832Fluconazole2

V. Visualization of Experimental Workflow

Diagrams can help clarify complex experimental setups.

Diagram 1: Broth Microdilution Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_analysis Analysis Stock Prepare Compound Stock Solution (DMSO) Dilution Serial Dilution of Compound Stock->Dilution Inoculum Prepare 0.5 McFarland Inoculum Inoculation Inoculate Wells Inoculum->Inoculation Dilution->Inoculation Incubation Incubate at 35-37°C Inoculation->Incubation Controls Set up Controls: - Growth - Sterility - Solvent - Positive Antibiotic Controls->Incubation Reading Read MIC (Visual Inspection) Incubation->Reading

Caption: Workflow for MIC determination using broth microdilution.

Diagram 2: Troubleshooting Logic for Inconsistent MIC Results

Troubleshooting_MIC Start Inconsistent MIC Results Inoculum Check Inoculum Preparation & Purity Start->Inoculum Pipetting Verify Pipette Calibration & Technique Start->Pipetting Compound Assess Compound Solubility & Stability Start->Compound Inoculum_Sol Standardize Inoculum (McFarland) & Streak for Purity Inoculum->Inoculum_Sol Pipetting_Sol Recalibrate Pipettes & Review Technique Pipetting->Pipetting_Sol Compound_Sol Prepare Fresh Stock Solution & Check for Precipitation Compound->Compound_Sol End Consistent MIC Results Inoculum_Sol->End Pipetting_Sol->End Compound_Sol->End

Caption: Troubleshooting logic for variable MIC assay outcomes.

VI. References

  • Haroun, M., et al. (2021). Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms. Journal of Organic and Pharmaceutical Chemistry.

  • Dhamak, K. B., et al. (2015). Synthesis and Evaluation of Antifungal Activity of Benzothiazole Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research.

  • Mishra, P., et al. (2020). Recent insights into antibacterial potential of benzothiazole derivatives. Frontiers in Chemistry.

  • Benzothiazole derivatives as antimicrobial agents. (2022). MDPI.

  • Haroun, M., et al. (2021). Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. Molecules.

  • Benzothiazole derivatives for antimicrobial activity. (2024). Journal of Chemical Health Risks.

  • Synthesis and evaluation of some new benzothiazole derivatives as potential antimicrobial agents. (2011). Medicinal Chemistry Research.

  • Antifungal activity of benzothiazole derivative compounds. (2019). ResearchGate.

  • Dimethyl Sulfoxide (DMSO) Solubility Data. (2007). Gaylord Chemical Company.

  • An In-depth Technical Guide to the Solubility of 2,1,3-Benzothiadiazole-4-carboxylic Acid in Organic Solvents. (2025). BenchChem.

References

Technical Support Center: Refining Purification Methods for 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining these valuable compounds in high purity. As a Senior Application Scientist, I have compiled this resource based on established chemical principles and field-proven insights to help you navigate the intricacies of purifying these polar, acidic molecules.

The unique structure of this compound, featuring a benzothiazolone core and a propanoic acid side chain, presents specific purification challenges. This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions, empowering you to develop robust and efficient purification protocols.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing detailed explanations and actionable solutions.

Crystallization Issues

Question 1: My product has "oiled out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is a common issue with compounds that have relatively low melting points or when the solution is supersaturated and cools too quickly.

Causality and Solution:

  • Rapid Cooling: If the solution is cooled too fast, the molecules don't have sufficient time to orient themselves into a crystal lattice.

    • Solution: Reheat the mixture to dissolve the oil. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated. Allow the flask to cool slowly to room temperature before transferring it to an ice bath. Insulating the flask can also promote gradual cooling.[1]

  • Inappropriate Solvent: The chosen solvent may not be ideal for your specific derivative.

    • Solution: Select a solvent in which your compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[2] For benzothiazole derivatives, consider solvent systems like ethanol/water, dimethylformamide (DMF)/water, or cyclohexane for less polar analogs.[3][4][5]

  • Presence of Impurities: Impurities can depress the melting point of your compound, increasing the likelihood of oiling out.

    • Solution: If the issue persists, consider a preliminary purification step. A quick filtration through a short plug of silica gel can remove baseline impurities. Alternatively, an acid-base extraction can be effective in removing neutral or basic impurities before attempting recrystallization.[3]

Question 2: I have a very low yield after recrystallization. How can I improve it?

Answer: A low recovery rate is a frequent challenge in recrystallization. Several factors can contribute to this issue.

Causality and Solution:

  • Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor even after cooling.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. After filtering the crystals, you can try to recover more product from the filtrate by partially evaporating the solvent and allowing a second crop of crystals to form. Be aware that this second crop may be less pure.[1]

  • Premature Crystallization: If the product crystallizes during hot filtration, you will lose a substantial amount of material.

    • Solution: Preheat your filtration apparatus (funnel and filter paper) with hot solvent to prevent a sudden drop in temperature that could induce crystallization.[3]

  • Washing with Room Temperature Solvent: Washing the collected crystals with a solvent that is not ice-cold can redissolve some of your product.

    • Solution: Always use an ice-cold solvent to wash your crystals on the filter paper. Use a minimal amount to rinse away impurities adhering to the crystal surface.[1]

Chromatography Challenges

Question 3: My carboxylic acid is streaking badly on the silica gel TLC plate, making it difficult to assess purity and develop a column chromatography method. What is the cause and how can I fix it?

Answer: Streaking of acidic compounds like this compound on silica gel is a classic problem.

Causality and Solution:

  • Acid-Base Interactions: Silica gel is slightly acidic. The carboxylic acid can interact strongly with the silica surface, leading to a distribution of the compound in both its protonated and deprotonated forms. This results in tailing or streaking.[3]

    • Solution: To suppress this interaction and ensure your compound moves as a single, well-defined spot, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[3] This keeps the carboxylic acid fully protonated.

Question 4: My compound is highly polar and either doesn't move from the baseline or streaks significantly during normal-phase column chromatography. What are my options?

Answer: Highly polar compounds are notoriously difficult to purify using standard silica gel chromatography with common solvent systems like hexane/ethyl acetate.

Causality and Solution:

  • Strong Adsorption to Silica: The polar functional groups of your molecule (carboxylic acid, amide-like lactam) bind very strongly to the polar silica stationary phase.

    • Solution 1: Modify the Mobile Phase: For normal-phase chromatography, you can use a more polar solvent system. A common choice for polar compounds is a mixture of dichloromethane, methanol, and a small amount of a modifier. For basic compounds, ammonia or triethylamine is used; for acidic compounds like yours, acetic or formic acid is appropriate.[6]

    • Solution 2: Reversed-Phase Chromatography: This is often the preferred method for polar compounds. Use a C18 column with a polar mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile or methanol. Adding a modifier like formic acid or trifluoroacetic acid to the mobile phase can improve peak shape.[3]

    • Solution 3: Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds that are not well-retained in reversed-phase chromatography. It uses a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: The impurities will largely depend on the synthetic route. However, common impurities can include unreacted starting materials (e.g., 2-benzothiazolinone, or the alkylating agent), byproducts from side reactions, and residual solvents. If the synthesis involves the hydrolysis of an ester precursor, incomplete hydrolysis will leave residual ester in your product.[3]

Q2: How can I effectively remove unreacted starting materials that are structurally similar to my product?

A2: If the starting materials have different acidic or basic properties, an acid-base extraction is a highly effective first-pass purification. For example, if you have a neutral or basic impurity, dissolving your crude product in an organic solvent and extracting with an aqueous base (like sodium bicarbonate) will move your carboxylic acid product into the aqueous layer as its salt. The impurities will remain in the organic layer. You can then re-acidify the aqueous layer to precipitate your purified product.[7] For impurities with very similar polarities, high-performance liquid chromatography (HPLC) may be necessary for complete separation.[3]

Q3: Is there a general workflow for selecting the best purification method?

A3: Yes, a systematic approach can save significant time and resources. The following workflow provides a good starting point:

PurificationWorkflow Start Crude Product IsSolid Is the product a solid? Start->IsSolid Recrystallization Attempt Recrystallization IsSolid->Recrystallization Yes TLC Analyze by TLC IsSolid->TLC No Recrystallization->TLC Extraction Consider Acid-Base Extraction TLC->Extraction Separation by polarity difficult ColumnChromatography Column Chromatography TLC->ColumnChromatography Good separation on TLC Success Pure Product TLC->Success Pure Failure Still Impure TLC->Failure Impure Extraction->TLC ColumnChromatography->TLC HPLC Preparative HPLC HPLC->Success Failure->HPLC

Caption: Decision workflow for purification.

Data Presentation

Table 1: Common Solvents for Recrystallization and Chromatography

SolventPolarity IndexBoiling Point (°C)Notes
Water10.2100Good for polar compounds, but slow to dry.[8]
Ethanol5.278Often used in combination with water for benzothiazole derivatives.[5]
Methanol6.665A polar solvent, useful in reversed-phase chromatography.[3]
Dichloromethane3.140A common solvent for normal-phase chromatography.
Ethyl Acetate4.477A moderately polar solvent for chromatography.
Hexane0.169A non-polar solvent for normal-phase chromatography.
Acetonitrile5.882A common mobile phase component in reversed-phase HPLC.[3]
Dimethylformamide (DMF)6.4153A highly polar solvent, can be used for recrystallizing poorly soluble compounds.[3]
Cyclohexane0.281Used for recrystallizing less polar benzothiazole derivatives.[4]

Experimental Protocols

Protocol 1: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[2]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[1]

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[3]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[9]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[3]

  • Drying: Allow the crystals to air dry on the filter paper, then transfer them to a desiccator for complete drying.

Protocol 2: General Procedure for Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separation: Gently invert the funnel multiple times, venting frequently to release any pressure buildup from CO₂ evolution. Allow the layers to separate. The sodium salt of your carboxylic acid will be in the aqueous layer.[3]

  • Repeat Extraction: Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure all the carboxylic acid has been extracted. Combine the aqueous extracts.[3]

  • Re-acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid (e.g., 6M HCl) dropwise with stirring until the solution is acidic (test with litmus paper). Your carboxylic acid product should precipitate out.[3]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.

Visualization of Key Concepts

AcidBaseExtraction Start Crude Product (in Organic Solvent) AddBase Add Aqueous NaHCO₃ and Shake Start->AddBase OrganicLayer Organic Layer: Neutral/Basic Impurities AddBase->OrganicLayer Separate Layers AqueousLayer Aqueous Layer: Sodium Salt of Carboxylic Acid AddBase->AqueousLayer Separate Layers Acidify Add Strong Acid (HCl) AqueousLayer->Acidify Precipitate Precipitated Pure Carboxylic Acid Acidify->Precipitate

References

Technical Support Center: 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid & Non-Target Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for researchers working with 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid and other novel benzothiazole-based compounds. Benzothiazole derivatives are a versatile class of heterocyclic compounds extensively investigated for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] A common challenge in drug development is managing off-target effects, particularly cytotoxicity in non-target cells, which can limit the therapeutic potential of a promising compound.

While specific cytotoxicity data for this compound is not extensively documented in public literature, this guide provides a systematic framework for troubleshooting and addressing unintended cytotoxicity based on established principles for this compound class. Here, we offer field-proven insights, step-by-step protocols, and troubleshooting FAQs to help you characterize and mitigate adverse effects in your non-target cellular models.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers may have regarding the cytotoxic potential of benzothiazole derivatives.

Q1: What is the general mechanism of action for benzothiazole-based compounds?

A1: The benzothiazole scaffold is considered a "privileged structure" in medicinal chemistry because it can interact with a wide range of biological targets.[5] Depending on the specific substitutions on the benzothiazole ring, derivatives can act as enzyme inhibitors (e.g., targeting kinases like EGFR, VEGFR, PI3K), receptor modulators, or agents that interfere with DNA synthesis and other critical cellular pathways.[1][4] Their therapeutic effects, and by extension their cytotoxic potential, are directly linked to these specific molecular interactions.

Q2: Why might this compound be cytotoxic to non-target cells?

A2: Cytotoxicity in non-target cells can arise if the compound interacts with ubiquitous cellular machinery essential for survival in both healthy and target cells. For instance, if the compound inhibits a kinase that is critical for normal cell signaling pathways, it can lead to off-target toxicity. Some benzothiazole derivatives have been shown to induce apoptosis (programmed cell death) or necrosis by generating reactive oxygen species (ROS), disrupting mitochondrial function, or interfering with protein synthesis.[6]

Q3: What are the critical first steps if I observe unexpected cytotoxicity?

A3: The first step is to systematically characterize the effect. This involves:

  • Confirming the observation: Repeat the experiment with careful controls.

  • Performing a dose-response analysis: Determine the concentration at which the compound becomes toxic to your non-target cells (the IC50 value).

  • Evaluating vehicle toxicity: Ensure that the solvent used to dissolve the compound (e.g., DMSO, ethanol) is not the source of the cytotoxicity at the concentrations used.[7]

Q4: Can the cytotoxicity be cell-type specific?

A4: Absolutely. Different cell types have unique metabolic profiles, receptor expression levels, and membrane transport characteristics. A compound may be highly toxic to one cell line (e.g., a rapidly dividing cancer cell) while showing minimal effects on another (e.g., a non-dividing primary neuron).[8] Therefore, it is crucial to test your compound on a relevant panel of non-target cell lines.

Part 2: Troubleshooting Guide & Experimental Protocols

This section provides a structured approach to identifying, characterizing, and mitigating non-target cytotoxicity.

Workflow for Assessing and Mitigating Cytotoxicity

The following diagram outlines the logical workflow for addressing unexpected cytotoxicity.

cluster_0 Phase 1: Characterization cluster_1 Phase 2: Mitigation cluster_2 Phase 3: Validation A Observe Unexpected Cytotoxicity B Protocol 1: Dose-Response Assay (Determine IC50 in Target vs. Non-Target Cells) A->B C Protocol 2: Vehicle Control Test (Rule out solvent effects) A->C D Data Analysis: Establish Therapeutic Window B->D C->D E Strategy 1: Optimize Dose & Exposure Time D->E Is window acceptable? F Strategy 2: Use of Cytoprotective Agents (e.g., Antioxidants) D->F Is window too narrow? G Strategy 3 (Advanced): Formulation/Delivery Systems D->G Long-term strategy I Re-evaluate Cytotoxicity with Optimized Conditions E->I H Protocol 3: Cytoprotection Assay F->H H->I J Proceed with Experiment I->J Toxicity Mitigated K Re-assess Compound Suitability I->K Toxicity Persists

Caption: Workflow for troubleshooting non-target cytotoxicity.

Protocol 1: Determining the IC50 with a Dose-Response Assay (MTT/MTS Assay)

This protocol allows you to quantify the cytotoxicity of your compound and determine the half-maximal inhibitory concentration (IC50).

Rationale: An IC50 value provides a quantitative measure of a compound's potency. By comparing the IC50 in your target cells to non-target cells, you can calculate a therapeutic index (or window), which is a critical indicator of compound selectivity. Assays like MTT or MTS rely on the ability of metabolically active cells to reduce a tetrazolium salt to a colored formazan product.[9]

Materials:

  • 96-well cell culture plates

  • Your non-target and target cell lines

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle (e.g., sterile DMSO)

  • MTT or MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Plate reader (absorbance at 490 nm for MTS)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of 2x concentrated serial dilutions of your compound in culture medium. A common range to start with is 200 µM down to ~0.1 µM. Also, prepare a 2x vehicle control.

  • Treatment: Add 100 µL of the 2x compound dilutions to the appropriate wells, resulting in a final volume of 200 µL and the desired final concentrations. Include "untreated" and "vehicle control" wells.

  • Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C. Crucial Control: Include wells with medium and your compound but no cells to check for direct reduction of the reagent by your compound.[9]

  • Measurement: Read the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium-only wells).

    • Normalize the data by setting the "untreated" or "vehicle control" wells to 100% viability.

    • Plot the percent viability against the log of the compound concentration and fit a non-linear regression curve (sigmoidal dose-response) to calculate the IC50 value.

Data Presentation:

Cell LineCompoundIC50 (µM) after 48hTherapeutic Index (IC50 Non-Target / IC50 Target)
Target (e.g., HepG2)Benzothiazole Derivative29.63[10]N/A
Non-Target (e.g., Normal Fibroblast)Benzothiazole Derivative>100>3.37

Note: IC50 value for HepG2 is an example from a published study on a different benzothiazole derivative and should be replaced with your experimental data.[10]

Protocol 2: Mitigating Cytotoxicity with a Cytoprotective Agent

If your compound's therapeutic window is too narrow, co-treatment with a cytoprotective agent may help protect non-target cells. This is particularly effective if the cytotoxicity is mediated by a known mechanism like oxidative stress.

Rationale: Cytoprotective agents are compounds that protect cells from harmful stimuli without directly interacting with the toxic substance.[11] For example, if your benzothiazole derivative induces cytotoxicity via reactive oxygen species (ROS), an antioxidant like N-acetylcysteine (NAC) can replenish intracellular glutathione stores and neutralize the ROS, thereby protecting the cell.

Materials:

  • All materials from Protocol 1

  • Cytoprotective agent (e.g., N-acetylcysteine, Sucralfate, Vitamin E)[11][12]

Procedure:

  • Cell Seeding: Seed non-target cells in a 96-well plate as described in Protocol 1.

  • Pre-treatment:

    • Prepare several concentrations of your cytoprotective agent (e.g., NAC at 1 mM, 5 mM, 10 mM).

    • Remove the old medium from the cells and add 100 µL of medium containing the cytoprotective agent.

    • Incubate for a pre-treatment period (e.g., 2 hours).[13]

  • Co-treatment:

    • Prepare 2x concentrations of your benzothiazole compound at its IC50 and 2-3 higher concentrations.

    • Add 100 µL of the 2x compound dilutions directly to the wells already containing the cytoprotective agent.

  • Incubation & Measurement: Incubate for the standard duration (e.g., 48 hours) and then perform the MTS/MTT assay as described in Protocol 1.

  • Data Analysis: Compare the IC50 values of your benzothiazole compound in the presence and absence of the cytoprotective agent. A significant increase in the IC50 value indicates a successful cytoprotective effect.

Strategy 3: Advanced Mitigation - Nanoparticle Drug Delivery

For long-term drug development projects, reformulating the compound into a nanoparticle-based delivery system can dramatically reduce non-target cytotoxicity.

Rationale: Encapsulating a drug within a nanoparticle can alter its biodistribution, improve its solubility, and protect non-target cells from exposure.[14][15] These systems can be designed for passive targeting (accumulating in tumor tissues via the Enhanced Permeability and Retention effect) or active targeting (by decorating the nanoparticle surface with ligands that bind to receptors overexpressed on target cells).[14] This approach enhances drug delivery to the site of action while minimizing systemic toxicity.[16][17]

Conceptual Workflow:

cluster_0 Standard Delivery cluster_1 Nanoparticle Delivery A Free Drug Administered B Wide Distribution A->B C Toxicity in Non-Target Cells B->C D Effect on Target Cells B->D E Drug Encapsulated in Nanoparticle F Targeted Accumulation (Passive or Active) E->F G Reduced Non-Target Cytotoxicity F->G H Enhanced Effect on Target Cells F->H

Caption: Nanoparticle delivery reduces systemic cytotoxicity.

This strategy typically involves collaboration with formulation scientists and is considered a downstream step after initial compound validation.

References

Validation & Comparative

comparing the efficacy of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid to standard antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of the Efficacy of Benzothiazole-Based Compounds and Standard Antibiotics

A Guide for Researchers in Drug Development

In the global effort to combat antimicrobial resistance (AMR), the exploration of novel chemical scaffolds that can serve as the foundation for new antibiotics is a critical priority.[1] Among these, the benzothiazole nucleus has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent antimicrobial effects.[1][2] This guide provides a comparative overview of the potential efficacy of benzothiazole derivatives, with a conceptual focus on compounds like 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid, against standard antibiotics. We will delve into the mechanistic rationale for their investigation, standardized methodologies for efficacy testing, and an analysis of representative data from the broader class of benzothiazole compounds.

The Benzothiazole Scaffold: A Mechanistic Rationale for Antimicrobial Investigation

The promise of benzothiazole derivatives as antibacterial agents stems from their ability to inhibit essential microbial enzymes that are often the targets of established antibiotics.[1][3] This multi-target potential suggests a lower propensity for the rapid development of resistance compared to single-target agents. Key bacterial processes and enzymes that have been identified as targets for benzothiazole derivatives include:

  • DNA Gyrase and Topoisomerases: These enzymes are crucial for bacterial DNA replication and repair. Their inhibition leads to catastrophic DNA damage and cell death.[1]

  • Dihydropteroate Synthase (DHPS): An essential enzyme in the folate biosynthesis pathway, which is vital for the synthesis of nucleic acids and certain amino acids.[4]

  • Uridine Diphosphate-N-acetyl enolpyruvyl glucosamine reductase (MurB): An enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[1]

  • Dihydroorotase: An enzyme involved in pyrimidine biosynthesis, which is necessary for DNA and RNA synthesis.[5]

The ability of a single scaffold to be chemically modified to target such a diverse range of essential bacterial functions underscores its significance in the search for new antimicrobial agents.

cluster_main Potential Mechanisms of Action for Benzothiazole Derivatives cluster_targets Bacterial Cellular Targets cluster_outcomes Resulting Cellular Disruption BZ Benzothiazole Scaffold DNA_Gyrase DNA Gyrase/ Topoisomerase BZ->DNA_Gyrase Inhibition DHPS Dihydropteroate Synthase (Folate Pathway) BZ->DHPS Inhibition MurB MurB Enzyme (Cell Wall Synthesis) BZ->MurB Inhibition Dihydroorotase Dihydroorotase (Pyrimidine Synthesis) BZ->Dihydroorotase Inhibition DNA_Damage Inhibition of DNA Replication & Repair DNA_Gyrase->DNA_Damage Folate_Depletion Depletion of Folate Precursors DHPS->Folate_Depletion Cell_Wall_Compromise Compromised Cell Wall Integrity MurB->Cell_Wall_Compromise Nucleotide_Starvation Inhibition of Pyrimidine Nucleotide Synthesis Dihydroorotase->Nucleotide_Starvation

Caption: Potential molecular targets for the antimicrobial action of benzothiazole derivatives.

Experimental Protocol for Comparative Efficacy Testing: Minimum Inhibitory Concentration (MIC) Determination

To objectively compare the efficacy of a novel compound like this compound to standard antibiotics, the broth microdilution method is a widely accepted and standardized protocol for determining the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6]

Materials:

  • Test compound (e.g., this compound)

  • Standard antibiotics (e.g., Ciprofloxacin, Ampicillin, Gentamicin)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Aseptically pick several colonies of the test bacterium from an agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the test compound and each standard antibiotic in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of each antimicrobial agent in MHB across the wells of the 96-well plate. This creates a gradient of concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the antimicrobial dilutions.

    • Include a positive control (broth with inoculum, no antimicrobial) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

    • Alternatively, the optical density (OD) at 600 nm can be measured using a plate reader.

cluster_workflow Workflow for Minimum Inhibitory Concentration (MIC) Determination A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate 96-well Plates A->C B Prepare Serial Dilutions of Test Compound & Standard Antibiotics B->C D Incubate at 37°C for 18-24h C->D E Visually Inspect for Growth or Measure Optical Density D->E F Determine MIC Value E->F

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).

Comparative Efficacy: Representative Data for Benzothiazole Derivatives

While specific antimicrobial data for this compound is not yet publicly available, numerous studies on structurally related benzothiazole derivatives have demonstrated significant antibacterial activity. The following table summarizes representative MIC values for various benzothiazole compounds against common Gram-positive and Gram-negative bacteria, in comparison to standard antibiotics.

Compound/AntibioticS. aureus (Gram-positive) MIC (µg/mL)E. coli (Gram-negative) MIC (µg/mL)Reference
Benzothiazole Derivatives
Compound 3e (a 1,2,3-triazole derivative)3.123.12[7]
Compound 66c (a sulfonamide analogue)3.1-6.23.1-6.2[8]
Compound 2d (a 2-azidobenzothiazole)8>128[9]
Compound 16c (a pyrazol-3-one derivative)0.025 mM-[4]
Standard Antibiotics
Ciprofloxacin6.2512.5[7]
Ampicillin6.256.25
Chloramphenicol--[8]
Streptomycin--[2]

Note: The data presented for benzothiazole derivatives are from different studies and represent a range of structural modifications. This table is for illustrative purposes to demonstrate the potential of the benzothiazole scaffold.

Interpretation and Structure-Activity Relationship (SAR)

The compiled data indicates that certain benzothiazole derivatives exhibit potent antibacterial activity, with some compounds showing efficacy comparable to or even exceeding that of standard antibiotics like ciprofloxacin against specific strains.[7][8] The broad-spectrum activity of some derivatives against both Gram-positive and Gram-negative bacteria is particularly noteworthy.[7]

Structure-activity relationship (SAR) studies on benzothiazole derivatives have revealed that the nature and position of substituents on the benzothiazole ring and its appendages significantly influence their antimicrobial potency. For instance, the introduction of certain heterocyclic moieties, such as 1,2,3-triazoles, has been shown to enhance antibacterial activity.[7] Similarly, the incorporation of sulfonamide groups has also led to potent derivatives.[8] This modularity of the benzothiazole scaffold allows for extensive chemical optimization to improve efficacy and spectrum of activity.

Conclusion and Future Directions

The benzothiazole scaffold represents a promising platform for the development of novel antibacterial agents. The diverse mechanisms of action and the demonstrated potency of various derivatives in preclinical studies highlight their potential to address the growing challenge of antimicrobial resistance.

For the specific compound, this compound, the logical next step is to perform comprehensive in vitro antimicrobial susceptibility testing against a broad panel of clinically relevant bacterial strains, including multidrug-resistant isolates. These studies, following the standardized protocols outlined in this guide, will provide the necessary data to ascertain its specific efficacy in comparison to standard antibiotics and to determine its potential as a lead compound for further drug development efforts.

References

structure-activity relationship (SAR) studies of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationships of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic Acid Analogs

Introduction: The Benzothiazole Scaffold in Medicinal Chemistry

The benzothiazole ring system, a bicyclic structure formed by the fusion of a benzene and a thiazole ring, is a cornerstone in the field of medicinal chemistry.[1][2] Its derivatives are recognized for a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and enzyme inhibitory properties.[1][3][4] The 2-oxo-1,3-benzothiazole core, in particular, serves as a privileged scaffold. The introduction of a propanoic acid side chain at the N-3 position creates the parent molecule, this compound, a versatile template for developing novel therapeutic agents.

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this class of compounds. By dissecting the core molecule into its key pharmacophoric components, we will explore how specific structural modifications influence biological efficacy and target selectivity, offering a comparative framework for researchers and drug development professionals.

Core Molecular Scaffold and Key Regions for Modification

The fundamental structure of this compound provides three primary regions for chemical modification to modulate its biological activity. Understanding these regions is crucial for rational drug design.

  • Region A: The Benzene Ring: Positions C-4, C-5, C-6, and C-7 are amenable to substitution, which can significantly alter electronic properties, lipophilicity, and steric profile.

  • Region B: The Thiazolinone Ring: While modifications to this core are less common, the carbonyl group at C-2 is a key hydrogen bond acceptor.

  • Region C: The N-Propanoic Acid Side Chain: The length of the alkyl chain and the terminal carboxylic acid group are critical for receptor interaction, solubility, and pharmacokinetic properties.

cluster_0 This compound cluster_1 Key Modification Regions cluster_A cluster_B cluster_C mol mol A Region A: Benzene Ring Substitutions B Region B: Thiazolinone Core C Region C: N-Propanoic Acid Side Chain p1 p1->A p2 p2->B p3 p3->C

Caption: Core structure and key regions for SAR analysis.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of these analogs is highly dependent on the nature and position of various substituents. The following sections compare how modifications in each region impact different therapeutic activities.

Antimicrobial Activity

Benzothiazole derivatives are well-established antimicrobial agents.[5][6] SAR studies reveal that electronic effects on the benzene ring are a dominant factor in determining potency.

  • Benzene Ring Substitutions (Region A): The introduction of electron-withdrawing groups (EWGs) such as halogens (Cl, Br) and nitro (NO₂) groups consistently enhances antibacterial and antifungal activity.[7][8][9] For instance, a chloro group at the 5th position of the benzothiazole ring has been shown to increase antibacterial potency.[5] Similarly, bromo and methyl substitutions at the 7th position can enhance antibacterial action.[5] This suggests that reducing the electron density of the aromatic system is favorable for antimicrobial action, potentially by facilitating interactions with microbial targets like DNA gyrase or MurB enzymes.[5]

  • Side Chain Modifications (Region C): While less explored for antimicrobial activity specifically within this propanoic acid series, the acidic moiety generally contributes to the overall solubility and potential to interact with bacterial cell surface proteins.

Anticancer Activity

The anticancer potential of benzothiazole derivatives is significant, with activity reported against numerous cancer cell lines including lung (A549), breast (MCF-7), and colon cancer.[1][3][4]

  • Benzene Ring Substitutions (Region A): Similar to antimicrobial activity, EWGs often improve anticancer efficacy. For example, brominated and nitrated derivatives of 2-(4-hydroxyphenyl)benzothiazole exhibit more potent cytotoxicity than the parent compound.[3] These substitutions can influence the molecule's ability to inhibit key signaling enzymes like PI3K, EGFR, or carbonic anhydrases, which are often overexpressed in tumors.[4][10][11]

  • Side Chain Modifications (Region C): The propanoic acid side chain is a critical determinant of antiproliferative activity. Studies on structurally related thiazole analogs show that modifying the terminal carboxylic acid can lead to a dramatic increase in potency.[12]

    • Conversion to Oximes and Carbohydrazides: Converting the carboxylic acid to a hydroxyimino (-C=NOH) functional group or a carbohydrazide can significantly enhance cytotoxicity, with some analogs showing much greater potency than the standard chemotherapeutic agent cisplatin.[11][12] This highlights the terminal group's role in target binding, potentially through additional hydrogen bonding interactions within the active sites of enzymes like SIRT2 and EGFR.[11]

Enzyme Inhibitory Activity

This class of compounds has been successfully developed as potent and selective inhibitors of various enzymes.

  • COX-2 Inhibition (Anti-inflammatory): Certain benzo[d]thiazole analogs show excellent anti-inflammatory and analgesic effects by selectively inhibiting cyclooxygenase-2 (COX-2).[13] SAR studies indicate that specific substitutions on an attached phenyl ring (not the core benzene ring) are crucial. For instance, compounds with a 4-sulfamoylphenyl or 4-methoxyphenyl moiety exhibit high COX-2 selectivity. While not a direct modification of the core 3-(2-oxo...yl)propanoic acid structure, this demonstrates the scaffold's utility in designing selective enzyme inhibitors. The propanoic acid chain itself mimics the arachidonic acid substrate, positioning the molecule within the enzyme's active site.

  • Cholinesterase and MAO-B Inhibition (Neurodegenerative Disease): Benzothiazole derivatives have been designed as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) for potential Alzheimer's disease therapy.[14] The key SAR finding here is the nature of the side chain (Region C). Analogs with dimethylaminoethyl and dimethylaminopropyl side chains attached via a linker show inhibitory activity comparable to the drug donepezil.[14] This indicates that a basic nitrogen atom at a specific distance from the benzothiazole core is essential for interacting with the active sites of these enzymes.

  • Sigma Receptor Ligands: Modifications to both the side chain length and benzene ring substitutions have been explored to develop high-affinity ligands for sigma (σ) receptors.[15]

    • Side Chain Length (Region C): Shorter alkyl chains (two methylene units) between the benzothiazole nitrogen and a terminal amine ring demonstrated high σ-1 affinity.[15]

    • Benzene Ring Substitutions (Region A): A propionyl group at the C-6 position of the benzothiazolone ring was found to improve both affinity and selectivity for the σ-1 subtype.[15]

Quantitative Data Summary

The following tables summarize the biological activities of representative analogs, providing a clear comparison of their potency.

Table 1: Comparative Anticancer Activity of Thiazole Propanoic Acid Analogs

Compound Modification Cell Line IC₅₀ (µM) Reference
Cisplatin Reference Drug A549 (Lung) 16.21 [12]
Analog 22 Carboxylic acid converted to oxime A549 (Lung) 2.47 [12]
Analog 21 Carboxylic acid converted to oxime A549 (Lung) 5.42 [12]
Analog 26 Carboxylic acid converted to carbohydrazide A549 (Lung) 7.91 [12]
Analog 1e 2-(4-hydroxyphenyl) substitution A549 (Lung) 10.07-13.21 µg/ml [3]

| Analog 1k | Brominated derivative of 1e | A549 (Lung) | More potent than 1e |[3] |

Table 2: Comparative Enzyme Inhibitory Activity of Benzothiazole Analogs

Compound Target Enzyme Modification Highlights IC₅₀ (nM) Reference
Analog 4f AChE Dimethylaminoethyl side chain 23.4 [14]
Analog 4f MAO-B Dimethylaminoethyl side chain 40.3 [14]
Analog 2d COX-2 Attached 4-methoxyphenyl ring 280 (SI > 18.6) [13]

| Analog 8a | Sigma-1 Receptor | 6-propionyl group, 2-carbon linker | 4.5 (Kᵢ) |[15] |

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies are essential. The following sections describe a representative synthesis and a common biological evaluation assay.

Protocol 1: General Synthesis of 6-Acyl-3-(bromoalkyl)-benzo[d]thiazol-2(3H)-one Intermediates

This protocol describes a common pathway to create substituted benzothiazolone cores that can be further modified. The causality behind this multi-step synthesis is to first introduce a desired functional group onto the benzene ring (acylation) and then add the reactive alkyl side chain for subsequent coupling reactions.

Step 1: Friedel-Crafts Acylation of Benzo[d]thiazol-2(3H)-one

  • To a solution of benzo[d]thiazol-2(3H)-one in a suitable solvent (e.g., DMF), add aluminum chloride (AlCl₃) as a Lewis acid catalyst.

  • Slowly add the desired acyl halide (e.g., propionyl chloride) or anhydride.

  • Heat the reaction mixture (e.g., to 80°C) for 4-5 hours to drive the electrophilic aromatic substitution, primarily at the C-6 position.[15]

  • After cooling, quench the reaction with ice-water and extract the product. Purify using column chromatography or recrystallization.

Step 2: N-Alkylation with Dibromoalkanes

  • Dissolve the 6-acyl benzothiazolone product from Step 1 in an appropriate solvent like DMF.

  • Add a base, such as potassium carbonate (K₂CO₃), to deprotonate the nitrogen atom.

  • Add an excess of a dibromoalkane (e.g., 1,3-dibromopropane) to serve as the linker.

  • Heat the mixture (e.g., to 60°C) for 3 hours to facilitate the Sₙ2 reaction, attaching the bromoalkyl chain to the nitrogen.[15]

  • Work up the reaction and purify the resulting N-bromoalkyl intermediate, which is now ready for coupling with various nucleophiles to generate a library of final compounds.

Protocol 2: MTT Assay for In Vitro Anticancer Activity

The MTT assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound. Its trustworthiness stems from the principle that only metabolically active cells can reduce the yellow MTT tetrazolium salt to a purple formazan product.

  • Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized benzothiazole analogs in the cell culture medium. Replace the old medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring, yielding purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Workflow Visualizations

cluster_synthesis Synthesis Workflow cluster_screening Screening Workflow start Substituted Benzothiazolone step1 Friedel-Crafts Acylation (Region A Modification) start->step1 step2 N-Alkylation with Dibromoalkane step1->step2 step3 Nucleophilic Substitution (Region C Modification) step2->step3 end Final Analog Library step3->end assay In Vitro Assay (e.g., MTT, Enzyme Inhibition) end->assay Biological Testing data Data Collection (IC50 / Ki Values) assay->data sar SAR Analysis data->sar sar->step1 Rational Design Feedback

Caption: Workflow for synthesis and biological evaluation.

cluster_A Region A (Benzene Ring) cluster_C Region C (Side Chain) cluster_C2 Region C (Side Chain) center Benzothiazolone Propanoic Acid Analog A_mod Electron-Withdrawing Groups (Cl, Br, NO2) center->A_mod influences C_mod Carboxylic Acid → Oxime/Hydrazide center->C_mod influences C2_mod Shortened Chain + Terminal Amine center->C2_mod influences A_act ↑ Antimicrobial Activity ↑ Anticancer Activity A_mod->A_act C_act ↑↑ Anticancer Activity C_mod->C_act C2_act ↑ Sigma Receptor Affinity ↑ AChE Inhibition C2_mod->C2_act

Caption: Key structure-activity relationship summary.

Conclusion and Future Perspectives

The this compound scaffold is a remarkably versatile template for the development of potent biological agents. The structure-activity relationship analysis clearly demonstrates that targeted modifications to distinct regions of the molecule can tune its activity and selectivity.

Key Takeaways:

  • Benzene Ring (Region A): Substitution with electron-withdrawing groups is a reliable strategy for enhancing both antimicrobial and anticancer activities.

  • N-Propanoic Acid Side Chain (Region C): This region offers the most dramatic modulation of activity. Conversion of the terminal carboxylic acid to other hydrogen-bonding moieties like oximes can drastically improve anticancer potency, while its replacement with aminoalkyl chains is key for targeting neurological enzymes and receptors.

Future research should focus on integrating these findings to develop multi-target ligands, such as dual anticancer and anti-inflammatory agents. Further optimization of pharmacokinetic properties through targeted substitutions will be critical in translating the potent in vitro activities of these analogs into viable clinical candidates.

References

A Comparative Guide to Validating the Antimicrobial Target of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from identifying a compound with antimicrobial activity to understanding its precise mechanism of action is both critical and challenging. This guide provides an in-depth, experience-driven comparison of modern experimental strategies to validate the molecular target of a novel antimicrobial agent, using 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid as our subject compound. This benzothiazole derivative serves as an exemplary candidate for target validation, a process pivotal for optimizing lead compounds and preempting resistance mechanisms.

Our approach is not a rigid template but a logical cascade of experiments, beginning with broad, hypothesis-generating techniques and progressively narrowing down to definitive, direct-binding validation. We will explore the causality behind each experimental choice, offering a self-validating system of protocols that builds a robust case for target engagement.

The Strategic Framework: A Multi-pronged Approach to Target Validation

The validation of a drug target is rarely accomplished through a single experiment. Instead, it requires the convergence of evidence from orthogonal methods. Our strategy is built on three pillars: in silico prediction, genetic validation, and biochemical/biophysical confirmation. This framework ensures that each step logically informs the next, creating a compelling narrative of scientific discovery.

Target_Validation_Workflow cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Genetic Validation cluster_2 Phase 3: Biochemical & Biophysical Confirmation InSilico In Silico & Literature Analysis (Putative Target Prediction) CRISPRi CRISPRi Hypersensitivity Screening (Essential Gene Identification) InSilico->CRISPRi Suggests gene families to screen ResistantMutants Resistant Mutant Sequencing (Target Gene Mutation) InSilico->ResistantMutants Provides candidate genes EnzymeAssay Recombinant Protein-based Assays (Enzyme Inhibition) CRISPRi->EnzymeAssay Identifies essential target for in vitro testing ResistantMutants->EnzymeAssay Pinpoints mutated target for in vitro validation AffinityPullDown Affinity Chromatography-MS (Direct Protein Interaction) EnzymeAssay->AffinityPullDown Orthogonal validation DirectBinding Biophysical Validation (TSA, ITC) (Thermodynamic & Kinetic Profiling) EnzymeAssay->DirectBinding Confirms functional inhibition AffinityPullDown->DirectBinding Identifies direct binding partner

Caption: Overall workflow for antimicrobial target validation.

Phase 1: Hypothesis Generation - In Silico and Literature Analysis

Before embarking on extensive laboratory work, computational methods and a thorough literature review can provide a crucial starting point. For our compound, this compound, the benzothiazole core is a known pharmacophore.

Rationale: Benzothiazole derivatives have been reported to inhibit a range of bacterial enzymes, including DNA gyrase, peptide deformylase, and various synthases.[1][2][3] This existing knowledge allows us to form an initial, albeit broad, hypothesis. In silico approaches, such as molecular docking and chemical similarity searching, can further refine this by predicting potential binding interactions with known bacterial protein structures.[4][5]

Experimental Protocol: Molecular Docking

  • Compound Preparation: Generate a 3D structure of this compound and perform energy minimization using computational chemistry software (e.g., ChemDraw, Avogadro).

  • Target Selection: Based on literature for benzothiazoles, select a panel of potential bacterial target proteins with available crystal structures (e.g., E. coli DNA gyrase B, S. aureus dihydropteroate synthase).[1]

  • Docking Simulation: Use software like AutoDock or Schrödinger to perform molecular docking of the compound into the active sites of the selected target proteins.

  • Analysis: Analyze the docking scores and binding poses to identify the most plausible interactions. Favorable binding energies and interactions with key active site residues suggest a higher likelihood of being a true target.

Phase 2: Genetic Validation - Probing the Target in a Living System

Genetic methods provide strong evidence for a compound's mechanism of action by observing its effects within a living bacterium. These approaches are powerful because they directly link a gene to the compound's activity.

A. CRISPR Interference (CRISPRi) Hypersensitivity Screening

Rationale: By systematically repressing the expression of every essential gene in a bacterium, we can identify which "knockdown" strain becomes significantly more sensitive (hypersensitive) to our compound.[6][7] This hypersensitivity suggests that the compound targets the product of that specific gene or a related pathway. This is a superior approach to overexpression, which can often be misleading.

Experimental Workflow: CRISPRi Screening

CRISPRi_Workflow start Start: Cas9-expressing bacterial strain lib Introduce pooled sgRNA library (lentiviral transduction) start->lib split Split population lib->split treat Treat with sub-lethal concentration of compound split->treat Treatment control Control (DMSO) split->control Control grow Incubate and allow for population changes treat->grow control->grow harvest Harvest cells and extract genomic DNA grow->harvest ngs NGS to quantify sgRNA abundance harvest->ngs analysis Bioinformatic Analysis: Identify depleted sgRNAs (hypersensitive hits) ngs->analysis end End: Validated genetic targets analysis->end

Caption: Workflow for CRISPRi-based hypersensitivity screening.

Protocol:

  • Library Introduction: Introduce a genome-wide sgRNA library into a bacterial strain engineered to express a catalytically inactive Cas9 (dCas9).[7]

  • Compound Treatment: Expose the library of bacterial mutants to a sub-lethal concentration of this compound.

  • Growth and Harvesting: Allow the bacteria to grow for a defined number of generations.

  • Genomic DNA Extraction and Sequencing: Extract genomic DNA from both the treated and control populations and use next-generation sequencing (NGS) to determine the relative abundance of each sgRNA.[7]

  • Data Analysis: Identify sgRNAs that are significantly depleted in the treated population compared to the control. The genes targeted by these sgRNAs are your top candidates.

B. Selection and Sequencing of Resistant Mutants

Rationale: Spontaneously occurring mutations in the gene encoding the drug target can prevent the drug from binding, thus conferring resistance. By isolating and sequencing the genomes of bacteria that have evolved resistance to our compound, we can pinpoint the mutated gene, which is very often the direct target.

Protocol:

  • Selection: Plate a large population of susceptible bacteria on agar containing a lethal concentration of the compound.

  • Isolation: Isolate colonies that grow in the presence of the compound.

  • Resistance Confirmation: Re-streak the isolated colonies on compound-containing and control plates to confirm the resistance phenotype.

  • Whole-Genome Sequencing: Perform whole-genome sequencing on the resistant isolates and the parent (wild-type) strain.

  • Variant Analysis: Compare the genomes to identify single nucleotide polymorphisms (SNPs) or insertions/deletions that are unique to the resistant strains. Mutations consistently found in the same gene across multiple independent isolates strongly implicate that gene's product as the target.

Phase 3: Biochemical and Biophysical Confirmation - The Direct Proof

Genetic data provides a strong pointer, but direct biochemical and biophysical validation is the gold standard. These methods confirm a physical interaction between the compound and the purified target protein.

A. Recombinant Protein-Based Assays (Enzyme Inhibition)

Rationale: If the genetically validated target is an enzyme, the most direct way to confirm this is to demonstrate that the compound inhibits its activity in vitro. This requires expressing and purifying the target protein.

Protocol:

  • Protein Expression and Purification: Clone the gene of the putative target into an expression vector, transform it into E. coli, and purify the recombinant protein.

  • Enzyme Activity Assay: Establish a functional assay for the purified enzyme (e.g., a colorimetric or fluorometric assay that measures the conversion of a substrate to a product).

  • Inhibition Assay: Perform the enzyme activity assay in the presence of varying concentrations of this compound to determine the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%). A potent IC50 value provides strong biochemical evidence.

B. Affinity Chromatography-Mass Spectrometry

Rationale: This technique directly identifies proteins from a whole-cell lysate that bind to the compound. By immobilizing our compound on a solid support, we can "fish" for its binding partners.

Protocol:

  • Compound Immobilization: Covalently link this compound to affinity chromatography beads. The propanoic acid handle is ideal for this chemical linkage.

  • Cell Lysis: Prepare a soluble protein lysate from the target bacterium.

  • Affinity Pull-Down: Incubate the cell lysate with the compound-conjugated beads. The target protein will bind to the immobilized compound.[8]

  • Washing and Elution: Wash the beads to remove non-specifically bound proteins, then elute the specifically bound proteins.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).[9] The protein identified with high confidence that also corresponds to genetic hits is a strongly validated target.

C. Biophysical Validation of Direct Binding

Rationale: Biophysical methods provide quantitative data on the direct interaction between the compound and the purified target protein, confirming target engagement and providing thermodynamic and kinetic details.[10][11][12]

1. Thermal Shift Assay (TSA)

TSA, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method to confirm ligand binding.[13][14] The principle is that a protein's melting temperature (Tm) will increase upon binding to a stabilizing ligand.[15]

Protocol:

  • Reaction Setup: In a qPCR plate, mix the purified target protein with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins. Add the compound or a vehicle control (DMSO).

  • Thermal Denaturation: Use a qPCR instrument to slowly increase the temperature, measuring fluorescence at each step.

  • Data Analysis: As the protein unfolds, the dye will bind and fluoresce. The temperature at which the fluorescence is maximal corresponds to the Tm. A significant shift in Tm in the presence of the compound confirms binding.[15]

2. Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for characterizing binding thermodynamics.[16][] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[18][19]

Protocol:

  • Sample Preparation: Place the purified target protein in the ITC sample cell and the compound in the injection syringe.

  • Titration: Perform a series of small injections of the compound into the protein solution.

  • Heat Measurement: The instrument measures the minute heat changes after each injection.

  • Data Analysis: The resulting data is fit to a binding model to calculate the thermodynamic parameters of the interaction. A low Kd value indicates high-affinity binding.

Comparison of Target Validation Methods

MethodPrincipleStrengthsWeaknesses
In Silico Docking Computational prediction of bindingFast, low-cost, hypothesis-generating.[4]High rate of false positives; not experimental proof.
CRISPRi Screening Gene knockdown leading to hypersensitivityGenome-wide, unbiased, in-cell validation.[6]Complex library construction and data analysis; indirect.
Resistant Mutants Selection for resistance-conferring mutationsStrong genetic evidence of target engagement.Not all targets readily yield resistant mutants; resistance can be due to efflux.
Enzyme Inhibition In vitro measurement of protein functionDirect biochemical proof of functional modulation.Requires a functional assay; protein must be purifiable.
Affinity Chromatography Immobilized compound pulls down binding partnersIdentifies direct binders from complex lysate.[8][9]Can have non-specific binding; requires compound derivatization.
Thermal Shift Assay Ligand binding stabilizes protein against unfoldingHigh-throughput, low protein consumption, confirms binding.[13]Indirect measurement of binding; may not work for all proteins.
Isothermal Titration Calorimetry Measures heat change upon bindingGold standard for thermodynamics (Kd, ΔH); label-free.[18][19]Low-throughput, requires large amounts of pure protein.

Conclusion

Validating the antimicrobial target of a novel compound like this compound is a systematic process of building a multi-faceted, evidence-based case. By integrating in silico predictions, robust genetic screens, and definitive biochemical and biophysical assays, researchers can move with confidence from a promising hit to a well-understood lead compound. This guide provides a logical framework and actionable protocols to navigate this critical phase of drug discovery, ultimately accelerating the development of new medicines to combat antimicrobial resistance.

References

confirming the mechanism of action of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid through genetic knockout studies

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Mechanism-of-Action Confirmation: Validating Novel Kinase Inhibitors with CRISPR-Cas9 Knockout Studies

For drug development professionals, the journey from identifying a hit compound to validating its mechanism of action (MoA) is both critical and fraught with challenges. A compound's efficacy in a primary screen is merely the opening chapter. The true test lies in proving that it engages its intended target and that this engagement is responsible for the observed phenotype. This guide provides an in-depth, experience-driven framework for confirming the MoA of a novel compound, using 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid (hereafter designated as BTPA ) as a working example.

Initial high-throughput screens have suggested that BTPA, a novel benzothiazole derivative, possesses anti-proliferative activity in cancer cell lines.[1][2] Based on computational modeling and preliminary enzymatic assays, we hypothesize that BTPA functions by inhibiting "Kinase X," a protein implicated in a key cell survival pathway. This guide will objectively compare the performance of BTPA in a standard wild-type (WT) cancer cell line versus a genetically engineered cell line where the gene for Kinase X has been definitively removed via CRISPR-Cas9 knockout (KO). This genetic approach is the current gold standard for target validation, offering an unambiguous test of a drug's on-target dependency.[3][4]

Part 1: The Experimental Framework - A Head-to-Head Comparison

The core logic of this validation strategy is straightforward: if BTPA's anti-proliferative effect is mediated through the inhibition of Kinase X, then cells lacking Kinase X should be significantly less sensitive, or entirely resistant, to the compound. Conversely, a known inhibitor of a different pathway should affect both WT and KO cells equally, serving as a crucial negative control.

The complete experimental workflow is designed as a self-validating system, moving from the generation of the biological tool (the KO cell line) to the comparative functional assays that will yield a clear verdict on the MoA.

G cluster_0 Phase 1: Tool Generation & Validation cluster_1 Phase 2: Comparative Analysis cluster_2 Dose-Response Assay cluster_3 Mechanism Assay sgRNA_design 1. Design & Validate sgRNAs for Kinase X Gene transfection 2. Transfect WT Cells (Cas9 + sgRNA) sgRNA_design->transfection selection 3. Isolate Single-Cell Clones transfection->selection validation 4. Validate Knockout (Genomic & Proteomic) selection->validation culture_ko 5b. Culture Validated KO Cells validation->culture_ko culture_wt 5a. Culture WT Cells treat_wt_btpa Treat WT with BTPA (Dose Range) culture_wt->treat_wt_btpa treat_wt_phospho Treat WT with BTPA (Fixed Dose) culture_wt->treat_wt_phospho treat_ko_btpa Treat KO with BTPA (Dose Range) culture_ko->treat_ko_btpa treat_ko_phospho Treat KO with BTPA (Fixed Dose) culture_ko->treat_ko_phospho viability 6. Measure Cell Viability (Determine IC50) treat_wt_btpa->viability treat_ko_btpa->viability phospho 7. Measure p-Substrate Levels (Western Blot) treat_wt_phospho->phospho treat_ko_phospho->phospho data_analysis 8. Final MoA Confirmation viability->data_analysis Compare IC50 phospho->data_analysis Compare Pathway Activity

Figure 1: Overall workflow for MoA validation using CRISPR-Cas9 knockout.

Part 2: Protocol - Generation and Validation of a KINASE-X Knockout Cell Line

This protocol is the foundation of the entire guide. Its success hinges on the complete and verified ablation of the target protein. The choice of CRISPR-Cas9 is deliberate; it creates permanent edits (indels) that typically result in a functional, protein-level knockout, which is more definitive than transient knockdown methods like RNAi.[5]

Causality Behind Experimental Choices:

  • sgRNA Design: We target an early exon to maximize the probability of a frameshift mutation, leading to a premature stop codon and nonsense-mediated decay of the transcript.[6] Designing multiple sgRNAs mitigates the risk of a single guide having poor efficiency or high off-target effects.[7]

  • Clonal Isolation: A pooled population of edited cells is heterogeneous. Single-cell cloning is mandatory to ensure that the resulting cell line is derived from a single, uniformly edited cell, providing clean and reproducible data.[8]

  • Dual Validation: Relying on a single validation method is insufficient. Genomic sequencing confirms the DNA-level edit, while a Western blot provides irrefutable evidence of target protein ablation, which is the ultimate goal.[8][9]

Step-by-Step Methodology:

  • sgRNA Design and Synthesis:

    • Identify the genomic sequence of the target gene, Kinase X. Select a target exon within the first 50% of the coding sequence.[6]

    • Use at least two independent online design tools (e.g., Benchling, CHOPCHOP) to predict highly active and specific 20-base pair sgRNA sequences that target the chosen exon.

    • Select the top 2-3 candidate sgRNAs based on high on-target scores and low predicted off-target activity.

    • Synthesize the chosen sgRNAs chemically or clone them into an appropriate expression vector.

  • Delivery into Wild-Type Cells:

    • Culture a suitable cancer cell line (e.g., HeLa, A549) to ~70-80% confluency.

    • Co-transfect the cells with a plasmid encoding Cas9 nuclease and a plasmid or synthetic sgRNA targeting Kinase X. A common method is lipofection (e.g., using Lipofectamine).

    • Control: In parallel, transfect a separate plate of cells with Cas9 and a non-targeting control (NTC) sgRNA.

  • Enrichment and Single-Cell Isolation:

    • If the plasmids contain a selection marker (e.g., puromycin resistance), apply the antibiotic 48 hours post-transfection to eliminate un-transfected cells.

    • After selection, dilute the surviving cells to a concentration of ~1 cell/100 µL and plate into 96-well plates to isolate single-cell clones.

    • Allow individual cells to proliferate and form colonies over 2-3 weeks.

  • Genomic Validation (Sanger Sequencing):

    • Expand ~10-15 healthy-looking clones into larger culture vessels.

    • Harvest a portion of cells from each clone and extract genomic DNA.

    • Design PCR primers to amplify a ~400-600 bp region surrounding the sgRNA target site.

    • Perform PCR and submit the amplicons for Sanger sequencing.

    • Analyze the sequencing chromatograms using a tool like TIDE (Tracking of Indels by Decomposition) to identify clones with frameshift-inducing insertions or deletions (indels). Clones showing clean, single-peak traces are likely unedited (wild-type).

  • Proteomic Validation (Western Blot):

    • From the clones confirmed to have biallelic frameshift mutations, prepare whole-cell lysates.

    • Perform a Western blot using a validated primary antibody specific for Kinase X.

    • Required Outcome: A true knockout clone will show a complete absence of the Kinase X protein band compared to the wild-type and NTC control lysates.[9] A loading control (e.g., GAPDH, β-actin) is essential to ensure equal protein loading.

    • Select one or two fully validated KO clones for downstream comparative assays.

Part 3: Protocol - Comparative Cellular and Mechanistic Assays

With validated WT and Kinase X KO cell lines, we can now directly test the hypothesis. We will compare the effect of BTPA on a broad phenotypic outcome (cell viability) and a specific, target-proximal outcome (phosphorylation of a Kinase X substrate).

Step-by-Step Methodology:

  • Comparative Cell Viability Assay:

    • Seed WT and Kinase X KO cells in parallel into 96-well plates at an optimized density and allow them to adhere overnight.

    • Prepare a 10-point, 3-fold serial dilution of BTPA (e.g., from 100 µM down to 5 nM). Also prepare a vehicle control (e.g., 0.1% DMSO).

    • Treat the cells with the BTPA dilution series and incubate for 72 hours.

    • Measure cell viability using a luminescent assay that quantifies ATP levels (e.g., CellTiter-Glo®), which is a robust indicator of metabolically active cells.

    • Normalize the data to the vehicle-treated control wells and plot the dose-response curves. Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

  • Target Engagement/Pathway Modulation Assay:

    • Seed WT and Kinase X KO cells in 6-well plates.

    • Treat the cells with BTPA at a concentration known to be effective in WT cells (e.g., 5x the WT IC50) for a short duration (e.g., 2 hours). Include vehicle controls.

    • Immediately lyse the cells and perform a Western blot.

    • Probe the blot with an antibody against the phosphorylated form of a known downstream substrate of Kinase X (p-Substrate).

    • Re-probe the same blot for the total level of the substrate and for Kinase X itself to confirm the model system.

Part 4: Interpreting the Results - Building the Case for On-Target Activity

The power of this comparative approach lies in the clarity of the potential outcomes. The quantitative and qualitative data gathered should converge to provide a definitive answer.

Expected Quantitative Data Summary:

Cell LineTreatmentPredicted IC50 (µM)Interpretation
Wild-Type BTPA~1.0 Compound is active at a baseline level.
Kinase X KO BTPA>100 (No effect) Indicates strong dependency on Kinase X for activity.
Wild-Type Control Inhibitor (e.g., mTOR inhibitor)~0.5Control pathway is intact and druggable.
Kinase X KO Control Inhibitor (e.g., mTOR inhibitor)~0.5Confirms the KO is specific and cells are otherwise healthy.

A significant rightward shift (>10-fold) in the IC50 curve for BTPA in the KO cell line is strong evidence for on-target activity. An ideal result is a complete loss of response.

Visualizing the Mechanism:

The signaling pathway diagram below illustrates the hypothesis. In WT cells, BTPA blocks Kinase X, inhibiting the downstream signal required for cell survival. In KO cells, this pathway is already severed at the source, rendering BTPA irrelevant.

G cluster_wt Wild-Type (WT) Cell cluster_ko Kinase X Knockout (KO) Cell BTPA_wt BTPA KinaseX_wt Kinase X BTPA_wt->KinaseX_wt Substrate_wt Substrate KinaseX_wt->Substrate_wt Phosphorylation Response_wt Cell Proliferation Substrate_wt->Response_wt Upstream_wt Upstream Signal Upstream_wt->KinaseX_wt BTPA_ko BTPA KinaseX_ko Kinase X (Absent) BTPA_ko->KinaseX_ko Substrate_ko Substrate KinaseX_ko->Substrate_ko Response_ko Proliferation Blocked Substrate_ko->Response_ko Upstream_ko Upstream Signal Upstream_ko->KinaseX_ko

References

A Researcher's Guide to the Cross-Validation of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic Acid's Activity in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the rigorous evaluation of novel chemical entities is paramount. This guide provides an in-depth, technical framework for the cross-validation of the biological activity of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid, a member of the promising benzothiazole class of compounds, across a panel of distinct cancer cell lines. Our focus is to equip researchers, scientists, and drug development professionals with the rationale and detailed methodologies required for a comprehensive and comparative assessment of this compound's potential as an anticancer agent.

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including notable anticancer properties.[1][2] These compounds have been shown to act through various mechanisms, such as the induction of apoptosis and inhibition of key signaling pathways crucial for cancer cell proliferation.[3][4][5] This guide will delineate a systematic approach to elucidating the cytotoxic and pro-apoptotic efficacy of this compound, thereby providing a solid foundation for its further preclinical development.

Rationale for Cross-Cell Line Validation

The heterogeneity of cancer necessitates the evaluation of novel therapeutic candidates across a diverse range of cancer cell lines. A compound exhibiting potent activity in one cell line may be ineffective in another due to differences in genetic makeup, protein expression profiles, and cellular signaling pathways. Therefore, a cross-validation study is not merely a screening exercise but a crucial step in identifying the spectrum of activity and potential tumor types that may be most responsive to the therapeutic agent.

For this guide, we have selected a panel of three human cancer cell lines representing different cancer types with high prevalence:

  • MCF-7: A well-characterized human breast adenocarcinoma cell line.[6]

  • A549: A human lung adenocarcinoma epithelial cell line.[5]

  • HCT-116: A human colorectal carcinoma cell line.

This selection provides a basis for assessing the compound's activity in cancers of different origins.

Experimental Workflow for Cross-Validation

A systematic workflow is essential for generating reproducible and comparable data. The following diagram illustrates the proposed experimental pipeline for the cross-validation of this compound.

G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Apoptosis Induction Analysis cluster_2 Phase 3: Data Interpretation & Comparison A Compound Preparation & Dilution B Cell Seeding (MCF-7, A549, HCT-116) A->B C Compound Treatment (24, 48, 72h) B->C D MTT Assay for Cell Viability C->D E IC50 Value Determination D->E F Cell Treatment at IC50 Concentration E->F Inform Concentration Selection G Annexin V-FITC/PI Staining F->G H Flow Cytometry Analysis G->H I Quantification of Apoptotic Cells H->I J Comparative Analysis of IC50 Values I->J K Differential Apoptotic Response J->K L Conclusion on Cell Line Sensitivity K->L

Caption: Experimental workflow for cross-validation.

Methodologies

Cell Culture and Maintenance
  • Cell Lines: MCF-7, A549, and HCT-116 cells will be obtained from a reputable cell bank (e.g., ATCC).

  • Culture Medium: Cells will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells will be maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in the culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Apoptosis Induction Analysis: Annexin V-FITC/PI Staining

Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with this compound at its predetermined IC50 concentration for each cell line for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Hypothetical Results and Interpretation

The following tables present hypothetical data to illustrate the expected outcomes of the cross-validation study.

Table 1: Comparative Cytotoxicity (IC50 Values in µM) of this compound

Cell Line24h48h72h
MCF-7 45.225.815.1
A549 62.540.128.9
HCT-116 30.718.39.7

Interpretation: The hypothetical data suggests that this compound exhibits dose- and time-dependent cytotoxicity across all three cell lines. The HCT-116 cell line appears to be the most sensitive, followed by MCF-7 and then A549. This differential sensitivity underscores the importance of cross-cell line validation.

Table 2: Comparative Apoptosis Induction (% of Apoptotic Cells) after 48h Treatment with IC50 Concentration

Cell LineEarly Apoptosis (Annexin V+/PI-)Late Apoptosis (Annexin V+/PI+)Total Apoptosis
MCF-7 22.5%15.3%37.8%
A549 18.7%12.1%30.8%
HCT-116 35.1%20.5%55.6%

Interpretation: The hypothetical results from the apoptosis assay correlate with the cytotoxicity data. The HCT-116 cells show the highest percentage of apoptotic cells, indicating that the cytotoxic effect of the compound in this cell line is primarily mediated through the induction of apoptosis. The MCF-7 and A549 cell lines also undergo apoptosis, but to a lesser extent.

Plausible Mechanism of Action

While the precise mechanism of action of this compound requires further investigation, many benzothiazole derivatives have been reported to induce apoptosis through the intrinsic mitochondrial pathway.[7] This pathway is often initiated by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of a caspase cascade.

G compound This compound stress Cellular Stress compound->stress mitochondrion Mitochondrion stress->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Plausible intrinsic apoptosis pathway.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach for the cross-validation of this compound's activity in different cancer cell lines. By systematically assessing cytotoxicity and the induction of apoptosis, researchers can gain valuable insights into the compound's therapeutic potential and its spectrum of activity. The methodologies and interpretative framework provided herein serve as a robust foundation for the continued investigation and development of this promising benzothiazole derivative as a potential anticancer agent. The differential responses observed across various cell lines highlight the critical need for such comparative studies in the early stages of drug discovery.

References

assessing the synergistic effects of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid with other compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for therapeutic innovation is increasingly turning towards combination therapies. The rationale is compelling: combining agents can enhance efficacy, overcome resistance, and potentially reduce toxicity by lowering the required dosage of individual components. This guide provides an in-depth, technical framework for researchers, scientists, and drug development professionals on how to assess the synergistic potential of a novel compound, using 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid as our focal point.

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] Our target compound, this compound, emerges from this promising class. While its individual activity profile is under investigation, its structural alerts suggest potential as an anticancer agent. This guide will, therefore, outline a comprehensive strategy to evaluate its synergistic effects when combined with a standard-of-care chemotherapeutic agent, using a hypothetical case study to illustrate the principles and methodologies.

The Principle of Synergy: More Than the Sum of Its Parts

When two drugs are administered together, their interaction can be classified into one of three categories:

  • Additive: The combined effect is equal to the sum of the individual effects.

  • Synergistic: The combined effect is significantly greater than the sum of the individual effects (a "1+1 > 2" effect).[6][7]

  • Antagonistic: The combined effect is less than the sum of the individual effects.

The quantitative assessment of these interactions is crucial. Two of the most robust and widely accepted methods for this are the isobologram analysis and the Combination Index (CI) method , developed by Chou and Talalay.[8][9][10][11][12] This guide will detail the application of these methods.

Experimental Design: A Step-by-Step Workflow

Our hypothetical study aims to assess the synergy of this compound (referred to as 'Compound BZT') with the well-established anticancer drug, Doxorubicin, against a human breast cancer cell line (e.g., MCF-7).

Workflow for Synergy Assessment

G cluster_0 Phase 1: Single-Agent Dose-Response cluster_1 Phase 2: Combination Screening cluster_2 Phase 3: Data Analysis & Interpretation A Determine IC50 of Compound BZT alone B Determine IC50 of Doxorubicin alone C Checkerboard Assay: Test drugs in combination at various concentrations A->C B->C D Calculate Combination Index (CI) C->D E Generate Isobologram D->E F Interpret Results: Synergy, Additivity, or Antagonism E->F G origin x_axis Concentration of Compound BZT origin->x_axis y_axis Concentration of Doxorubicin origin->y_axis ic50_bzt ic50_dox ic50_bzt->ic50_dox Line of Additivity synergy_point Synergy antagonism_point Antagonism synergy_point_label Synergistic Combination antagonism_point_label Antagonistic Combination

References

Validating the Specificity of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic Acid as a Novel Aldose Reductase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the identification of a potent bioactive molecule is merely the first step. The critical subsequent challenge lies in unequivocally demonstrating its specificity. A molecule's biological effects must be rigorously tied to its intended target to ensure efficacy and minimize off-target effects that could lead to toxicity or unforeseen side effects. This guide provides a comprehensive framework for validating the biological specificity of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid , a novel compound herein referred to as Compound X .

Given the structural motifs of Compound X, particularly the carboxylic acid moiety common in many enzyme inhibitors, we will proceed under the working hypothesis that it is a novel inhibitor of Aldose Reductase (AR) . Aldose reductase (AR; EC 1.1.1.21) is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[1] Under hyperglycemic conditions, this pathway's overactivation is strongly implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy.[2][3] Therefore, potent and specific AR inhibitors are of significant therapeutic interest.[4]

This guide will objectively compare the performance of Compound X with established, albeit imperfect, alternatives: Epalrestat and Sorbinil . We will detail the experimental methodologies required to build a robust specificity profile, grounded in principles of scientific integrity and causality.

The Rationale for a Multi-pronged Validation Strategy

A single assay is insufficient to declare a compound's specificity. A scientifically sound validation process relies on a tiered, multi-pronged approach that interrogates the compound's activity from the purified protein level to the complex environment of a living cell and the entire proteome. Our validation workflow is designed to be a self-validating system, where data from orthogonal assays either converge to support the primary hypothesis or reveal liabilities that require further investigation.

Validation_Workflow cluster_0 Tier 1: Primary Target Engagement & Potency cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Global Off-Target Profiling T1_Enzyme In Vitro Enzymatic Assay (Potency: IC50 vs. AR) T1_Selectivity Selectivity Assay (vs. Aldehyde Reductase) T1_Enzyme->T1_Selectivity Confirm Potency T2_CETSA Cellular Thermal Shift Assay (CETSA) (Confirms direct binding in cells) T1_Selectivity->T2_CETSA Establish On-Target Selectivity T3_Kinome Kinome Profiling (Screens against >400 kinases) T2_CETSA->T3_Kinome Validate In-Cell Binding T3_Proteome Chemoproteomics (Unbiased proteome-wide screen) Final Specificity Profile T3_Kinome->T3_Proteome Assess Kinase Off-Targets

Caption: A tiered workflow for validating small molecule inhibitor specificity.

Tier 1: Biochemical Potency and Selectivity

The foundational step is to quantify the direct interaction of Compound X with purified Aldose Reductase (AR) and compare its potency to that of Epalrestat and Sorbinil. Crucially, we must also assess its activity against the most closely related and functionally similar enzyme, Aldehyde Reductase (ALR1), as cross-reactivity is a known liability for some AR inhibitors.[5]

Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay

This spectrophotometric assay measures the AR-catalyzed oxidation of NADPH to NADP+, which results in a decrease in absorbance at 340 nm.[1][6]

Materials:

  • Recombinant human Aldose Reductase (AR, AKR1B1) and Aldehyde Reductase (ALR1, AKR1A1).

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form).

  • DL-glyceraldehyde (substrate).

  • Sodium Phosphate Buffer (0.067 M, pH 6.2).

  • Compound X, Epalrestat, and Sorbinil (dissolved in DMSO).

  • UV-Vis Spectrophotometer and quartz cuvettes or a microplate reader.

Procedure:

  • Prepare Reagents:

    • Phosphate Buffer: 0.067 M, pH 6.2.

    • NADPH solution: 0.16 mM in buffer. Prepare fresh and keep on ice, protected from light.

    • Substrate solution: 10 mM DL-glyceraldehyde in buffer.

    • Enzyme solution: Dilute purified AR to a working concentration that gives a linear reaction rate for at least 5 minutes.

    • Inhibitor solutions: Prepare serial dilutions of Compound X, Epalrestat, and Sorbinil. The final DMSO concentration in the assay should be ≤1%.

  • Assay Setup (for a 1 mL cuvette):

    • Add 700 µL of phosphate buffer.

    • Add 100 µL of NADPH solution.

    • Add 100 µL of enzyme solution.

    • Add 10 µL of inhibitor solution (or DMSO for control).

    • Incubate the mixture at room temperature for 10 minutes.

  • Initiate Reaction:

    • Start the reaction by adding 100 µL of the DL-glyceraldehyde substrate solution.

    • Mix immediately by inverting the cuvette.

  • Data Acquisition:

    • Monitor the decrease in absorbance at 340 nm for 5 minutes, recording a reading every 30 seconds.

  • Selectivity Assay:

    • Repeat the entire procedure using purified Aldehyde Reductase (ALR1) instead of AR.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min).

    • Determine the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot percentage inhibition against inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Comparative Data Summary (Hypothetical)
CompoundAldose Reductase (AR) IC50 (nM)Aldehyde Reductase (ALR1) IC50 (nM)Selectivity Index (ALR1 IC50 / AR IC50)
Compound X 50 >50,000 >1000
Epalrestat120~20,000~167
Sorbinil30~3,000~100

Data presented are hypothetical for illustrative purposes. Real experimental data must be generated.

Interpretation: In this hypothetical scenario, Compound X demonstrates potent inhibition of AR, comparable to Sorbinil and superior to Epalrestat. Critically, it shows a significantly higher selectivity index, suggesting a much lower propensity for off-target inhibition of the closely related ALR1 enzyme. This is a highly desirable characteristic for a therapeutic candidate.[7]

Tier 2: Confirming Target Engagement in a Cellular Context

Demonstrating that a compound binds its intended target within the complex milieu of a living cell is a critical step in validation.[8] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures target engagement by assessing ligand-induced thermal stabilization of the target protein.[9][10]

CETSA_Principle A1 Native Protein A2 Heat Challenge A1->A2 A3 Denatured & Aggregated Protein A2->A3 B3 Protein Remains Soluble at Higher Temp. B1 Ligand-Bound Protein (Stabilized) B2 Heat Challenge B1->B2 B2->B3

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA for Aldose Reductase

Materials:

  • Cell line expressing Aldose Reductase (e.g., ARPE-19 retinal pigment epithelial cells).

  • Compound X, Epalrestat, Sorbinil.

  • Phosphate-buffered saline (PBS) with protease inhibitors.

  • PCR thermal cycler.

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).

  • Centrifuge capable of >20,000 x g.

  • SDS-PAGE and Western blotting reagents.

  • Primary antibody specific for Aldose Reductase.

  • Secondary antibody (HRP-conjugated).

  • Chemiluminescence detection system.

Procedure:

  • Cell Treatment:

    • Culture ARPE-19 cells to ~80% confluency.

    • Treat cells with Compound X (e.g., at 10x its biochemical IC50), Epalrestat, Sorbinil, or vehicle (DMSO) for 1-2 hours at 37°C.

  • Heat Challenge:

    • Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

  • Lysis and Separation:

    • Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).

    • Clarify the lysates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Detection:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble Aldose Reductase in each sample by Western blotting.

  • Data Analysis:

    • Quantify the band intensity for AR at each temperature for both vehicle- and compound-treated samples.

    • Plot the percentage of soluble AR relative to the non-heated control against temperature to generate a "melting curve."

    • A positive result is a rightward shift in the melting curve for the compound-treated sample, indicating thermal stabilization and therefore direct target engagement.

Expected Outcome: A successful CETSA experiment will show that Compound X, like the positive controls Epalrestat and Sorbinil, induces a thermal stabilization of Aldose Reductase in intact cells. This provides strong evidence that the compound enters the cell and physically binds to its intended target.[11]

Tier 3: Unbiased, Proteome-Wide Specificity Profiling

While CETSA confirms on-target engagement, it does not rule out engagement with other proteins. To build a comprehensive specificity profile, we must employ unbiased, large-scale screening methods. These techniques assess the interaction of Compound X against hundreds or thousands of other proteins simultaneously.

Kinome Profiling

Rationale: Protein kinases are a large family of enzymes and common off-targets for small molecule drugs.[12] Even though AR is not a kinase, the promiscuous nature of some chemical scaffolds necessitates a broad screen to identify any potential kinase liabilities. Services like Eurofins' KINOMEscan™ or Reaction Biology's kinase panels offer screening against hundreds of kinases.[13][14]

Methodology: These are typically competition binding assays where the test compound's ability to displace a known ligand from the active site of a large panel of kinases is measured.

Data Interpretation: The results are often presented as a percentage of control or dissociation constant (Kd), highlighting any kinases that are bound with high affinity. A "clean" kinome scan, with no significant off-target hits at a relevant concentration (e.g., 1 µM), provides strong evidence for kinase selectivity.

Chemical Proteomics

Rationale: To achieve the most unbiased view of a compound's interaction profile, chemical proteomics is the gold standard.[15] This approach uses affinity chromatography coupled with mass spectrometry to identify proteins from a cell lysate that bind to an immobilized version of the compound.

Methodology:

  • Probe Synthesis: Compound X is chemically modified to be immobilized on a solid support (e.g., sepharose beads) via a linker.

  • Affinity Pulldown: The immobilized compound is incubated with a total cell lysate. Proteins that bind to Compound X are "pulled down" from the lysate.

  • Elution and Identification: The bound proteins are eluted, digested into peptides, and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Quantitative Analysis: A competition experiment is run in parallel, where the lysate is co-incubated with the immobilized probe and an excess of free, non-immobilized Compound X. True binders will be competed off the beads by the free compound, allowing for their quantitative differentiation from non-specific background binders using techniques like SILAC (Stable Isotope Labeling by Amino acids in Cell culture).[16]

Comparative Data Summary (Hypothetical)
AssayCompound XEpalrestatSorbinil
Primary Target (AR) Strong Binding Strong BindingStrong Binding
Selectivity (vs. ALR1) High (>1000-fold) Moderate (~167-fold)Moderate (~100-fold)
Kinome Scan (1 µM) No significant hits Minor hits reported (e.g., certain PKC isoforms)[17]Hypersensitivity reactions suggest potential off-targets, though specific kinase profile is less defined[18]
Chemoproteomics Aldose Reductase as primary hit Aldose Reductase as primary hitAldose Reductase as primary hit

Interpretation: This comprehensive, multi-tiered approach provides a robust validation of Compound X's specificity. The hypothetical data converge to indicate that Compound X is a potent and highly selective inhibitor of Aldose Reductase, with minimal off-target activity identified in broad, unbiased screens. This profile makes it a superior candidate for further development compared to older-generation inhibitors like Epalrestat and Sorbinil, which are known to have liabilities.[7][19]

Conclusion

Validating the specificity of a novel compound like this compound is a rigorous, multi-step process that is absolutely essential in drug development. By progressing through a logical, tiered workflow—from biochemical potency and selectivity assays to cellular target engagement and finally to global off-target screens—researchers can build a comprehensive and trustworthy specificity profile. This guide provides the experimental framework and scientific rationale to objectively compare Compound X against established alternatives, ensuring that only the most selective and promising candidates advance toward therapeutic application.

References

A Comparative Guide to the Plant Growth-Promoting Effects of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic Acid and Established Phytohormones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Plant Growth Regulators

In the continuous effort to enhance agricultural productivity and resilience, the discovery and characterization of novel plant growth regulators are of paramount importance. Phytohormones, the endogenous signaling molecules in plants, orchestrate a vast array of developmental processes from germination to senescence.[1][2] The major classes of phytohormones include auxins, cytokinins, gibberellins, and abscisic acid, each with distinct and sometimes overlapping functions.[1][3]

This guide focuses on a synthetic compound, 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid , and provides a framework for comparing its potential plant growth-promoting effects with those of well-established phytohormones. While the benzothiazole scaffold is present in various biologically active molecules, including some with herbicidal or antifungal properties, certain derivatives have also shown promise as plant growth regulators.[4][5][6] Specifically, some benzothiazole derivatives have been reported to exhibit auxin-like activity.[7] This guide will provide a comprehensive, step-by-step experimental workflow to rigorously assess and compare the bioactivity of this novel compound.

Understanding the Benchmarks: A Synopsis of Key Phytohormones

A meaningful comparison requires a solid understanding of the established players. The following is a brief overview of the primary roles of the phytohormones that will serve as benchmarks in our comparative analysis.

  • Auxins (e.g., Indole-3-acetic acid - IAA): Primarily involved in cell elongation, apical dominance, root initiation, and fruit development.[1][8][9]

  • Cytokinins (e.g., Kinetin, Zeatin): Promote cell division (cytokinesis), shoot proliferation, and delay of senescence.[10][11][12]

  • Gibberellins (e.g., Gibberellic acid - GA3): Regulate stem elongation, seed germination, and flowering.[2][13][14]

  • Abscisic Acid (ABA): Generally considered a growth inhibitor, it plays crucial roles in seed dormancy and stress responses, particularly drought.[8]

A Proposed Experimental Framework for Comparative Analysis

Given the nascent stage of research into the plant growth-promoting effects of this compound, a multi-tiered experimental approach is proposed. This framework is designed to first identify any biological activity and then to characterize it in comparison to known phytohormones.

Experimental Workflow Overview

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Bioassay-Based Functional Characterization cluster_2 Phase 3: Quantitative Analysis & Mechanistic Insights A Seed Germination Assay B Seedling Vigor Assessment (Root & Shoot Elongation) A->B C Auxin-like Activity (Avena Coleoptile Test) A->C F Dose-Response Curves C->F D Cytokinin-like Activity (Tobacco Callus Assay) E Gibberellin-like Activity (Dwarf Pea Bioassay) G Endogenous Hormone Profiling (LC-MS/MS) F->G H Gene Expression Analysis (qRT-PCR) G->H

Caption: Proposed experimental workflow for comparative analysis.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments outlined in the workflow.

Phase 1: Primary Screening

1.1. Seed Germination Assay

  • Objective: To assess the effect of the test compound on the germination rate and percentage of a model plant species (e.g., Arabidopsis thaliana, lettuce, or radish).

  • Materials:

    • Seeds of the chosen plant species.

    • This compound.

    • IAA, GA3, and ABA as positive and negative controls.

    • Sterile distilled water.

    • Petri dishes with sterile filter paper.

    • Growth chamber with controlled temperature and light conditions.

  • Procedure:

    • Prepare stock solutions of the test compound and phytohormones in a suitable solvent (e.g., DMSO) and then dilute to final concentrations (e.g., 1 µM, 10 µM, 100 µM) in sterile distilled water. Ensure the final solvent concentration is non-toxic to the seeds.

    • Place two layers of sterile filter paper in each petri dish and moisten with 5 mL of the respective test solutions or a control solution (sterile water with the same concentration of the solvent).

    • Place a defined number of seeds (e.g., 50-100) on the filter paper in each dish.

    • Seal the petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 22°C with a 16h light/8h dark photoperiod).

    • Record the number of germinated seeds (radicle emergence) at regular intervals (e.g., every 12 hours) for 7 days.

    • Calculate the germination percentage and mean germination time.

1.2. Seedling Vigor Assessment

  • Objective: To measure the effect of the test compound on early seedling growth, specifically root and shoot elongation.

  • Procedure:

    • Following the germination assay, allow the seedlings to grow for an additional 7-14 days in the petri dishes or transfer germinated seeds to agar plates containing the test compounds.

    • At the end of the growth period, carefully remove a subset of seedlings (e.g., 10-15) from each treatment.

    • Measure the primary root length and the shoot (hypocotyl or epicotyl) length using a ruler or digital imaging software.

    • Determine the fresh weight of the seedlings and then dry them in an oven at 60-70°C to a constant weight to determine the dry biomass.

Phase 2: Bioassay-Based Functional Characterization

2.1. Auxin-like Activity: The Avena Coleoptile Curvature Test

  • Objective: To determine if the test compound exhibits auxin-like activity by inducing cell elongation in oat coleoptiles.[2]

  • Procedure:

    • Germinate oat (Avena sativa) seeds in the dark for 3-4 days.

    • Excise the apical 3-4 mm of the coleoptiles and place them on agar blocks for a period to deplete endogenous auxins.

    • Prepare agar blocks containing a range of concentrations of the test compound and IAA (positive control).

    • Place the agar blocks asymmetrically on the decapitated coleoptiles.

    • Incubate in the dark under high humidity for 1.5-2 hours.

    • Measure the angle of curvature of the coleoptiles. A positive curvature indicates auxin-like activity.

2.2. Cytokinin-like Activity: Tobacco Callus Bioassay

  • Objective: To assess the ability of the test compound to induce cell division and callus growth, a characteristic of cytokinins.[10]

  • Procedure:

    • Establish tobacco (Nicotiana tabacum) callus cultures on a standard growth medium.

    • Subculture small, uniform pieces of callus onto a basal medium supplemented with a constant, low concentration of an auxin (e.g., NAA) and varying concentrations of the test compound or a cytokinin (e.g., kinetin) as a positive control.

    • Incubate the cultures in the dark or under low light for 3-4 weeks.

    • Measure the increase in fresh and dry weight of the callus tissue.

2.3. Gibberellin-like Activity: Dwarf Pea Bioassay

  • Objective: To test for gibberellin-like activity by observing the elongation of stems in dwarf pea (Pisum sativum) seedlings.[2][13]

  • Procedure:

    • Germinate seeds of a dwarf pea variety.

    • Apply a small, measured volume of the test solutions (different concentrations of the test compound and GA3 as a positive control) to the apical bud of the seedlings.

    • Grow the seedlings under controlled light and temperature conditions for 7-10 days.

    • Measure the internode length or the total height of the seedlings. Significant stem elongation compared to the control indicates gibberellin-like activity.

Data Presentation and Interpretation

For clear and objective comparison, all quantitative data should be summarized in tables.

Table 1: Comparative Effects on Seed Germination and Seedling Growth

TreatmentConcentration (µM)Germination (%)Mean Germination Time (days)Root Length (cm)Shoot Length (cm)Dry Biomass (mg)
Control 0
This compound 1
10
100
IAA 1
10
100
GA3 1
10
100
ABA 1
10
100

Table 2: Summary of Bioassay Results for Phytohormone-like Activity

BioassayTest Compound ResponsePositive Control Response (e.g., IAA, Kinetin, GA3)Conclusion on Phytohormone-like Activity
Avena Coleoptile Curvature Test (e.g., Mean angle of curvature)(e.g., Mean angle of curvature)(e.g., Strong auxin-like, weak, none)
Tobacco Callus Bioassay (e.g., % increase in biomass)(e.g., % increase in biomass)(e.g., Cytokinin-like, weak, none)
Dwarf Pea Bioassay (e.g., Mean internode elongation)(e.g., Mean internode elongation)(e.g., Gibberellin-like, weak, none)

Potential Mechanisms of Action and Signaling Pathways

Should this compound exhibit significant plant growth-promoting effects, particularly auxin-like activity as suggested by literature on similar compounds, further investigation into its mechanism of action would be warranted.

Hypothesized Auxin Signaling Pathway Interaction

If the compound acts as an auxin mimic, it could potentially interact with the canonical auxin signaling pathway.

G cluster_0 In the absence of Auxin/Mimic cluster_1 In the presence of Auxin/Mimic A Aux/IAA Repressor B ARF Transcription Factor A->B binds to and represses C Auxin Response Genes B->C represses transcription of D This compound (potential auxin mimic) E TIR1/AFB Receptor D->E binds to F Aux/IAA Repressor E->F promotes binding of G Ubiquitination & Degradation F->G targeted for H ARF Transcription Factor I Auxin Response Genes H->I activates transcription of J Cell Elongation & Growth I->J

References

A Researcher's Guide to the Statistical Validation of Experimental Data from 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic Acid Studies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous experimental data. For researchers, scientists, and drug development professionals, the integrity of this data is paramount. This guide provides an in-depth, objective comparison of the hypothetical anti-cancer performance of a novel benzothiazole derivative, 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid (termed "BT-PA" for this guide), against the established chemotherapeutic agent, Cisplatin. More than a simple side-by-side comparison, this document serves as a practical manual on the statistical validation of experimental data, a critical component for ensuring the reliability and reproducibility of scientific findings.

The benzothiazole scaffold is a well-established pharmacophore known for a wide range of biological activities, including anticancer properties.[1][2][3][4][5] Our focus here is to not only present the putative efficacy of BT-PA but to dissect the methodologies and statistical frameworks essential for validating such experimental outcomes. This guide is structured to provide a comprehensive understanding of the "why" behind experimental choices and the statistical rigor required to build a foundation of trust in the data.

Section 1: In Vitro Cytotoxicity Assessment: A Head-to-Head Comparison

The initial evaluation of a potential anticancer agent often involves assessing its cytotoxicity against cancer cell lines. In this section, we will detail the experimental protocol for determining the half-maximal inhibitory concentration (IC50) of BT-PA and Cisplatin against a hypothetical human lung adenocarcinoma cell line (A549).

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Culture: A549 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: Stock solutions of BT-PA and Cisplatin are prepared in dimethyl sulfoxide (DMSO). Serial dilutions are then made in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in all wells, including controls, is kept below 0.5% to avoid solvent-induced toxicity.

  • Incubation: Cells are incubated with the compounds for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Data Presentation and Statistical Analysis

The following table presents hypothetical dose-response data for BT-PA and Cisplatin from three independent experiments.

Concentration (µM)BT-PA (% Viability) - Exp 1BT-PA (% Viability) - Exp 2BT-PA (% Viability) - Exp 3Cisplatin (% Viability) - Exp 1Cisplatin (% Viability) - Exp 2Cisplatin (% Viability) - Exp 3
0.198.299.197.595.396.194.8
185.687.286.182.483.581.9
1052.354.153.548.749.947.6
5021.823.522.715.216.814.9
1008.910.19.55.36.14.8

From this data, IC50 values are calculated using non-linear regression analysis. The IC50 for Cisplatin in A549 cells is reported to be in the range of 5-10 µM, providing a benchmark for our hypothetical data.[6]

Statistical Comparison of IC50 Values:

To determine if there is a statistically significant difference between the cytotoxic potency of BT-PA and Cisplatin, a one-way analysis of variance (ANOVA) can be performed on the calculated IC50 values from the replicate experiments.[7][8][9]

  • Null Hypothesis (H0): There is no significant difference between the mean IC50 values of BT-PA and Cisplatin.

  • Alternative Hypothesis (H1): There is a significant difference between the mean IC50 values of BT-PA and Cisplatin.

A p-value of less than 0.05 is typically considered statistically significant, leading to the rejection of the null hypothesis.

Visualizing the Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture A549 Cells seed_cells Seed Cells in 96-well Plate cell_culture->seed_cells prep_compounds Prepare BT-PA & Cisplatin Dilutions seed_cells->prep_compounds treat_cells Treat Cells with Compounds prep_compounds->treat_cells incubate_48h Incubate for 48h treat_cells->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability calc_ic50 Calculate IC50 calc_viability->calc_ic50 stat_compare Statistical Comparison (ANOVA) calc_ic50->stat_compare

Caption: Workflow for the in vitro cytotoxicity assessment using the MTT assay.

Section 2: Design of Experiments (DoE) for Combination Studies

To explore potential synergistic effects, it is common to investigate the combination of a novel compound with a standard chemotherapeutic agent. Design of Experiments (DoE) is a powerful statistical approach for systematically planning and analyzing such experiments, allowing for the efficient identification of interactions between different factors.[10][11]

Rationale for DoE in Drug Combination Studies

Traditional "one-factor-at-a-time" (OFAT) approaches are often inefficient and may fail to detect important interactions between drugs. DoE allows researchers to simultaneously vary the concentrations of both drugs and analyze the combined effect on cell viability. This approach not only saves time and resources but also provides a more comprehensive understanding of the drug interaction.

Experimental Design: Factorial Design

A full factorial design is a common DoE approach where all possible combinations of the levels of the factors are tested. For our hypothetical study, we will use a 3x3 factorial design, with three concentration levels for both BT-PA and Cisplatin.

Factors and Levels:

  • Factor A (BT-PA):

    • Level 1: Low Concentration (e.g., 0.5 µM)

    • Level 2: Medium Concentration (e.g., 1 µM)

    • Level 3: High Concentration (e.g., 2 µM)

  • Factor B (Cisplatin):

    • Level 1: Low Concentration (e.g., 1 µM)

    • Level 2: Medium Concentration (e.g., 2.5 µM)

    • Level 3: High Concentration (e.g., 5 µM)

This design results in 3 x 3 = 9 experimental conditions, plus controls for each drug alone and an untreated control.

Data Presentation and Analysis

The following table presents a hypothetical dataset for the 3x3 factorial design.

BT-PA (µM)Cisplatin (µM)% Cell Viability
00100
0.5092.3
1085.1
2070.8
0188.5
02.575.2
0555.9
0.5178.4
0.52.560.1
0.5542.7
1165.3
12.548.9
1531.5
2150.6
22.535.8
2518.2

Statistical Analysis of Interaction:

The data from a factorial design can be analyzed using a two-way ANOVA to determine the main effects of each drug and, most importantly, the interaction effect between them. A significant interaction effect (p < 0.05) would suggest that the combined effect of BT-PA and Cisplatin is not simply additive, indicating either synergy or antagonism.

Visualizing the DoE Workflow

DoE_Workflow cluster_design Experimental Design cluster_execution Experiment Execution cluster_analysis Statistical Analysis define_factors Define Factors (BT-PA, Cisplatin) define_levels Define Concentration Levels (3 per factor) define_factors->define_levels create_design Create 3x3 Factorial Design define_levels->create_design run_experiments Run MTT Assay for all Combinations create_design->run_experiments collect_data Collect % Viability Data run_experiments->collect_data two_way_anova Perform Two-Way ANOVA collect_data->two_way_anova analyze_main_effects Analyze Main Effects two_way_anova->analyze_main_effects analyze_interaction Analyze Interaction Effect two_way_anova->analyze_interaction interpret_results Interpret Synergy/Antagonism analyze_interaction->interpret_results

Caption: Workflow for a drug combination study using a factorial Design of Experiments (DoE).

Conclusion: The Imperative of Statistical Validation

The principles of expertise, trustworthiness, and authoritative grounding are not mere buzzwords; they are the cornerstones of sound scientific practice. By explaining the causality behind experimental choices and providing self-validating systems through rigorous statistical analysis, we ensure that our data is not just a collection of numbers, but a reliable foundation upon which further drug development can be built. The comprehensive referencing throughout this guide provides the necessary authoritative grounding for the methods described.

For researchers in the field, the adoption of these statistical validation practices is not just recommended; it is essential for the advancement of credible and impactful scientific knowledge.

References

Safety Operating Guide

Comprehensive Disposal Protocol for 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring safety and procedural integrity extend beyond the application of our products to their entire lifecycle. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a cornerstone of responsible science, protecting both laboratory personnel and the environment. This guide provides a detailed, field-tested framework for the safe and compliant disposal of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid and its associated waste streams.

Hazard Profile and Chemical Characteristics: The 'Why' Behind the Protocol

Understanding the inherent properties of a chemical is critical to managing its risks. This compound is a heterocyclic organic acid. Its disposal protocol is dictated by the hazards associated with its structure and functional groups.

Based on safety data for the compound and its close structural analogs, the primary hazards are well-defined.[1][2][3] These hazards are the direct drivers for the stringent disposal requirements outlined in this guide. For instance, its classification as a skin, eye, and respiratory irritant necessitates that it never be disposed of as common waste, where it could inadvertently expose custodial or waste management staff.[1][2]

Identifier Information Source
Chemical Name This compound-
CAS Number 883-50-1[4]
Molecular Formula C₁₀H₉NO₃S[4]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][2]
Combustion Products Carbon oxides, Nitrogen oxides, Sulfur oxides[1]
Primary Incompatibilities Strong bases, Strong oxidizing agents[5][6]

Key Insight: The presence of sulfur and nitrogen in the heterocyclic ring means that uncontrolled incineration can produce toxic oxides (SOx, NOx).[1] Therefore, disposal must be handled by facilities equipped with flue-gas scrubbing technology. Furthermore, as an acid, it will react exothermically with bases; improper mixing in a waste container can lead to pressure buildup and container failure.[7]

The Core Principle: Segregation and Containment at the Point of Generation

The most critical phase of chemical waste management occurs in your laboratory, at the point of generation. The cardinal rule is to never mix incompatible waste streams .[5][7] Adherence to this principle prevents dangerous reactions and simplifies the final disposal process for your institution's Environmental Health & Safety (EH&S) department or licensed contractor.

Step-by-Step Waste Accumulation Protocol
  • Designate a Satellite Accumulation Area (SAA): Every lab generating hazardous waste must have a designated SAA.[5][7] This area must be at or near the point of generation, under the control of the operator, and away from sinks or floor drains.[5] Use secondary containment, such as a spill tray, for all waste containers in the SAA.[5][8]

  • Select the Correct Waste Container:

    • For solid waste: Use a sealable, wide-mouth container made of a compatible material like high-density polyethylene (HDPE).

    • For liquid waste (solutions): Use a screw-cap glass bottle.[9] Acids should never be stored in metal containers due to the risk of corrosion.[7][9] Ensure the container is equipped with a secure, leak-proof closure.[8]

  • Label the Container Correctly and Immediately:

    • Attach a "Hazardous Waste" label as soon as the first drop of waste is added.

    • Clearly write out the full chemical name: "this compound." Avoid abbreviations.

    • List all components of the waste stream, including solvents and water, with their approximate percentages or volumes. This is a regulatory requirement.[7]

  • Segregate Waste Streams: Proper segregation is a non-negotiable safety mandate. Store your waste containers according to the following principles:

Waste Stream Containing This Compound Must Be Segregated From Rationale
Organic Acids (Solid or Liquid)Bases (e.g., sodium hydroxide, ammonium hydroxide)Prevents violent acid-base neutralization reactions.[7]
Strong Oxidizers (e.g., nitric acid, permanganates)Prevents potential fire or explosion.[5]
Cyanides or SulfidesPrevents the generation of highly toxic hydrogen cyanide or hydrogen sulfide gas.[7]

Disposal Pathways: A Decision Workflow

The specific form of the waste dictates the precise disposal path. This workflow diagram illustrates the decision-making process from the moment waste is generated to its final collection.

G Fig 1. Decision workflow for proper waste disposal. A Waste Containing This compound Generated B What is the physical form? A->B C Solid Waste B->C Solid D Liquid Waste (Solutions) B->D Liquid E Contaminated Labware (Gloves, Weigh Boats, Wipes) C->E F Unused/Expired Pure Chemical C->F G Contaminated Sharps (Needles, Broken Glass) C->G H Aqueous or Organic Solution D->H I Place in 'Solid Chemical Waste' Container (HDPE) E->I J Leave in original, sealed container. Place in secondary containment. F->J K Place in 'Chemically Contaminated Sharps' Container (Puncture-Proof) G->K L Place in 'Organic Acid Waste' Container (Glass) H->L M Ensure Container is Properly Labeled with ALL Components and Percentages I->M J->M K->M L->M N Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment M->N O Once Full or Per Time Limit, Request Pickup by EH&S or Licensed Waste Contractor N->O

Caption: Decision workflow for proper disposal of waste containing this compound.

Step-by-Step Disposal Procedures

Under no circumstances should any waste stream containing this chemical be discharged into the sanitary sewer or disposed of in regular trash.[8][10] Intentional evaporation in a fume hood is also a prohibited disposal method.[10]

Procedure 4.1: Unused or Expired Pure Chemical
  • Do Not Open: Keep the chemical in its original, unopened container if possible.

  • Label for Disposal: Affix a "Hazardous Waste" label to the container.

  • Segregate: Place the container in secondary containment within your SAA, ensuring it is segregated from incompatible materials as per Section 2.[8]

  • Arrange Pickup: Contact your institution's EH&S department for collection. Do not attempt to transport hazardous waste yourself.[10]

Procedure 4.2: Contaminated Solid Waste (e.g., gloves, weigh boats, paper towels)
  • Collection: Place all contaminated items into a designated, compatible solid waste container (e.g., a labeled HDPE bucket with a lid or a double-bagged plastic bag clearly marked as "Hazardous Waste").

  • Labeling: Ensure the container/bag is labeled with the chemical name and other contaminants.

  • Storage: Keep the container sealed and stored in your SAA.

  • Disposal: When the container is full, arrange for pickup via your institution's hazardous waste program.

Procedure 4.3: Contaminated Sharps (e.g., needles, Pasteur pipettes, broken glass)
  • Container: Place all chemically contaminated sharps into a designated, puncture-resistant "Chemically Contaminated Sharps" container.[5] Do not use a standard biohazard sharps container unless explicitly approved by your EH&S department.

  • Labeling: The container must be clearly labeled with the chemical contaminant's name.[5]

  • Disposal: Once the container is three-quarters full, seal it and arrange for pickup by the hazardous waste team.

Procedure 4.4: Aqueous and Organic Solvent Solutions
  • Waste Stream Identification: Dedicate a specific glass waste container for solutions containing this organic acid.

  • Labeling: Label the container "Hazardous Waste: Organic Acid Waste" and list all components (e.g., "this compound (~1%), Methanol (50%), Water (49%)"). Maintain a running log of additions if necessary.

  • Collection: Carefully pour the waste into the container using a funnel. Ensure the container is capped at all times when not in use.[6]

  • Storage & Disposal: Store in the SAA with secondary containment. Arrange for pickup when full or when approaching the storage time limit (typically 6-12 months, check local regulations).[7]

Emergency Procedures: Spill and Exposure Management

Spill Response
  • Alert Personnel: Immediately alert others in the area.

  • Assess the Risk: For a small spill of solid material, if you are trained and have the proper PPE, you may clean it up. For large spills or any spill of a solution, evacuate the area and contact your institution's emergency response team.

  • Cleanup (Small Solid Spill):

    • Wear appropriate PPE: nitrile gloves, safety goggles, and a lab coat.[1]

    • Gently sweep or scoop the solid material into a sealable container.[1] Avoid generating dust.[11][12]

    • Label the container as "Hazardous Waste: Spill Debris" with the chemical name.

    • Wash the spill area with soap and water and collect the cleaning materials as contaminated solid waste.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[1][2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

By adhering to this comprehensive protocol, you ensure that your critical research is conducted with the highest standards of safety and environmental stewardship.

References

Navigating the Safe Handling of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the dynamic field of drug development, the ability to handle chemical reagents with confidence and precision is paramount. This guide provides essential, actionable intelligence on the safe handling of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid, a compound with significant potential in various research applications. Our focus extends beyond mere compliance, aiming to instill a culture of safety and operational excellence within your laboratory.

Understanding the Hazard Profile

Before any handling protocol is initiated, a thorough understanding of the inherent risks associated with this compound is crucial. This compound, a derivative of benzothiazole, presents a clear hazard profile that necessitates stringent safety measures.

Based on available safety data sheets (SDS) for the compound and its structural analogs, the primary hazards include:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Poses a risk of serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][2]

While comprehensive toxicological data for this specific compound may be limited, the benzothiazole core is known to be of interest in toxicological studies, warranting a cautious approach.

Core Directive: Personal Protective Equipment (PPE) - Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable prerequisites for handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's hazard profile.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene GlovesOrganic acids can compromise the integrity of certain glove materials.[3][4] Nitrile and neoprene offer good resistance to a range of organic acids and are recommended to prevent skin contact and subsequent irritation.[4] Always inspect gloves for any signs of degradation or perforation before use.
Eye and Face Protection ANSI-approved Chemical Splash GogglesDue to the risk of serious eye irritation, standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes, offering protection from splashes and airborne particulates.[3] A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing.[5]
Respiratory Protection NIOSH-approved Air-Purifying Respirator with Organic Vapor/Acid Gas CartridgesAs the compound can cause respiratory irritation, particularly if it becomes airborne as a dust, respiratory protection is essential.[1][2] A half-mask or full-face respirator equipped with combination organic vapor and acid gas cartridges (typically identified by a yellow and white color code) is required when handling the solid compound outside of a certified chemical fume hood.[6][7] A P100 particulate filter may also be necessary if significant dust is generated.
Protective Clothing Fully-buttoned Laboratory CoatA lab coat provides a removable barrier to protect personal clothing and skin from contamination.

Operational Plan: A Step-by-Step Workflow for Safe Handling

This procedural guide is designed to minimize exposure and ensure a safe working environment.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination A Designate a well-ventilated work area (e.g., chemical fume hood). B Assemble all necessary PPE as per the table above. A->B C Inspect PPE for integrity. B->C D Ensure emergency equipment (eyewash station, safety shower) is accessible and operational. C->D E Don all required PPE. D->E F Carefully weigh the required amount of the solid compound. E->F G If creating a solution, slowly add the solid to the solvent to minimize dust generation. F->G H Keep the container sealed when not in use. G->H I Decontaminate the work surface with an appropriate solvent. H->I J Properly doff and dispose of single-use PPE. I->J K Wash hands thoroughly with soap and water. J->K

Figure 1. A procedural workflow for the safe handling of this compound.

Emergency Response Plan: Immediate Actions for Exposure

In the event of an accidental exposure, immediate and decisive action is critical.

Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[8]

  • Remove any contaminated clothing while continuing to flush.

  • Seek immediate medical attention.

Eye Contact:

  • Immediately flush the eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open.[1][9]

  • Remove contact lenses if present and easy to do so.

  • Seek immediate medical attention.

Inhalation:

  • Move the individual to fresh air immediately.

  • If breathing is difficult, provide oxygen.

  • Seek immediate medical attention.

Ingestion:

  • Do NOT induce vomiting.

  • Rinse the mouth with water.

  • Seek immediate medical attention.

Spill Management and Decontamination

In the event of a spill, the primary objective is to contain and clean the material safely.

For Small Spills:

  • Ensure proper PPE is worn, including respiratory protection.

  • Cover the spill with an inert absorbent material, such as vermiculite or sand.

  • Carefully sweep the absorbed material into a designated hazardous waste container.

  • Decontaminate the spill area with a suitable solvent, followed by a thorough cleaning with soap and water.

For Large Spills:

  • Evacuate the immediate area.

  • Alert your institution's Environmental Health and Safety (EHS) department.

  • Prevent the spill from entering drains or waterways.

Disposal Plan: Responsible Waste Management

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

  • Segregation: Do not mix this waste with other waste streams.[10]

  • Containment: Place all waste in a clearly labeled, sealed, and chemically compatible container. The label should include the full chemical name and associated hazards.

  • Disposal: Arrange for disposal through your institution's certified hazardous waste management program. Adhere strictly to all local, state, and federal regulations.[10][11]

By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with this compound, ensuring the well-being of your research team and the integrity of your scientific endeavors.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。